4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-6-9-10-7(8(13)14)5(2)12(6)11-4/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCXJLMOHOXSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380924 | |
| Record name | 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-58-3 | |
| Record name | 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations that inform each stage of the synthesis. This document is designed to empower researchers with the expertise to not only replicate this synthesis but also to adapt and innovate upon it for the development of novel molecular entities. The pyrazolo[5,1-c][1][2]triazine core is a key pharmacophore, and understanding its synthesis is crucial for the exploration of new therapeutic agents.
Introduction: The Significance of the Pyrazolo[5,1-c][1][2][3]triazine Scaffold
The fused heterocyclic system of pyrazolo[5,1-c][1][2]triazine has garnered considerable attention in the field of medicinal chemistry. Its structural rigidity, combined with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement for interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, highlighting its versatility as a privileged structure in drug design. A thorough understanding of the synthetic routes to this core structure is paramount for the continued exploration of its therapeutic potential.
Overall Synthetic Strategy
The synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid is most effectively approached through a multi-step sequence commencing with the readily available starting material, 3-amino-5-methylpyrazole. The overall strategy hinges on the construction of the triazine ring onto the pyrazole core. This is achieved through a classical and reliable sequence of diazotization, azo coupling, and subsequent intramolecular cyclization. The final step involves the hydrolysis of an ester intermediate to yield the target carboxylic acid.
Caption: Overall synthetic workflow for 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Amino-5-methylpyrazole
The synthesis of the crucial starting material, 3-amino-5-methylpyrazole, is well-established and can be achieved through the condensation of cyanoacetone or its alkali metal salt with hydrazine.[3][4]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with a solution of sodium cyanoacetone in water.
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride) to the stirred solution of sodium cyanoacetone. The reaction is typically carried out at a controlled temperature, often between 20°C and 60°C.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylpyrazole.
| Parameter | Value | Reference |
| Starting Material | Sodium Cyanoacetone | [3][4] |
| Reagent | Hydrazine Hydrate | [3][4] |
| Solvent | Water/Toluene | [4] |
| Temperature | 20-60 °C | [4] |
| Typical Yield | >70% | [3] |
Part 2: Diazotization of 3-Amino-5-methylpyrazole
The conversion of the amino group of 3-amino-5-methylpyrazole to a diazonium salt is a critical step. This is a standard procedure in organic synthesis, typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.[5]
Protocol:
-
Dissolution: Dissolve 3-amino-5-methylpyrazole in a dilute mineral acid (e.g., hydrochloric acid) in a beaker placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyrazole solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Reaction Completion: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid and the completion of the reaction. The resulting solution of the pyrazole diazonium salt is used immediately in the next step without isolation.
Part 3: Azo Coupling with Ethyl Acetoacetate
The freshly prepared pyrazole diazonium salt is then coupled with an active methylene compound, in this case, ethyl acetoacetate, to form the key azo intermediate.
Protocol:
-
Coupling Solution: In a separate beaker, dissolve ethyl acetoacetate in a suitable solvent, such as ethanol or acetic acid, and cool it in an ice bath. To facilitate the coupling reaction, a base like sodium acetate is often added to maintain a slightly acidic to neutral pH.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the stirred solution of ethyl acetoacetate. A brightly colored precipitate of the azo compound, ethyl 2-((5-methyl-1H-pyrazol-3-yl)diazenyl)-3-oxobutanoate, should form.
-
Isolation: After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete reaction. The solid product is then collected by filtration, washed with cold water, and dried.
Part 4: Intramolecular Cyclization to Ethyl 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylate
The synthesized azo intermediate undergoes an intramolecular cyclization to form the fused pyrazolo[5,1-c][1][2]triazine ring system. This cyclization can be catalyzed by either acid or base.
Protocol (Acid-Catalyzed):
-
Reaction Setup: Suspend the azo intermediate in a suitable solvent such as glacial acetic acid or an alcohol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heating: Heat the reaction mixture under reflux. The progress of the cyclization can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water to remove the acid, and dried.
-
Purification: The crude ethyl 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insight into the Cyclization:
The acid-catalyzed cyclization proceeds through a well-established mechanism. The initial protonation of the carbonyl oxygen of the acetoacetate moiety enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the pyrazole ring nitrogen, leading to the formation of a six-membered ring intermediate. Subsequent dehydration results in the formation of the aromatic pyrazolo[5,1-c][1][2]triazine ring system.
Caption: Proposed mechanism for the acid-catalyzed cyclization step.
Part 5: Hydrolysis of the Ethyl Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[6]
Protocol:
-
Saponification: Dissolve the ethyl 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.
-
Acidification: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify it with a dilute mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Isolation: The precipitated 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.
-
Purification: If necessary, the final product can be further purified by recrystallization.
Characterization
The identity and purity of the synthesized 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylic acid.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This in-depth technical guide outlines a robust and reproducible synthetic route to 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid. By providing a detailed, step-by-step protocol, along with mechanistic insights and justifications for the chosen experimental conditions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The presented methodology is grounded in well-established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity. The successful synthesis of this key heterocyclic scaffold will undoubtedly facilitate the discovery and development of novel therapeutic agents.
References
-
[Synthesis of some novel pyrazolo[5,1-c][1][2]triazine derivatives and investigation of their absorption spectra.]()
-
[From bicyclic precursors. Annulated pyrazolo[5,1-c][1][2]triazoles.]()
-
[Synthesis of new pyrazolo[5,1-c][1][2]triazines with antifungal and antibiofilm activities.]()
-
[Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2]triazine-3-carboxamide derivatives.]()
-
[4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid - PubChem.]([Link])
-
[Synthesis of new pyrazolo[1][2][7]triazines by cyclative cleavage of pyrazolyltriazenes.]([Link])
-
[Synthesis and reactions of pyrazolo[5,1-c][1][2]triazine-3-carbothioamides.]([Link])
-
[The synthesis of pyrazolo[5,1-c][1][2]triazoles. Part 1: From acyclic and monocyclic precursors.]([Link])
-
[4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid, 95%.]([Link])
-
[The activity of pyrazolo[4,3-e][1][2]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.]([Link])
-
[Synthesis and Evaluation of Novel[1][2]Triazolo[5,1-c][1][2]-triazines and Pyrazolo[5,1-c][1][2]triazines as Potential Antidiabetic Agents.]([Link])
-
[Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2]Triazines: Synthesis and Photochemical Properties.]([Link])
-
[Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.]([Link])
-
[Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[1][7]oxadiazines.]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
chemical properties of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potential as anticancer and antimicrobial agents.[1] This guide focuses on a specific, yet foundational member of this class: 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. While extensive research has been conducted on its amide and thioamide analogues, the carboxylic acid functional group at the 3-position presents unique opportunities for derivatization, serving as a versatile synthon for the development of novel therapeutic candidates.
This document is structured to provide not just a compilation of data, but a logical narrative that explains the "why" behind the chemical properties and experimental approaches. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to confidently work with and expand upon the chemistry of this promising molecule. Every piece of information is grounded in established chemical principles and supported by references to relevant literature, ensuring scientific integrity and trustworthiness.
Core Molecular Attributes
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is a planar, aromatic heterocyclic system. The fusion of the pyrazole and triazine rings creates a unique electronic landscape that dictates its reactivity and potential for intermolecular interactions.
Caption: Chemical structure of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented below. It is important to note that while some data, such as the melting point, are experimentally determined, others are computationally predicted and should be verified in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O₂ | PubChem CID: 2778429[4] |
| Molecular Weight | 192.17 g/mol | PubChem CID: 2778429[4] |
| Appearance | Yellow Solid | Fisher Scientific SDS[5] |
| Melting Point | 166 - 168 °C | Fisher Scientific SDS[5] |
| CAS Number | 175137-58-3 | PubChem CID: 2778429[4] |
| Predicted XLogP3 | 0.9 | PubChem CID: 2778429[4] |
| Hydrogen Bond Donors | 1 | PubChem CID: 2778429[4] |
| Hydrogen Bond Acceptors | 5 | PubChem CID: 2778429[4] |
| Predicted pKa | 3.5 - 4.5 | (Estimated based on benzoic acid) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; likely insoluble in water and non-polar solvents. | (Predicted based on structure) |
Synthesis and Purification: A Proposed Protocol
A plausible and efficient approach would be the hydrolysis of the corresponding ethyl ester, which itself can be synthesized via a well-documented cyclization reaction.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Materials:
-
3-Amino-5-methylpyrazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl 2-cyano-3-oxobutanoate
-
Pyridine
-
Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization of 3-Amino-5-methylpyrazole:
-
Dissolve 3-amino-5-methylpyrazole (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Azo-Coupling Reaction:
-
In a separate flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in pyridine and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the pyridine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude hydrazone intermediate.
-
-
Cyclization to the Ethyl Ester:
-
Dissolve the crude hydrazone in glacial acetic acid.
-
Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude ethyl 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylate by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
-
Hydrolysis to the Carboxylic Acid:
-
Suspend the purified ethyl ester in a mixture of methanol and 10% aqueous NaOH solution.
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid as a yellow solid.
-
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
-
δ 13.0-14.0 (br s, 1H, -COOH)
-
δ 7.5-7.7 (s, 1H, C8-H)
-
δ 2.6-2.8 (s, 3H, C4-CH₃)
-
δ 2.4-2.6 (s, 3H, C7-CH₃)
-
-
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
-
δ 165-168 (-COOH)
-
δ 150-155 (C-8a)
-
δ 145-150 (C-7)
-
δ 140-145 (C-4)
-
δ 120-125 (C-8)
-
δ 110-115 (C-3)
-
δ 15-20 (C4-CH₃)
-
δ 10-15 (C7-CH₃)
-
Infrared (IR) Spectroscopy
-
Predicted Key Absorptions (KBr, cm⁻¹):
-
~3300-2500 (broad, O-H stretch of carboxylic acid)
-
~1700-1680 (strong, C=O stretch of carboxylic acid)
-
~1620-1580 (C=N and C=C stretching vibrations of the heterocyclic rings)
-
~1450-1350 (C-H bending vibrations of methyl groups)
-
~1300-1200 (C-O stretch of carboxylic acid)
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₈H₈N₄O₂ [M+H]⁺: 193.0720
-
Calculated for C₈H₇N₄O₂ [M-H]⁻: 191.0574
-
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is primarily dictated by the carboxylic acid functionality and the electron-deficient nature of the triazine ring.
-
Carboxylic Acid Group: The -COOH group is the most reactive site for derivatization. It can undergo standard carboxylic acid reactions, such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide formation: Coupling with amines using standard coupling reagents (e.g., EDC, HOBt). This is a key reaction for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Reduction: Reduction to the corresponding alcohol using reagents like LiAlH₄ or BH₃.
-
Conversion to acid chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride, a versatile intermediate.
-
-
Heterocyclic Core: The pyrazolotriazine core is generally stable. The triazine ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less likely than reactions at the carboxylic acid. The methyl groups can potentially undergo condensation reactions if a strong base is used to deprotonate them.
Potential Applications in Drug Discovery
The broader class of pyrazolo[5,1-c][1][2][3]triazine derivatives has shown promise in several therapeutic areas. While specific biological data for the title compound is limited, its structural similarity to active analogues suggests potential for:
-
Anticancer Activity: Many fused pyrazole derivatives are being investigated as kinase inhibitors and cytotoxic agents.[6] The carboxylic acid handle allows for the introduction of various pharmacophores to target specific enzymes or receptors involved in cancer signaling pathways.
-
Antimicrobial and Antifungal Activity: The nitrogen-rich heterocyclic scaffold is a common feature in antimicrobial agents.[3][7] Derivatives could be synthesized and screened against a panel of bacterial and fungal strains.
-
Enzyme Inhibition: The pyrazolotriazine core can act as a scaffold to position functional groups that interact with the active sites of enzymes.
Conclusion
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid represents a valuable and versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications. By combining established experimental data with scientifically sound predictions, we have aimed to create a self-validating resource that empowers researchers to explore the full potential of this intriguing molecule. The true value of this compound will be unlocked through its derivatization and subsequent biological evaluation, and it is our hope that this guide will serve as a catalyst for such endeavors.
References
-
Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides. (URL not available)
-
Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. ([Link])
-
CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][2][3]TRIAZINE-3,4-DIYL DICARBOXYLATES - NIH. ([Link])
-
Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. ([Link])
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid - PubChem. ([Link])
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid - Oakwood Chemical. ([Link])
-
Synthesis of new pyrazolo[5,1-c][1][2][3]triazines with antifungal and antibiofilm activities - ResearchGate. ([Link])
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives - MDPI. ([Link])
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid - Oakwood Chemical. ([Link])
-
(PDF) Synthesis and reactions of pyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides. ([Link])
-
4,7-DIMETHYLPYRAZOLO[3,2-C][1][2][3]TRIAZINE-3-CARBOXYLIC ACID. ([Link])
-
The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. ([Link])
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient routes to pyrazolo[3,4-e][1,2,4]triazines and a new ring system: [1,2,4]triazino[5,6-d][1,2,3]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid IUPAC name and structure
An In-Depth Technical Guide to 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[5,1-c][1][2][3]triazine core is a bio-isostere of the purine scaffold, making it a privileged structure in drug design.[4] This document details the compound's chemical identity, physicochemical properties, plausible synthetic routes, and methods for characterization. Furthermore, it explores the potential biological activities, drawing from research on analogous structures, and provides detailed, field-proven protocols for its biological evaluation, specifically focusing on its potential as an anti-proliferative agent. This guide is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical methodologies.
Introduction: The Pyrazolotriazine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, offering rigid three-dimensional structures capable of precise interactions with biological targets. Among these, the 1,2,4-triazine fused with a five-membered heterocycle, such as pyrazole, has garnered considerable attention.[4] The resulting pyrazolo[5,1-c][1][2][3]triazine system is of particular interest as it mimics the natural purine core, a fundamental building block of nucleic acids and a key component of various coenzymes.[4] This structural similarity allows these compounds to potentially interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The specific compound, 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, incorporates key functionalities—methyl groups and a carboxylic acid—that can modulate its solubility, cell permeability, and target-binding affinity. This guide provides a detailed examination of this specific molecule, from its fundamental properties to its potential therapeutic applications.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a compound is critical for scientific integrity and reproducibility. The formal nomenclature and key identifiers for the topic compound are provided below.
-
IUPAC Name: 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid[1][2]
-
Synonyms: 3-Carboxy-4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine[7]
Structural Representation
The 2D structure of the molecule is depicted below, illustrating the fused pyrazole and triazine rings with the specified substitutions.
Caption: 2D structure of 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid.
Physicochemical Data Summary
A compound's physicochemical properties are pivotal in determining its suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties.
| Property | Value | Source |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 192.06472551 Da | PubChem[1] |
| Polar Surface Area | 80.4 Ų | PubChem[1] |
Synthesis and Characterization
The synthesis of the pyrazolo[5,1-c][1][2][3]triazine core generally involves the reaction of a diazonium salt with an appropriate enamine or related active methylene compound.[4] A plausible and efficient synthetic pathway for 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid can be conceptualized based on established heterocyclic chemistry principles.
Proposed Retrosynthetic Analysis
A logical approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,2-dicarbonyl compound or its equivalent. The key step is the formation of the triazine ring onto the pre-existing pyrazole core.
Caption: Retrosynthetic pathway for the target compound.
Hypothetical Synthesis Protocol
This protocol is a representative methodology based on known reactions for analogous systems.[4][8]
Step 1: Diazotization of 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
-
Dissolve 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of glacial acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
Step 2: Azo-Coupling and Cyclization
-
In a separate flask, dissolve acetylacetone (2,4-pentanedione) (1.2 eq) in ethanol containing sodium acetate. This creates the enolate nucleophile required for the coupling reaction.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the acetylacetone solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
The intermediate azo-coupled product will spontaneously cyclize under these conditions to form the ethyl ester of the target compound.
Step 3: Saponification to the Carboxylic Acid
-
To the reaction mixture containing the ethyl ester, add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete conversion of the ester to the carboxylic acid.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2M hydrochloric acid.
-
The precipitated solid, 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 4: Purification and Characterization
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Confirm the structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Potential Biological Activities and Applications
While specific biological data for 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is not extensively published, the broader class of pyrazolotriazine derivatives has shown significant promise, particularly as anticancer agents.[5][6][9]
Anti-proliferative and Anticancer Activity
Studies on related pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives have demonstrated potent inhibitory activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[5] Some analogs showed greater efficacy than the standard reference drug, doxorubicin.[5] The mechanism of action for these compounds is often multifaceted. Molecular docking studies suggest that they can bind to the ATP-binding sites of various protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[5]
Other related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides have been shown to induce apoptosis and autophagy in breast cancer cells by modulating key signaling pathways, including NF-κB and mTOR.[6] It is plausible that 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid could exert its effects through similar mechanisms.
Caption: Potential mechanism: inhibition of a protein kinase leading to reduced proliferation.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To validate the potential anti-proliferative activity of the synthesized compound, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a self-validating system when appropriate controls are included.
Principle
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment. This normalization period is crucial for ensuring consistent cell numbers at the start of the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Controls are essential for data validation:
-
Negative Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest compound concentration (vehicle control).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural analogy to purines, combined with favorable physicochemical properties, makes it an attractive candidate for targeting a variety of enzymes, particularly those involved in oncogenic signaling pathways. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and evaluation.
Future research should focus on the empirical validation of its biological activity against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action through kinome screening, molecular docking, and cell-based signaling assays will be crucial. Furthermore, structure-activity relationship (SAR) studies, involving modification of the methyl and carboxylic acid groups, could lead to the discovery of derivatives with enhanced potency and selectivity, paving the way for preclinical development.
References
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid - PubChem. Available at: [Link]
-
4,7-DIMETHYLPYRAZOLO[3,2-C][1][2][3]TRIAZINE-3-CARBOXYLIC ACID - Matrix Fine Chemicals. Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid - Oakwood Chemical. Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific - Fisher Scientific. Available at: [Link]
-
Synthesis and reactions of pyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides - ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives - PubMed. Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95% - Acros Organics. Available at: [Link]
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties - MDPI. Available at: [Link]
-
The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - Beilstein Journals. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available at: [Link]
Sources
- 1. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
Spectroscopic Characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid: A Predictive Technical Guide
Spectroscopic Characterization of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous pyrazolotriazine structures and theoretical considerations. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and related heterocyclic compounds. All predicted data is clearly delineated, and the underlying scientific rationale for these predictions is thoroughly explained to ensure maximal utility and scientific integrity.
Introduction: The Structural Elucidation Imperative
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is a heterocyclic compound of interest within the broader class of fused pyrazolotriazines. The biological and pharmacological potential of this scaffold is an area of active investigation, making unambiguous structural confirmation a critical prerequisite for any meaningful research and development endeavor. Spectroscopic techniques remain the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the electronic and vibrational states of a molecule.
This guide is structured to provide a comprehensive, albeit predictive, spectroscopic profile of the title compound. As a Senior Application Scientist, the emphasis is not merely on the presentation of data, but on the causality behind the expected spectral features. By understanding why a particular proton or carbon atom resonates at a specific chemical shift, or why a molecule fragments in a certain manner, researchers can approach their own experimental work with a more informed and insightful perspective.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on the analysis of substituent effects and established chemical shift ranges for pyrazolotriazine cores and related heterocyclic systems.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as the solvent is predicated on its ability to solubilize a wide range of organic compounds, including carboxylic acids, and its tendency to engage in hydrogen bonding, which can be diagnostically useful for identifying exchangeable protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Field Insights |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. Its broadness is a result of chemical exchange with residual water in the solvent. |
| ~8.0 - 8.2 | Singlet | 1H | H-8 | The proton on the triazine ring is expected to be in the aromatic region, significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused ring system. |
| ~2.6 - 2.8 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift is anticipated to be in the typical range for methyl groups on aromatic or heteroaromatic rings. |
| ~2.4 - 2.6 | Singlet | 3H | C7-CH₃ | The methyl group at the C7 position is on the triazine portion of the fused ring system. Its precise chemical shift will be influenced by the electronic environment of the triazine ring. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Field Insights |
| ~165.0 - 168.0 | -COOH | The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum. |
| ~155.0 - 158.0 | C4 | A quaternary carbon in the pyrazole ring, its chemical shift is influenced by the attached methyl group and the fused triazine ring. |
| ~150.0 - 153.0 | C7 | A quaternary carbon in the triazine ring, substituted with a methyl group. |
| ~145.0 - 148.0 | C3a | The bridgehead carbon of the pyrazole ring. |
| ~140.0 - 143.0 | C8a | The bridgehead carbon of the triazine ring. |
| ~130.0 - 133.0 | C8 | The protonated carbon in the triazine ring. |
| ~115.0 - 118.0 | C3 | The quaternary carbon of the pyrazole ring bearing the carboxylic acid group. |
| ~15.0 - 18.0 | C4-CH₃ | The methyl carbon at the C4 position. |
| ~12.0 - 15.0 | C7-CH₃ | The methyl carbon at the C7 position. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of 0-16 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Field Insights |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4] |
| ~3050 - 3150 | C-H stretch | Aromatic/Heteroaromatic | The C-H stretch for the proton on the triazine ring is expected in this region. |
| ~2900 - 3000 | C-H stretch | Methyl | The symmetric and asymmetric stretching vibrations of the two methyl groups. |
| ~1700 - 1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Conjugation with the pyrazolotriazine ring may shift this to the lower end of the range.[4] |
| ~1600 - 1650 | C=N and C=C stretch | Pyrazolotriazine Ring | Stretching vibrations of the double bonds within the fused heterocyclic ring system. |
| ~1400 - 1500 | C-H bend | Methyl | Bending vibrations of the methyl groups. |
| ~1200 - 1300 | C-O stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid moiety. |
| ~900 - 950 (broad) | O-H bend | Carboxylic Acid | The out-of-plane bending of the hydroxyl group of the carboxylic acid. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Molecular Ion (M⁺•): The nominal molecular weight of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is 192 g/mol .[3] Therefore, the molecular ion peak (M⁺•) is expected at m/z = 192. Given the presence of four nitrogen atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways for 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid.
-
Loss of a hydroxyl radical (-•OH): This would result in a fragment ion at m/z = 175. This is a common fragmentation for carboxylic acids.[5]
-
Loss of a carboxyl radical (-•COOH): This would lead to a fragment at m/z = 147.[5]
-
Decarboxylation (-CO₂): The loss of carbon dioxide would produce a radical cation at m/z = 148.
-
Further Fragmentation: The fragment at m/z = 147 could potentially lose a methyl group to yield a fragment at m/z = 132. The pyrazolotriazine ring itself is relatively stable and may resist extensive fragmentation under standard electron ionization (EI) conditions.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a suitable method for this compound to induce fragmentation and provide structural information. Electrospray Ionization (ESI) could also be used, particularly for accurate mass determination.
-
Instrumentation: A mass spectrometer with a suitable inlet system (e.g., direct insertion probe or gas chromatography for a volatile derivative).
-
Data Acquisition: Scan a mass-to-charge ratio (m/z) range of approximately 50-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Conclusion and Best Practices
This technical guide has presented a predictive spectroscopic analysis of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. While based on sound scientific principles and data from analogous compounds, it is imperative that this information is used as a guide for the interpretation of experimentally acquired data.
As a final word of advice to fellow researchers: always correlate data from multiple spectroscopic techniques. A proposed structure should be consistent with the evidence from ¹H NMR, ¹³C NMR, IR, and MS. In cases of ambiguity, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide definitive evidence for the connectivity of atoms within a molecule.
References
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. These parameters govern a molecule's behavior in biological systems, influence its formulation potential, and dictate its ultimate shelf life. Low solubility can lead to poor absorption and erratic bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants.
This guide provides a comprehensive framework for the systematic evaluation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid , a novel heterocyclic compound. As direct experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis based on its structural features and a detailed methodological playbook for its empirical characterization. We will explore the theoretical underpinnings of its likely behavior and present field-proven, step-by-step protocols for determining its solubility and stability profiles in accordance with rigorous scientific and regulatory standards. The objective is to equip researchers with the necessary tools and rationale to generate a robust data package, enabling informed decisions in the drug development process.
Structural and Predictive Analysis
A molecule's structure is the blueprint for its physical behavior. By dissecting the key functional groups and the core scaffold of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, we can formulate initial hypotheses about its solubility and stability, which will guide our experimental design.
Core Scaffold: Pyrazolo[5,1-c]triazine The fused pyrazolo[5,1-c]triazine ring system is a nitrogen-rich, predominantly aromatic heterocycle. Such structures are often characterized by:
-
Low Intrinsic Solubility: The planar, rigid aromatic system contributes to strong crystal lattice energy, which must be overcome for dissolution to occur. This often results in poor aqueous solubility for the neutral form of the molecule.
-
Chemical Stability: Fused aromatic systems tend to be chemically robust. However, the nitrogen atoms can be susceptible to oxidation, and the triazine ring may be liable to hydrolysis under harsh acidic or basic conditions.[1][2]
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is the most influential functional group for determining solubility.
-
pH-Dependent Ionization: As a weak acid, the carboxyl group will exist in its neutral, less soluble form (R-COOH) at low pH and its ionized, highly soluble carboxylate form (R-COO⁻) at pH values above its acid dissociation constant (pKa).[3] This makes the molecule's solubility critically dependent on the pH of the environment.
-
pKa Prediction: Based on similar aromatic carboxylic acids, the pKa of this group is likely to be in the range of 3.5 - 5.0.[4][5] Experimental determination is essential for an accurate understanding of its pH-solubility profile.
-
-
Dimethyl Groups (-CH3): The two methyl groups at positions 4 and 7 are non-polar and hydrophobic. They will increase the lipophilicity of the molecule, thereby decreasing its intrinsic aqueous solubility.[6]
Overall Prediction: We can predict that 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid will exhibit low intrinsic solubility in acidic and neutral aqueous media but will show a significant increase in solubility in basic media (pH > pKa) as the carboxylic acid is deprotonated to the more polar carboxylate salt.[7] Its stability is predicted to be generally good, but potential degradation pathways via hydrolysis, oxidation, and photolysis must be investigated.
Aqueous Solubility Characterization
Determining solubility is not a single measurement but a multi-faceted process. We distinguish between kinetic solubility, used for high-throughput screening, and thermodynamic solubility, the true equilibrium value, which is considered the 'gold standard' for drug development.[8][9]
Kinetic Solubility Assessment
This high-throughput method is ideal for early discovery to quickly rank compounds.[10] It measures the solubility of a compound precipitating out of a solution when an aqueous buffer is added to a DMSO stock solution.[8][11]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.
-
Assay Execution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, rapidly mixing to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) with shaking for 1-2 hours.[11]
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[13]
Causality: The rapid precipitation from a DMSO solution does not represent a true equilibrium state. It can lead to supersaturated solutions, often overestimating the actual solubility.[14] However, its speed and low compound requirement make it invaluable for initial screening.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility and is the definitive standard for biopharmaceutical characterization.[9][14] It involves equilibrating an excess of the solid compound with a solvent over an extended period.
Experimental Protocol: ICH/FDA-Compliant Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid, crystalline test compound to a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions) to each vial.[15][16]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours, or until equilibrium is confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) and observing no further increase in concentration.[15][17]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[8]
Self-Validation: The protocol's trustworthiness comes from ensuring equilibrium is reached. Taking samples at multiple time points until the concentration plateaus is a critical internal validation step.[15] The use of a validated analytical method ensures accuracy.
Data Presentation: pH-Solubility Profile
The data from the shake-flask experiments should be compiled into a pH-solubility profile table and graph.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 (0.1 N HCl) | 25 | (Experimental Data) | (Experimental Data) |
| 4.5 (Acetate) | 25 | (Experimental Data) | (Experimental Data) |
| 6.8 (Phosphate) | 25 | (Experimental Data) | (Experimental Data) |
| 7.4 (Phosphate) | 25 | (Experimental Data) | (Experimental Data) |
| 9.0 (Borate) | 25 | (Experimental Data) | (Experimental Data) |
Caption: Table 1. Thermodynamic solubility of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid at various pH values.
Visualization: Solubility Workflow
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Future Directions
The systematic characterization of solubility and stability is a cornerstone of successful drug development. For 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, the presence of the carboxylic acid group is the dominant structural feature, predicting a strong pH-dependence on its aqueous solubility. The protocols outlined in this guide, from high-throughput kinetic assays to the gold-standard shake-flask method and ICH-compliant forced degradation studies, provide a robust roadmap for empirically determining these critical properties.
The data generated from these studies will be instrumental in guiding salt form selection, developing appropriate formulations for preclinical and clinical studies, and defining proper storage and handling conditions. A thorough understanding of the molecule's liabilities under stress will ensure the development of a safe, effective, and stable drug product.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
RAPS. ICH releases overhauled stability guideline for consultation. [Link]
-
Atlas-mts.com. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Pharmaceutical Technology. Early Efforts Identify Unstable APIs. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
-
Al-Ghananeem, A. et al. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
-
YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
HubSpot. Technical Guide Series - Forced Degradation Studies. [Link]
-
ResolveMass Laboratories Inc. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]
-
LinkedIn. SOP for pH-Solubility Profiling of Drug Candidates. [Link]
-
European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PCBIS. Thermodynamic solubility. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
World Health Organization. Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
-
ChemRxiv. Using atomic charges to describe the pKa of carboxylic acids. [Link]
-
National Institutes of Health. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. [Link]
-
ResearchGate. Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. [Link]
-
Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
GCRIS. Synthesis of some novel pyrazolo[5,1-c]t[11][14][18]riazine derivatives and investigation of their absorption spectra. [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
-
ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]
-
ResearchGate. Synthesis of some novel pyrazolo[5,1-c]t[11][14][18]riazine derivatives and investigation of their absorption spectra. [Link]
-
National Institutes of Health. The activity of pyrazolo[4,3-e]t[11][14][18]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[11][14][18]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. [Link]
-
ResearchGate. Aminonitro Groups Surrounding a Fused Pyrazolo-triazine Ring: A Superior Thermally Stable and Insensitive Energetic Material. [Link]
-
National Institutes of Health. Pyrazolo[4,3-e]tetrazolo[1,5-b]t[11][14][18]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. [Link]
-
MDPI. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[11][14][18]riazines: Synthesis and Photochemical Properties. [Link]
-
National Institutes of Health. Pyrazolo[4,3-e]tetrazolo[1,5-b]t[11][14][18]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
ResearchGate. Synthesis of new pyrazolo[5,1-c]t[11][14][18]riazines with antifungal and antibiofilm activities. [Link]
Sources
- 1. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. fda.gov [fda.gov]
- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
The Diverse Biological Landscape of Pyrazolo[5,1-c]triazines: A Technical Guide for Drug Discovery
The Diverse Biological Landscape of Pyrazolo[5,1-c][1][2][3]triazines: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast expanse of heterocyclic chemistry, the pyrazolo[5,1-c][1][2][3]triazine scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to multiple biological targets and exhibit a wide array of pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the rich biological activities of pyrazolo[5,1-c][1][2][3]triazine derivatives. Moving beyond a mere catalog of findings, this document provides an in-depth exploration of their anticancer, antimicrobial, and anti-inflammatory properties, underpinned by mechanistic insights, quantitative data, detailed experimental protocols, and structure-activity relationships. Our aim is to equip you with the foundational knowledge and practical insights necessary to navigate and innovate within this promising area of drug discovery.
Section 1: The Anticancer Frontier: Targeting Key Signaling Pathways
Pyrazolo[5,1-c][1][2][3]triazine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][4] The mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of pyrazolo[5,1-c][1][2][3]triazines is not monolithic; rather, these compounds often engage multiple cellular targets to induce cancer cell death. Key mechanisms include the inhibition of protein kinases and the induction of apoptosis.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Several pyrazolo[4,3-e][1][2][3]triazine sulfonamide derivatives have been shown to inhibit this pathway.[5][6] By inhibiting key kinases within this cascade, these compounds can effectively cut off the survival signals that cancer cells depend on, leading to apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[5,1-c]triazine derivatives.
A significant body of evidence points to the ability of pyrazolo[5,1-c][1][2][3]triazine derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[7] Furthermore, some derivatives have been shown to increase the production of reactive oxygen species (ROS), which can trigger apoptosis through both intrinsic and extrinsic pathways.[7]
Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected pyrazolo[5,1-c][1][2][3]triazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 27 | Hep G2 (Liver) | 5.23 | [1] |
| Compound 28 | HCT116 (Colon) | 8.14 | [1] |
| Compound 29 | Hep G2 (Liver) | 6.11 | [1] |
| Compound 71 | HCT116 (Colon) | 9.21 | [1] |
| Compound 72 | Hep G2 (Liver) | 7.15 | [1] |
| Compound 72 | HCT116 (Colon) | 10.18 | [1] |
| MM137 | BxPC-3 (Pancreatic) | 0.18 | [3] |
| MM137 | PC-3 (Prostate) | 0.06 | [3] |
| 3b | MCF-7 (Breast) | 0.25 | [7] |
| 3b | MDA-MB-231 (Breast) | 0.31 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[5,1-c][1][2][3]triazine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Section 2: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazolo[5,1-c][1][2][3]triazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][8]
Mechanism of Action: Disrupting Microbial Growth
The precise molecular mechanisms underlying the antimicrobial activity of pyrazolo[5,1-c][1][2][3]triazines are still under investigation. However, molecular docking studies suggest that these compounds may interact with essential microbial enzymes.[9] For instance, some derivatives are predicted to bind to bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Inhibition of these enzymes would lead to a disruption of essential cellular processes and ultimately cell death. Further research is needed to validate these computational predictions and elucidate the exact mechanisms.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 25 | Staphylococcus aureus | 125 | [1] |
| Compound 25 | Escherichia coli | 250 | [1] |
| Compound 3d | Candida albicans | 16 | [8] |
| Compound 9 | Staphylococcus aureus | - | [7] |
| Compound 9 | Bacillus subtilis | - | [7] |
| Compound 9 | Salmonella typhi | - | [7] |
| Compound 5 | E. coli | 1.95 | [10] |
| Compound 9 | B. cereus | 3.91 | [10] |
Note: Some references reported activity but did not provide specific MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrazolo[5,1-c][1][2][3]triazine derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Section 3: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazolo[5,1-c][1][2][3]triazine derivatives have demonstrated anti-inflammatory properties in preclinical models.[6]
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of pyrazolo[5,1-c][1][2][3]triazine derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. One key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[2][11] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolo[5,1-c]triazine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazolo[5,1-c][1][2][3]triazine derivative to the test group of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). Administer the vehicle to the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume in the treated group indicates anti-inflammatory activity.
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of the pyrazolo[5,1-c][1][2][3]triazine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
Anticancer Activity
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the triazine core can significantly influence anticancer activity. Electron-withdrawing groups, such as chloro and nitro groups, have been shown to enhance cytotoxic effects in some cases.[1]
-
Fusion with other Heterocyclic Rings: Fusing the pyrazolotriazine core with other heterocyclic rings, such as a tetrazole ring, has been shown to significantly increase cytotoxic activity against breast cancer cell lines.[7]
-
Sulfonamide Moiety: The incorporation of a sulfonamide group can enhance antitumor activity, potentially by allowing the molecule to target additional enzymes like carbonic anhydrases.[12]
Antimicrobial Activity
-
Specific Moieties: The presence of certain moieties, such as a pyrazolo[3,4-b]pyrimidine scaffold fused with the 1,2,4-triazole, has been associated with good antibacterial activity.[1]
-
Lipophilicity: The overall lipophilicity of the molecule can play a role in its ability to penetrate microbial cell membranes.
Anti-inflammatory Activity
-
Secondary Amine: The presence of a secondary amine in the triazole (or triazine) fragment has been suggested to be important for high anti-inflammatory activity in some derivatives.[7]
Conclusion and Future Directions
The pyrazolo[5,1-c][1][2][3]triazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic system. The mechanistic insights provided in this guide, particularly the targeting of key signaling pathways like PI3K/AKT and NF-κB, offer a solid foundation for further rational drug design.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms: Further studies are needed to fully elucidate the molecular targets and mechanisms of action for the antimicrobial and anti-inflammatory activities of these compounds.
-
Expansion of SAR Studies: A more comprehensive exploration of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.
-
In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.
-
Combination Therapies: Investigating the potential of pyrazolo[5,1-c][1][2][3]triazine derivatives in combination with existing therapies could lead to synergistic effects and improved treatment outcomes.
By leveraging the knowledge presented in this guide, researchers and drug development professionals are well-positioned to unlock the full therapeutic potential of the pyrazolo[5,1-c][1][2][3]triazine scaffold and contribute to the development of the next generation of innovative medicines.
References
-
Pintea, B.-N.; Panțîr, V.-G.; Badea, V.; Péter, F. Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules2023 , 28, 8190. [Link]
-
Rajalakshmi, R.; Ananth, D. A.; Arun, V.; Balasubramanian, T. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biotechnol Rep (Amst)2021 , 29, e00594. [Link]
-
Abdel-Wahab, B. F.; Abdel-Gawad, H.; Al-Sanea, M. M.; Alanazi, A. M. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Sci Rep2023 , 13, 1073. [Link]
-
Kciuk, M.; Błasiak, E.; Gielecińska, A.; Kontek, R.; Mojzych, M. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules2022 , 27, 4694. [Link]
-
Bernat-Wyrylewska, Z.; Szymanowska, A.; Kciuk, M.; Kotwica-Mojzych, K.; Mojzych, M. The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. J Enzyme Inhib Med Chem2022 , 37, 139-152. [Link]
-
Abdel-Wahab, B. F.; Al-Sanea, M. M.; Alanazi, A. M. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules2022 , 27, 6535. [Link]
-
Kciuk, M.; Błasiak, E.; Gielecińska, A.; Kontek, R.; Mojzych, M. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Int J Mol Sci2022 , 23, 6749. [Link]
-
Rajalakshmi, R.; Ananth, D. A.; Arun, V.; Balasubramanian, T. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biotechnol Rep (Amst)2021 , 29, e00594. [Link]
-
Bernat, Z.; Szymanowska, A.; Kciuk, M.; Kotwica-Mojzych, K.; Mojzych, M. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules2020 , 25, 3948. [Link]
-
Kciuk, M.; Błasiak, E.; Gielecińska, A.; Kontek, R.; Mojzych, M. (PDF) Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides. ResearchGate2025 . [Link]
-
Kciuk, M.; Błasiak, E.; Gielecińska, A.; Kontek, R.; Mojzych, M. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Int J Mol Sci2022 , 23, 11135. [Link]
-
Pintea, B.-N.; Panțîr, V.-G.; Badea, V.; Péter, F. Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules2023 , 28, 8190. [Link]
-
Al-Trawneh, S. A.; Al-Dawdieh, S. A.; Abutaleb, N. S.; Tarawneh, A. H.; Salama, E. A.; El-Abadelah, M. M.; Seleem, M. N. (PDF) Synthesis of new pyrazolo[5,1-c][1][2][3]triazines with antifungal and antibiofilm activities. ResearchGate2019 . [Link]
-
Hassan, A. S.; Hafez, T. S.; Osman, S. A.; Ali, M. M. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Curr Org Synth2019 , 16, 1-1. [Link]
-
El-Metwaly, N. Structures of pyrazolo[5,1-c][1][2][3]triazine derivatives and heteroaryl enaminones. Structural Chemistry2022 , 33, 1-27. [Link]
-
Farghaly, T. A.; Muhammad, Z. A.; Abdalla, M. M.; El-Fakharany, E. M. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. J Biomol Struct Dyn2022 , 40, 9177-9193. [Link]
-
Bernat, Z.; Szymanowska, A.; Kciuk, M.; Kotwica-Mojzych, K.; Mojzych, M. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. ResearchGate2020 . [Link]
-
Crocetti, L.; Khlebnikov, A. I.; Guerrini, G.; Schepetkin, I. A.; Melani, F.; Giovannoni, M. P.; Quinn, M. T. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules2024 , 29, 2421. [Link]
-
Crocetti, L.; Khlebnikov, A. I.; Guerrini, G.; Schepetkin, I. A.; Melani, F.; Giovannoni, M. P.; Quinn, M. T. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed2024 . [Link]
-
Hassan, A. S.; Hafez, T. S.; Osman, S. A.; Ali, M. M. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate2021 . [Link]
-
Abdel-Wahab, B. F.; Abdel-Gawad, H.; Al-Sanea, M. M.; Alanazi, A. M. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. ACS Omega2023 , 8, 26867-26881. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation | MDPI [mdpi.com]
- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuromodulatory effects.[2] This guide focuses on a specific, under-characterized member of this family: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. Due to the limited direct biological data on this compound, this document serves as a comprehensive roadmap for its scientific investigation. It synthesizes information from structurally related analogs to postulate potential mechanisms of action and provides a detailed, phased experimental plan to systematically elucidate its true biological function. This guide is designed to empower researchers to move from a compound of interest to a validated mechanism of action, a critical step in the drug discovery and development pipeline.[4]
Introduction: The Pyrazolo[5,1-c]triazine Scaffold
Nitrogen-fused heterocyclic compounds are cornerstones of modern pharmacology. The pyrazolo[5,1-c]triazine core, a bicyclic system, merges the structural features of pyrazole and 1,2,4-triazine. This combination has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Derivatives have been reported to exhibit a broad spectrum of activities, including but not limited to:
-
Central Nervous System (CNS) Modulation: Acting as ligands for the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in anxiety, epilepsy, and other neurological disorders.[5][6]
-
Anticancer Activity: Demonstrating inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and signaling proteins such as the epidermal growth factor receptor (EGFR).[7][8][9]
-
Antimicrobial and Anti-proliferative Effects: Showing efficacy against various microbial strains and inhibiting the growth of cancer cell lines.[3]
The diverse bioactivity of this scaffold underscores the importance of characterizing novel derivatives like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid to uncover new therapeutic potentials.
Compound Profile: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Before exploring its potential biological functions, it is essential to understand the fundamental properties of the molecule .
| Property | Value | Source |
| IUPAC Name | 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid | [10] |
| CAS Number | 175137-58-3 | [11][12] |
| Molecular Formula | C₈H₈N₄O₂ | [10][12] |
| Molecular Weight | 192.17 g/mol | [10][12] |
| Canonical SMILES | CC1=CC2=NNC(=C2N=C1)C(=O)O | [11] |
| InChI Key | JFCXJLMOHOXSTO-UHFFFAOYSA-N | [11][12] |
Table 1: Physicochemical Properties of the target compound.[10][11][12]
Hypothesized Mechanisms of Action
Based on the activities of structurally similar pyrazolo-triazine derivatives, we can formulate several primary hypotheses for the mechanism of action (MoA) of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. These hypotheses provide the foundation for a targeted experimental investigation.
Hypothesis A: Modulation of GABA-A Receptors
Several pyrazolo[5,1-c][1][2][3]triazines have been identified as selective ligands for GABA-A receptor subtypes.[5] The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[13] Modulation of this receptor can lead to sedative, anxiolytic, or anticonvulsant effects. The compound could act as an agonist, antagonist, or allosteric modulator at the benzodiazepine binding site or other sites on the receptor complex.[14]
Hypothesis B: Kinase Inhibition
The pyrazolo-triazine scaffold is a known "hinge-binder," capable of interacting with the ATP-binding site of various protein kinases. Analogs have shown potent inhibition of CDKs and EGFR, which are crucial regulators of cell proliferation and are often dysregulated in cancer.[7][8][15] The compound's planar structure and potential for hydrogen bonding make it a plausible candidate for a kinase inhibitor.
Experimental Roadmap for Mechanism of Action Elucidation
A systematic, multi-phased approach is required to identify the target and validate the mechanism of action.[4][16] This roadmap is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.
Phase 1: Initial Target Screening & Identification
Objective: To perform broad, unbiased screening to identify potential biological targets.
Methodology 1: Phenotypic Screening
-
Rationale: Phenotypic screens assess the effect of a compound on cell behavior without a preconceived target, which can uncover novel mechanisms.[17]
-
Protocol:
-
Select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[18]
-
Treat cells with a dose-response curve of the compound (e.g., 10 nM to 100 µM) for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay to determine the GI50 (concentration for 50% growth inhibition).
-
If significant anti-proliferative activity is observed, proceed to target-based screening.
-
Methodology 2: Target-Based Screening
-
Rationale: Based on the activities of analogs, screen against panels of likely target classes.
-
Protocols:
-
Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of several hundred human kinases. This will identify direct inhibitory activity.[9]
-
Receptor Binding Panel: Employ a radioligand binding assay panel (e.g., Eurofins SafetyScreen) to assess binding to a wide range of CNS receptors, including GABA-A, dopamine, and serotonin subtypes.[19]
-
Phase 2: Target Validation & Cellular Assays
Objective: To validate the primary 'hits' from Phase 1 and confirm their relevance in a cellular context.
Methodology 1: In-Vitro IC50 Determination
-
Rationale: To quantify the potency of the compound against the specific, validated targets identified in Phase 1.
-
Protocol (for a Kinase Hit):
-
Perform an in-vitro kinase activity assay using the purified recombinant kinase, a specific substrate, and ATP.[20]
-
Incubate the kinase with a range of concentrations of the compound.
-
Measure kinase activity, often by quantifying the amount of phosphorylated substrate via methods like TR-FRET or luminescence.[21]
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Methodology 2: Cellular Target Modulation
-
Rationale: To confirm that the compound inhibits the target in a live-cell environment, leading to a downstream functional effect.[22][23]
-
Protocol (for a Kinase Hit, e.g., EGFR):
-
Select a cell line that is dependent on the target kinase activity (e.g., A549 cells for EGFR).
-
Treat the cells with the compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with antibodies against the phosphorylated form of the kinase's direct substrate (e.g., phospho-EGFR) and a total protein antibody as a loading control.
-
A dose-dependent decrease in the phosphorylated substrate indicates cellular target inhibition.
-
Phase 3: In-depth Mechanistic Studies
Objective: To precisely define the binding interaction and confirm target engagement in cells.
Methodology 1: Binding Kinetics and Competition Assays
-
Rationale: To understand how the compound interacts with its target (e.g., competitive, non-competitive) and its binding kinetics (on/off rates).
-
Protocol (for a Receptor Hit):
-
Use cell membranes expressing the target receptor, a fixed concentration of a known radioligand, and increasing concentrations of the unlabeled test compound.
-
Measure the displacement of the radioligand.
-
Calculate the Ki (inhibition constant), which reflects the compound's binding affinity.[26]
-
Techniques like Surface Plasmon Resonance (SPR) can be used to measure k_on and k_off rates directly.[27]
Methodology 2: Cellular Thermal Shift Assay (CETSA)
-
Rationale: To provide definitive evidence of target engagement in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Protocol:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
A shift to a higher denaturation temperature in the presence of the compound confirms direct binding.
-
Conclusion
While the precise mechanism of action for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid remains to be elucidated, its core scaffold suggests significant therapeutic potential. By leveraging knowledge from related analogs, we have established strong, testable hypotheses, primarily centered on GABA-A receptor modulation and protein kinase inhibition. The experimental roadmap detailed in this guide provides a rigorous, logical, and technically sound framework for moving from hypothesis to validated mechanism. Successful execution of this plan will not only define the pharmacological identity of this specific molecule but also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry, potentially paving the way for a new class of therapeutic agents.
References
-
Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides. (URL: [Link])
-
Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. (URL: [Link])
-
A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. PubMed. (URL: [Link])
-
Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. Taylor & Francis Online. (URL: [Link])
-
Cell-based Kinase Assays. Profacgen. (URL: [Link])
-
Cell-based test for kinase inhibitors. INiTS. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. (URL: [Link])
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. PubChem. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. (URL: [Link])
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. (URL: [Link])
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. (URL: [Link])
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. (URL: [Link])
-
Pyrazolo[5,1-c][1][2][3] benzotriazine derivatives as GABAA receptor modulators. ResearchGate. (URL: [Link])
-
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. (URL: [Link])
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. MDPI. (URL: [Link])
-
The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. (URL: [Link])
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. NIH. (URL: [Link])
-
GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed. (URL: [Link])
-
Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PMC. (URL: [Link])
-
4,7-DIMETHYLPYRAZOLO[3,2-C][1][2][3]TRIAZINE-3-CARBOXYLIC ACID. Mol-Instincts. (URL: [Link])
-
Drug Discovery Workflow - What is it?. Vipergen. (URL: [Link])
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. (URL: [Link])
-
New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. (URL: [Link])
-
Mechanism of Action (MOA). Sygnature Discovery. (URL: [Link])
-
Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. ACS Publications. (URL: [Link])
-
4,7-DIMETHYLPYRAZOLO[5,1-C][1][2][3]TRIAZINE-3-CARBOXYLIC ACID | CAS: 175137-58-3 | Chemical Product. FINETECH INDUSTRY LIMITED. (URL: [Link])
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. Oakwood Chemical. (URL: [Link])
-
Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Semantic Scholar. (URL: [Link])
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific. Fisher Scientific. (URL: [Link])
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]
- 10. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLIC ACID | CAS 175137-58-3 [matrix-fine-chemicals.com]
- 12. 4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXYLIC ACID | CAS: 175137-58-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug Discovery Workflow - What is it? [vipergen.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. inits.at [inits.at]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazolo[5,1-c]triazines
An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazolo[5,1-c][1][2][3]triazines
Introduction: The Pyrazolo[5,1-c][1][2][3]triazine Scaffold - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, driving the exploration of diverse chemical scaffolds. Among these, nitrogen-containing fused heterocyclic systems have garnered significant attention due to their structural resemblance to endogenous purines and their ability to interact with a wide array of biological targets. The pyrazolo[5,1-c][1][2][3]triazine core represents one such "privileged structure," a framework that is capable of providing ligands for more than one type of biological target. This bicyclic heteroaromatic system, formed by the fusion of a pyrazole and a 1,2,4-triazine ring, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable lipophilic character through substitution.
Derivatives of the pyrazolo[5,1-c][1][2][3]triazine scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[4][5] This versatility stems from the scaffold's ability to serve as a bioisosteric replacement for purines, allowing it to interact with ATP-binding sites in kinases or the recognition sites of other purine-dependent enzymes and receptors.[6] This guide provides an in-depth technical overview of the most promising therapeutic targets for pyrazolo[5,1-c][1][2][3]triazine derivatives, focusing on the underlying mechanisms of action and the experimental workflows required for their identification and validation.
Part 1: Therapeutic Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrazolo[5,1-c][1][2][3]triazine derivatives have emerged as potent modulators of key oncogenic pathways, primarily through the inhibition of protein kinases and the suppression of pro-survival transcription factors.
Cyclin-Dependent Kinases (CDKs): Halting the Aberrant Cell Cycle
The Rationale: Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[7] In many cancers, CDKs are hyperactivated due to mutations in the kinases themselves, overexpression of their cyclin partners, or inactivation of endogenous CDK inhibitors.[8] This leads to uncontrolled cellular proliferation. Consequently, inhibiting CDKs has become a validated therapeutic strategy in oncology.[9] The pyrazolo-triazine scaffold, as a purine bioisostere, is well-suited to target the ATP-binding pocket of CDKs.[10]
Evidence and Key Compounds: Research into bioisosteres of the purine-based CDK inhibitor (R)-roscovitine has identified pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent CDK inhibitors. One such compound, GP0210, demonstrated significantly higher potency against various CDKs compared to roscovitine.[10][11] While this is a different isomer, it highlights the potential of the general pyrazolo-triazine framework. More specifically, pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of CDK2/cyclin A2, with IC50 values in the nanomolar range.[9] For instance, certain thioglycoside derivatives of this scaffold exhibited IC50 values as low as 57 nM against CDK2.[9] Another study on novel pyrazolo[1,5-a]-1,3,5-triazine derivatives identified compounds with IC50 values ranging from 0.2 to 1.6 µM against pancreatic ductal adenocarcinoma cell lines, with CDK7 being a key target.[12]
| Compound Class | Target(s) | IC50 Values | Cancer Cell Line(s) | Reference(s) |
| Pyrazolo[1,5-a]-1,3,5-triazine Derivatives | CDKs | Potent (nM range) | Various tumor cell lines | [11],[10] |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives | CDK2 | 57 - 119 nM | HCT-116, MCF-7, HepG-2 | [9] |
| Pyrazolo[1,5-a]-1,3,5-triazine Indolyl Derivatives | CDK7 | 0.19 - 1.58 µM | SUIT 2.28, PATU-T, PANC-1 | [12] |
Underlying Mechanism: Cell Cycle Arrest
CDK inhibitors based on the pyrazolo-triazine scaffold function by competing with ATP for binding to the kinase domain of CDK/cyclin complexes. This prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for the G1/S phase transition and leading to cell cycle arrest.[13][14]
Part 2: Therapeutic Targets in Neuroscience
The structural features of the pyrazolo[5,1-c]t[1][2][3]riazine scaffold make it an attractive candidate for targeting central nervous system (CNS) receptors. Its ability to engage in specific hydrogen bonding and hydrophobic interactions allows for potent and selective modulation of key neurotransmitter systems.
GABA-A Receptors: Fine-Tuning Neuronal Inhibition
The Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS. [2]It is a ligand-gated chloride ion channel composed of five subunits. The receptor possesses multiple allosteric binding sites, most notably the benzodiazepine (BZD) site, which modulates the receptor's response to GABA. [1]Ligands that bind to the BZD site can act as positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or silent allosteric modulators (antagonists). The diverse subunit composition of GABA-A receptors (e.g., α1-6, β1-3, γ1-3) allows for functional specialization, and developing subtype-selective ligands is a major goal for treating conditions like anxiety, epilepsy, and sleep disorders with fewer side effects.
Evidence and Key Compounds: A study dedicated to pyrazolo[5,1-c]t[1][2][3]riazines identified several derivatives as ligands for the GABA-A receptor. [15]Through radioligand binding assays and electrophysiological evaluation on recombinant rat GABA-A receptor subtypes, specific compounds were found to be selective. Notably, compounds 9c, 9k, 9l, 9m, and 9n emerged as α1-selective ligands, while compound 9h showed selectivity for the α2-subtype. [15]This subtype selectivity is crucial, as α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolytic effects.
| Compound ID | Target Subtype(s) | Activity Profile | Reference(s) |
| 9c, 9k, 9l, 9m, 9n | α1-GABA-A | Selective Ligand | [15] |
| 9h | α2-GABA-A | Selective Ligand | [15] |
Part 3: Methodologies for Target Identification and Validation
Identifying the specific molecular targets of a bioactive compound is a critical and often challenging step in drug discovery. A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for robust target validation.
Biochemical Approach: Affinity Chromatography-Mass Spectrometry
Principle: This classic "fishing" technique uses an immobilized version of the bioactive small molecule to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then eluted, separated, and identified by mass spectrometry. [2][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 15. A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
literature review of pyrazolo[5,1-c]triazine chemistry
An In-Depth Technical Guide to the Chemistry of Pyrazolo[5,1-c][1][2][3]triazines
Foreword: The Rise of a Privileged Scaffold
Nitrogen-containing fused heterocyclic systems are fundamental building blocks in the landscape of modern drug discovery.[2][4] Their rigid structures and rich electronic properties offer a unique three-dimensional space for interacting with biological targets. Among these, the pyrazolo[5,1-c][1][2][3]triazine core has emerged as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Initially recognized for their utility as dyes and pigments, these compounds have garnered significant attention from medicinal chemists for their broad and potent pharmacological activities.[5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the pyrazolo[5,1-c][1][2][3]triazine system. We will move beyond a simple recitation of facts to explore the underlying principles of its synthesis, the nuances of its chemical reactivity, and the structure-activity relationships that drive its diverse biological applications. Our focus is on the causality behind the chemistry—the "why" that informs experimental design and unlocks the full potential of this remarkable scaffold.
Part 1: The Synthetic Foundation - Constructing the Core
The architecture of the pyrazolo[5,1-c][1][2][3]triazine ring system can be accessed through several strategic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent and versatile approaches begin with acyclic or monocyclic precursors, typically involving the formation of a hydrazone intermediate that undergoes intramolecular cyclization.
The Cornerstone Synthesis: Diazotization, Coupling, and Cyclization
The most fundamental and widely employed route to the pyrazolo[5,1-c][1][2][3]triazine core begins with a 5-aminopyrazole derivative. This method unfolds in a reliable three-step sequence: diazotization, Japp–Klingemann reaction (azo-coupling) with an active methylene compound, and finally, intramolecular cyclization.
The initial diazotization of the 5-aminopyrazole is a standard procedure, typically conducted in acidic media with sodium nitrite to generate the corresponding diazonium salt. This electrophilic intermediate is then immediately coupled with a compound containing an activated methylene group (e.g., β-ketoesters, malononitrile, cyanoacetamides).[7][8] This coupling forms a hydrazono intermediate. The final and critical step is the intramolecular cyclization of this hydrazone, which proceeds via electrophilic attack of one of the triazine nitrogen atoms onto the pyrazole ring, followed by dehydration, to yield the aromatic fused-ring system.[9] This reaction is often facilitated by refluxing in a suitable solvent like acetic acid or pyridine.[3][8]
Caption: General workflow for pyrazolo[5,1-c][1][2][3]triazine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Amino-7-phenylpyrazolo[5,1-c][1][2][3]triazine-3-carboxamide
This protocol is adapted from methodologies described in the literature for the synthesis of substituted pyrazolo[5,1-c][1][2][3]triazines.[3][7]
Step 1: Diazotization of 5-amino-3-phenylpyrazole
-
Suspend 5-amino-3-phenylpyrazole (10 mmol) in 6M hydrochloric acid (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling with 2-Cyanoacetamide
-
In a separate flask, dissolve 2-cyanoacetamide (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL). Causality: Sodium acetate acts as a base to deprotonate the active methylene group of cyanoacetamide, forming a nucleophilic carbanion necessary for the coupling reaction.
-
Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution from Step 1 dropwise to the cyanoacetamide solution with continuous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours. The formation of a colored precipitate (the hydrazone intermediate) is typically observed.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 3: Intramolecular Cyclization
-
Suspend the dried hydrazone intermediate from Step 2 (5 mmol) in glacial acetic acid (30 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC. Causality: The thermal energy and acidic medium promote the intramolecular electrophilic cyclization onto the pyrazole ring, followed by elimination of water to form the stable aromatic triazine ring.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrazolo[5,1-c][1][2][3]triazine derivative.
Alternative Synthetic Routes: Ring Transformations
While synthesis from acyclic precursors is common, more sophisticated strategies involve the transformation of other heterocyclic systems. These methods can provide access to unique substitution patterns not easily achieved otherwise. One notable example is the ring contraction of[1][2][3]triazolo[3,4-b][1][3][5]thiadiazines.[5] Refluxing these thiadiazine precursors in a solvent like tert-butanol can induce a rearrangement, extruding sulfur and contracting the six-membered thiadiazine ring to form the five-membered pyrazole ring of the final product.[5]
Caption: Ring contraction of a thiadiazine to a pyrazolotriazine.
Part 2: Chemical Reactivity and Functionalization
The pyrazolo[5,1-c][1][2][3]triazine core is an electron-deficient aromatic system, which dictates its reactivity. The presence of multiple nitrogen atoms influences the electron density around the ring, making it susceptible to certain transformations while providing sites for functionalization.
A key area of reactivity involves substituents attached to the core. For instance, 4-aminopyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides are versatile intermediates.[7] The thioamide group can be readily oxidized to the corresponding carboxamide using hydrogen peroxide. This transformation is significant as it allows for the modulation of a compound's physicochemical properties, such as hydrogen bonding capability, which is crucial for receptor binding.[7] Furthermore, the thioamide can participate in Hantzsch-type reactions with α-haloketones to construct fused thiazole rings, further expanding the chemical diversity of the scaffold.[7]
Part 3: A Privileged Scaffold in Medicinal Chemistry
The true value of the pyrazolo[5,1-c][1][2][3]triazine scaffold is realized in its diverse and potent biological activities. Its rigid, planar structure and array of hydrogen bond donors and acceptors make it an ideal platform for designing targeted therapeutics.
Caption: Major therapeutic applications of the pyrazolotriazine core.
Anticancer Activity
Numerous derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[3][10] The mechanism of action is often multifactorial, with some compounds inducing apoptosis (programmed cell death) and causing genotoxicity in cancer cells.[11][12]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 7-position of the triazine ring with an aryl group is a common feature of active compounds.
-
The presence of electron-withdrawing groups, such as fluorine or bromine, on this aryl ring often enhances cytotoxic activity.[13] For example, a 7-(4-fluorophenyl) derivative showed potent activity against MCF-7 and HepG2 cells, superior in some cases to the standard drug doxorubicin.[3] This enhancement is attributed to the altered electronic properties and potential for improved metabolic stability or target engagement.
| Compound ID | 7-Position Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 5c | 4-Fluorophenyl | MCF-7 | 4.12 | [3][13] |
| 5c | 4-Fluorophenyl | HepG2 | 5.61 | [3][13] |
| 5d | 4-Bromophenyl | MCF-7 | 4.35 | [13] |
| 5d | 4-Bromophenyl | HepG2 | 5.92 | [13] |
| Doxorubicin | (Standard) | MCF-7 | 5.81 | [3] |
| Doxorubicin | (Standard) | HepG2 | 7.42 | [3] |
Table 1: In vitro anti-proliferative activity of selected pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives.
Central Nervous System (CNS) Activity
The pyrazolo[5,1-c][1][2][3]triazine scaffold has been successfully exploited to develop ligands for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[14] Certain derivatives show high selectivity and affinity for specific subtypes of the GABA-A receptor, particularly the α1 and α2 subtypes.[1][14] This makes them promising candidates for developing novel anxiolytics, sedatives, or anticonvulsants with potentially fewer side effects than non-selective benzodiazepines.
Antimicrobial Activity
The scaffold has also been investigated for its antimicrobial properties. Derivatives have shown inhibitory activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria, as well as various fungal strains.[3][13] The SAR for antimicrobial activity often parallels that for anticancer activity, with halogenated phenyl substituents at the 7-position conferring potent effects.[13]
Conclusion and Future Directions
The pyrazolo[5,1-c][1][2][3]triazine system stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust and versatile synthesis allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. The scaffold's ability to potently interact with diverse biological targets, from cancer cell proteins to CNS receptors, confirms its status as a privileged structure.
Future research will likely focus on several key areas: exploring novel synthetic methodologies to access more complex and diverse libraries, conducting detailed mechanistic studies to fully elucidate the mode of action for its anticancer and CNS effects, and applying advanced computational tools to guide the rational design of next-generation pyrazolo[5,1-c][1][2][3]triazine-based therapeutics. The journey of this scaffold from a simple dye to a promising therapeutic agent is far from over, and its continued exploration holds immense promise for addressing unmet medical needs.
References
-
Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides. (URL: )
-
Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][1][2][3]triazoles. (URL: [Link])
-
Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. (URL: )
-
The synthesis of pyrazolo[5,1-c][1][2][3]triazoles. Part 1: From acyclic and monocyclic precursors. (URL: [Link])
-
Pyrazolo[5,1- c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed. (URL: [Link])
-
Synthesis of pyrazolo [5, 1-c][1][2][3] triazines 4 and 5. - ResearchGate. (URL: [Link])
-
Full article: Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives - Taylor & Francis Online. (URL: [Link])
-
(PDF) Synthesis and reactions of pyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides. (URL: [Link])
-
Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. (URL: )
-
A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed. (URL: [Link])
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - NIH. (URL: [Link])
-
Structures of pyrazolo[5,1-c][1][2][3]triazine derivatives and heteroaryl enaminones. (URL: )
-
Scheme 5. Synthesis of pyrzolo[5,1-c]-1,2-4-triazines (17, 20, 24). - ResearchGate. (URL: [Link])
-
Mechanism for formation of pyrazolo [5, 1-c][1][2][3] triazines 4 and 5. - ResearchGate. (URL: [Link])
-
The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. (URL: [Link])
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazolo[5,1- c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Authored by: Senior Application Scientist
Introduction: The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and antimicrobial agents.[4][5][6] This guide provides a detailed experimental framework for the initial in vitro characterization of a novel compound from this class, 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. Due to the structural motifs present in similar bioactive molecules, a plausible hypothesis is that this compound may interact with key cellular signaling pathways. Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[7][8][9][10] The protocols outlined herein will therefore focus on evaluating the compound's potential as a PTP1B inhibitor, a common target for small molecule drug discovery.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing a logical, step-by-step workflow from initial cytotoxicity assessment to specific cell-based target engagement assays. The causality behind experimental choices is explained to ensure both methodological rigor and adaptability.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 4,7-dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid | PubChem[11] |
| Molecular Formula | C₈H₈N₄O₂ | PubChem[11] |
| Molecular Weight | 192.17 g/mol | PubChem[11] |
| CAS Number | 175137-58-3 | PubChem[11] |
| Appearance | Typically a solid, consult supplier data | Oakwood Chemical, Fisher Scientific[12][13][14] |
PART 1: General Cell Viability and Cytotoxicity Assessment
Rationale: Before investigating the specific mechanism of a novel compound, it is crucial to determine its effect on overall cell health and viability.[15][16] This initial screening establishes a non-toxic concentration range for subsequent, more specific, mechanism-of-action studies. Assays like the MTT or LDH release assay provide a quantitative measure of cytotoxicity.[17][18]
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK-293, HepG2, or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
DMSO (sterile, for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
PART 2: In Vitro Enzymatic Assay for PTP1B Inhibition
Rationale: A direct enzymatic assay is the gold standard for confirming whether a compound directly inhibits the target enzyme's activity. This assay uses recombinant PTP1B and a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation, allowing for a simple colorimetric readout.[8][10][19]
Protocol 2.1: Recombinant PTP1B Inhibition Assay
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
Sodium orthovanadate (a known PTP1B inhibitor, as a positive control)[20]
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and sodium orthovanadate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 25 µL of recombinant PTP1B (e.g., 40-50 ng) to wells containing 15 µL of the diluted compounds or controls.[19]
-
Pre-incubation: Pre-incubate the enzyme with the compounds for 30 minutes at 37°C to allow for binding.[19]
-
Initiate Reaction: Start the enzymatic reaction by adding 60 µL of pNPP solution (final concentration ~1 mM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the absorbance at 405 nm at several time points to ensure linear reaction kinetics.
-
Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
PART 3: Cell-Based Assay for PTP1B Target Engagement
Rationale: While an enzymatic assay confirms direct inhibition, a cell-based assay is necessary to verify that the compound can enter cells and engage its target in a physiological context. PTP1B dephosphorylates the insulin receptor (IR). A potent PTP1B inhibitor should therefore increase the phosphorylation level of the IR upon insulin stimulation. This can be quantified using Western blotting.[10]
Workflow for Cell-Based PTP1B Inhibition
Caption: Workflow for assessing cellular PTP1B inhibition.
Protocol 3.1: Western Blot for Insulin Receptor Phosphorylation
This protocol assesses the phosphorylation status of the insulin receptor (IR) as a downstream marker of PTP1B activity.[1][2][3][21]
Materials:
-
HepG2 cells (or another insulin-responsive cell line)
-
Complete and serum-free culture media
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
Human Insulin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Primary antibodies: anti-phospho-Insulin Receptor β (p-IR) and anti-total-Insulin Receptor β (IR)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause background).[3][22]
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Seed HepG2 cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compound (based on cytotoxicity data) for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[1][3] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total IR protein.
-
Densitometry Analysis: Quantify the band intensities. The results should be expressed as the ratio of p-IR to total IR.
PART 4: Safety and Handling
Directive: As 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid is a novel compound, it should be handled with care. Assume it is potentially hazardous. While general safety data on pyrazine derivatives suggests potential for irritation, specific data for this compound is lacking.[23][24][25]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
References
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- PubMed. (n.d.). Establishment of a Cell-Based Drug Screening Model for Identifying Down-Regulators of Protein Tyrosine Phosphatase 1B Expression.
-
Shinde, R. N., Kumar, G. S., Eqbal, S., & Sobhia, M. E. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE, 13(6), e0199020. Retrieved from [Link]
-
Lee, S., et al. (2020). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 8(12), 6516-6525. Retrieved from [Link]
-
Gorniak, M., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 7001. Retrieved from [Link]
- BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services.
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific. Retrieved from
-
European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04691. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
-
PubMed. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Retrieved from [Link]
- Oakwood Chemical. (n.d.). 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific. Retrieved from
-
European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a cell-based drug screening model for identifying down-regulators of Protein Tyrosine Phosphatase 1B expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 9. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 13. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 14. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 18. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Application Notes and Protocols for the Cellular Characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid
Introduction: Unveiling the Cellular Activity of a Novel Pyrazolotriazine Compound
The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific, understudied member of this family: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (henceforth referred to as DMPT-CA). While specific biological data for DMPT-CA is sparse[6][7], this guide offers a robust, tiered strategy for its initial evaluation in cell-based assays, from broad cytotoxicity profiling to more nuanced mechanistic and target engagement studies.
The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data. This application note will empower researchers to systematically investigate the cellular effects of DMPT-CA and similar novel chemical entities.
Hypothetical Mechanism of Action: A Framework for Investigation
Based on the known activities of related pyrazolotriazine derivatives, which have been shown to induce apoptosis and cell cycle arrest in cancer cell lines[5][8], we can hypothesize a plausible mechanism of action for DMPT-CA to guide our experimental design. For the purposes of this guide, we will postulate that DMPT-CA acts as an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention.
Below is a diagram illustrating the hypothetical targeting of the PI3K/AKT/mTOR pathway by DMPT-CA.
Caption: Hypothetical signaling pathway targeted by DMPT-CA.
Experimental Workflow: A Tiered Approach to Compound Characterization
A systematic, tiered approach is crucial for efficiently characterizing a novel compound. This workflow ensures that resources are allocated effectively, starting with broad screening and progressing to more detailed, hypothesis-driven studies.
Caption: Tiered experimental workflow for DMPT-CA characterization.
Protocols and Methodologies
PART 1: Compound Preparation and Handling
The accurate preparation of the test compound is fundamental to the reliability of any cell-based assay.
Protocol 1: Preparation of DMPT-CA Stock and Working Solutions
-
Reconstitution: Prepare a high-concentration stock solution of DMPT-CA (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution with complete cell culture medium to achieve the desired final concentrations.
-
Causality: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which could confound the results.[1] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
PART 2: Tier 1 - Initial Cytotoxicity Screening
The initial step is to determine the concentration range at which DMPT-CA exhibits a biological effect. The MTT assay, a colorimetric method, is a robust and widely used technique to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of DMPT-CA. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Illustrative Data Presentation
| Cell Line | DMPT-CA IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 1.1 ± 0.2 |
| A549 (Lung Cancer) | 28.3 ± 3.1 | 2.5 ± 0.4 |
| HCT116 (Colon Cancer) | 8.9 ± 0.9 | 0.8 ± 0.1 |
Note: The data presented is hypothetical and serves as an example of expected results.
PART 3: Tier 2 - Mechanistic Elucidation
Once the cytotoxic potential of DMPT-CA is established, the next step is to investigate the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol 3: Annexin V/PI Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DMPT-CA at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Expert Insight: This dual-staining method provides a quantitative measure of different cell populations. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis.
-
Illustrative Data Presentation
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| DMPT-CA (IC50) | 45.8 ± 3.5 | 25.1 ± 2.8 | 22.3 ± 2.5 | 6.8 ± 1.2 |
| DMPT-CA (2x IC50) | 15.3 ± 2.2 | 38.9 ± 4.1 | 35.7 ± 3.9 | 10.1 ± 1.5 |
Note: The data presented is hypothetical and serves as an example of expected results.
PART 4: Tier 3 - Target Engagement
Confirming that a compound physically interacts with its intended target within a cellular context is a critical step in drug discovery.[2][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with DMPT-CA or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., PI3K) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Trustworthiness: A shift in the melting curve of the target protein in the presence of DMPT-CA compared to the vehicle control indicates direct binding of the compound to the protein, thereby stabilizing it against thermal denaturation. This provides strong evidence of target engagement in a physiologically relevant environment.[3]
-
Conclusion and Future Directions
This application note provides a structured and scientifically rigorous framework for the initial characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in cell-based assays. By following this tiered approach, researchers can efficiently move from broad cytotoxicity screening to detailed mechanistic and target engagement studies. The provided protocols, rooted in established methodologies, offer a reliable starting point for investigating the therapeutic potential of this and other novel chemical entities. Further studies could involve proteomic approaches to identify off-target effects and in vivo experiments to validate the observed cellular activities.[3][12]
References
-
Lomenick, B., et al. Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]
-
DiscoverX. Target Engagement Assays. Available from: [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]
-
Gesner, E., et al. Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology. Available from: [Link]
-
National Center for Biotechnology Information. Importance of Quantifying Drug-Target Engagement in Cells. Available from: [Link]
-
Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available from: [Link]
-
Boster Bio. What Is Compound Screening? Methods & Applications Guide. Available from: [Link]
-
National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
-
Technology Networks. Screening Strategies Used in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]
-
KCAS Bio. Making Sense of Compound Screening Results in Drug Discovery. Available from: [Link]
-
ResearchGate. Cell Viability Assays: Methods and Protocols. Available from: [Link]
-
PubChem. 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. Available from: [Link]
-
ResearchGate. Guidelines for cell viability assays. Available from: [Link]
-
MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Available from: [Link]
-
PubMed. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. Available from: [Link]
-
MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available from: [Link]
-
Oakwood Chemical. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assays [discoverx.com]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolo[5,1-c]triazine Compounds in Cancer Research: Advanced Application Notes and Protocols
Application of Pyrazolo[5,1-c][1][2][3]triazine Compounds in Cancer Research: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyrazolo[5,1-c][1][2][3]triazines in Oncology
The pyrazolo[5,1-c][1][2][3]triazine scaffold represents a promising class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As bioisosteres of purines, these compounds are adept at interacting with key intracellular targets, particularly protein kinases, which are often dysregulated in cancer. This guide provides an in-depth exploration of the application of pyrazolo[5,1-c][1][2][3]triazine derivatives in cancer research, detailing their mechanisms of action and providing robust protocols for their evaluation. While much of the detailed mechanistic work has been elucidated using closely related isomers such as pyrazolo[1,5-a]-1,3,5-triazines and pyrazolo[4,3-e][1][2][3]triazines, the methodologies presented herein are broadly applicable for the investigation of all pyrazolotriazine-based anticancer agents.
Section 1: Mechanism of Action - Targeting the Engines of Cell Proliferation
A primary mechanism through which pyrazolotriazine compounds exert their anticancer effects is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK7.[4][5] CDK7 is a master regulator of the cell cycle and transcription, making it a critical target for therapeutic intervention.
The Dual Role of CDK7 in Cancer
CDK7 is a core component of two vital cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell through its various phases.[1][2] Inhibition of CDK7's CAK activity leads to a halt in the cell cycle, preventing cancer cell proliferation.
-
Transcription Factor IIH (TFIIH) Complex: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. This action is a prerequisite for the initiation and elongation of transcription for a vast number of genes, including those that drive oncogenesis, such as MYC.[2][6]
By inhibiting CDK7, pyrazolotriazine compounds can simultaneously induce cell cycle arrest and suppress the transcription of key oncogenes, leading to potent anti-tumor activity.[2]
Downstream Effects: Induction of Apoptosis
The inhibition of CDK7 by pyrazolotriazine derivatives ultimately converges on the induction of apoptosis (programmed cell death). This is achieved through several interconnected pathways:
-
Cell Cycle Arrest: By blocking the activation of cell cycle-dependent kinases, the compounds trap cancer cells at checkpoints, preventing them from dividing.[7]
-
Transcriptional Suppression: The inhibition of RNA Polymerase II phosphorylation leads to a downregulation of anti-apoptotic proteins and key survival factors.
-
p53-GSDME Axis: Recent studies have shown that CDK7 inhibition can lead to an elevation of the tumor suppressor protein p53 and Gasdermin E (GSDME). This axis can trigger a form of programmed cell death, further contributing to the anticancer effect.[8]
The following diagram illustrates the central role of CDK7 and its inhibition by pyrazolotriazine compounds.
Caption: Inhibition of CDK7 by pyrazolotriazine compounds blocks cell cycle progression and oncogenic transcription, leading to apoptosis.
Section 2: In Vitro Evaluation - Protocols for Assessing Anticancer Activity
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize the enzyme mitochondrial dehydrogenase to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazolo[5,1-c]triazine compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazolo[5,1-c]triazine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis of CDK7 Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the CDK7 signaling pathway.
Protocol:
-
Protein Extraction:
-
Treat cells with the pyrazolo[5,1-c]triazine compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK1, p-CDK2, p-RNA Pol II, cleaved PARP, and β-actin as a loading control) overnight at 4°C.[1][9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities relative to the loading control.
-
Section 3: Quantitative Data Summary
The following table summarizes the IC₅₀ values of various pyrazolotriazine derivatives against a panel of human cancer cell lines, demonstrating their potent anticancer activity.[10][11] It is important to note that much of the publicly available data is for the pyrazolo[4,3-e] and pyrido[2',3':3,4]pyrazolo[5,1-c] scaffolds.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pyrido[2',3':3,4]pyrazolo[5,1-c][1][2][3]triazine | 5a | MCF-7 | Breast | 3.89 | [10] |
| 6a | HCT-116 | Colon | 12.58 | [10] | |
| 6a | MCF-7 | Breast | 11.71 | [10] | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine | MM131 | PC-3 | Prostate | 0.17 | [11] |
| MM131 | BxPC-3 | Pancreatic | 0.13 | [11] | |
| MM129 | HCT-116 | Colon | 0.60 | [11] | |
| MM130 | HeLa | Cervical | 1.15 | [11] |
Section 4: In Vivo Evaluation - Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of novel anticancer compounds.
General Protocol for Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT-116, PC-3) to 80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[12]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer the pyrazolo[5,1-c]triazine compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.[13][14]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
The following diagram outlines the general workflow for in vivo xenograft studies.
Caption: Experimental workflow for evaluating pyrazolotriazine compounds in a mouse xenograft model.
Conclusion and Future Directions
Pyrazolo[5,1-c][1][2][3]triazine compounds and their related isomers have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular regulators like CDK7. The protocols outlined in this guide provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanisms of action of novel derivatives within this chemical class. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical development to assess their therapeutic index and potential for clinical translation.
References
- Benchchem. (2025).
- Garrido-Castro, A. C., et al. (2022). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Clinical Cancer Research.
- El-Metwally, A. M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry.
- Greifenberg, A. K., et al. (2016). Cdk7 inhibition after 5-FU exposure triggers apoptosis dependent on transcription. Cell Cycle.
- Wang, C., et al. (2023). CDK7 inhibition induces cell cycle arrest, apoptotic cell death and DNA...
- Lin, K.-T., et al. (2024). CDK7/CDK9 mediates transcriptional activation to prime paraptosis in cancer cells.
- Li, Y., et al. (2021). p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival. Frontiers in Cell and Developmental Biology.
-
Mojzych, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules.
- Gomaa, A. M., et al. (2023).
-
Mojzych, M., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for Cdk7-IN-8 Western Blot Analysis of p-CDK1/2. Benchchem.
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences.
- La Franca, M., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem.
- Shawish, H. B., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry.
-
Bielawska, A., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences.
-
Pintea, B.-N., et al. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules.
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene Technologies, Inc.
- Fisher, D., et al. (2002). Analysis by Western blotting of materials immunoprecipitated with...
- Greifenberg, A. K., et al. (2016). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. eLife.
-
Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.
- Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments.
- Lee, G. Y., et al. (2021). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry.
- Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
- Shah, P., et al. (2014). An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice. In Vivo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid in Enzyme Inhibition Assays
An Application Note and Protocol Guide for Researchers
Abstract: The pyrazolo[5,1-c]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of key enzymatic targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid as an enzyme inhibitor. While the specific targets of this particular compound are still under exploration, this guide offers a strategic framework and detailed protocols for its systematic evaluation. We will delve into the rationale behind screening strategies, provide step-by-step biochemical and cell-based assay protocols, and outline methods for mechanism of action studies, empowering researchers to unlock the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of the Pyrazolotriazine Scaffold
The fusion of pyrazole and triazine rings creates the pyrazolotriazine heterocyclic system, a scaffold that has garnered significant interest in drug discovery. Its structural similarity to purine nucleobases allows compounds from this class to act as mimetics and interact with a variety of biological targets, particularly enzymes involved in critical cellular processes.[1][2]
Derivatives of the broader pyrazolotriazine family have been reported to exhibit a range of biological effects, including:
-
Anticancer Activity: Certain pyrazolotriazines have shown potent inhibitory effects against enzymes like Cyclin-Dependent Kinase 7 (CDK7) and Thymidine Phosphorylase (TP), which are crucial for cancer cell proliferation and survival.[3][4]
-
Antimicrobial and Antifungal Properties: The scaffold has been successfully modified to produce agents with significant activity against pathogenic fungi and bacteria.[5]
-
Cytotoxic Effects: Studies have demonstrated the cytotoxic potential of these compounds against various carcinoma cell lines.[1][2]
Given this precedent, 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (PubChem CID: 2778429) stands out as a promising candidate for screening and development as a novel enzyme inhibitor.[6] This guide provides the foundational knowledge and practical protocols to investigate its inhibitory potential.
Compound Profile: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O₂ | PubChem[6] |
| Molecular Weight | 192.17 g/mol | PubChem[6] |
| CAS Number | 175137-58-3 | Oakwood Chemical[7] |
| Appearance | Solid (Varies) | Thermo Scientific[8][9] |
| Purity | Typically ≥95% | Thermo Scientific[8][9] |
Strategic Framework for Inhibitor Discovery
A systematic approach is essential to identify and characterize the enzymatic targets of a novel compound. The following workflow is proposed for evaluating 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. The causality behind this multi-stage process is to first identify a potential "hit" in a broad screen, then validate and characterize its specific biochemical interaction, and finally, confirm its activity in a more physiologically relevant cellular context.[10]
Figure 1: A strategic workflow for identifying and validating enzyme inhibitory activity.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol provides a generalized framework for a 96-well plate-based spectrophotometric or luminometric assay, which can be adapted for various enzymes, such as kinases or proteases.[11][12] The core principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
A. Rationale and Experimental Design:
-
Enzyme & Substrate: The choice of enzyme should ideally be guided by the known activities of related pyrazolotriazine compounds (e.g., kinases).[3] The substrate concentration is typically set at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[13]
-
Controls: The inclusion of proper controls is critical for data integrity.
-
Negative Control (100% Activity): Contains the enzyme, substrate, and vehicle (DMSO), but no inhibitor. This sets the baseline for maximum enzyme activity.
-
Positive Control: A known inhibitor for the target enzyme, used to validate the assay's responsiveness.
-
Blank: Contains all reaction components except the enzyme, to correct for any background signal.
-
-
Compound Dilution: A serial dilution of the test compound is necessary to generate a dose-response curve and calculate the IC50 value.
B. Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (e.g., clear for colorimetric, white for luminescence)
-
Microplate reader
C. Step-by-Step Procedure:
-
Prepare Compound Stock: Dissolve 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Create Dilution Series: Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells remains constant and low (<1%) to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or control solutions to the appropriate wells of the 96-well plate.
-
Add 40 µL of the enzyme solution (pre-diluted to the desired concentration in cold assay buffer) to all wells except the blank wells.
-
Add 40 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 5 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Measure Signal: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or luminescence) at regular intervals (kinetic reading) or at a single endpoint after a fixed time.
D. Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the kinetic data.
-
Normalize the velocities to the negative control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Mechanism of Action (MOA) Studies
Once an inhibitory "hit" is confirmed, determining the mechanism of inhibition is a critical next step.[13] This protocol describes how to differentiate between competitive, non-competitive, and uncompetitive inhibition by systematically varying the concentrations of both the substrate and the inhibitor.
A. Rationale:
The IC50 value of an inhibitor can change depending on the substrate concentration, and this relationship reveals the mode of inhibition:
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. The IC50 value will increase as the substrate concentration increases.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site, affecting the enzyme's efficiency but not substrate binding. The IC50 value will not change with substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. The IC50 value will decrease as the substrate concentration increases.
Figure 2: Potential binding mechanisms of an enzyme inhibitor.
B. Step-by-Step Procedure:
-
Experimental Setup: Design a matrix experiment. You will run multiple dose-response curves for your inhibitor, with each curve being generated at a different, fixed concentration of the substrate.
-
Substrate Concentrations: Choose a range of substrate concentrations that span below and above the Km value (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).
-
Inhibitor Concentrations: For each substrate concentration, perform a full serial dilution of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid as described in Protocol 1.
-
Run Assays: Execute the biochemical assay for each condition in the matrix.
-
Data Analysis:
-
Calculate the IC50 value for the inhibitor at each substrate concentration.
-
Plot the IC50 values as a function of substrate concentration to observe the trend.
-
Alternatively, for a more detailed analysis, create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of line intersections will clearly indicate the mode of inhibition.[14]
-
Protocol 3: General Cell-Based Assay
Biochemical assays test inhibitors against isolated enzymes, but cell-based assays are crucial to confirm that the compound can enter cells and engage its target in a physiological context.[10][15] This protocol provides a template for a cell-based assay, which must be tailored to the specific target and cell line.
A. Rationale and Design:
-
Cell Line Selection: Choose a cell line where the target enzyme is known to be active and relevant to a disease state. For example, if screening against a cancer-related kinase, use a cancer cell line dependent on that kinase's activity.[16]
-
Readout: The method of measuring target engagement depends on the enzyme. Common readouts include:
-
Phosphorylation Status: For kinases, measuring the phosphorylation of a downstream substrate via methods like Western Blot, ELISA, or AlphaLISA.[16]
-
Reporter Assays: Using a cell line engineered with a reporter gene (e.g., luciferase) that is activated or repressed by the enzyme's signaling pathway.[17]
-
Cell Proliferation/Viability: For enzymes critical to cell survival, a simple viability assay (e.g., MTT or CellTiter-Glo) can serve as a functional readout.[16]
-
B. Materials:
-
Appropriate mammalian cell line
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
Multi-well cell culture plates (e.g., 96-well)
-
Detection reagents specific to the chosen readout (e.g., antibodies, luciferase substrate)
C. Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a duration relevant to the biological pathway being studied (this can range from minutes to 72 hours).
-
Assay Readout: Perform the chosen detection method.
-
For Lysis-Based Assays (Western, ELISA): Wash the cells with PBS, then add lysis buffer. Collect the lysate for downstream analysis.
-
For Viability/Reporter Assays: Add the detection reagent directly to the wells according to the manufacturer's instructions and measure the signal on a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the cellular IC50 or EC50 value.
Data Interpretation and Reporting
Table 1: Template for Summarizing Inhibitor Characterization Data
| Parameter | 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid | Positive Control |
| Target Enzyme | [Insert Target Name] | [Insert Target Name] |
| Biochemical IC50 (µM) | [Insert Value ± SD] | [Insert Value ± SD] |
| Cellular IC50/EC50 (µM) | [Insert Value ± SD] | [Insert Value ± SD] |
| Inhibition Type | [Competitive/Non-competitive/etc.] | [Known MOA] |
| Ki (µM) | [Calculated Value] | [Known Value] |
| Selectivity Index | [IC50 off-target / IC50 on-target] | [Known Value] |
References
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Azevedo, R. G., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
-
Sherbenou, D. W., et al. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 9(3), e90412. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][11][12][18]triazine-3-carboxylic acid. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Creemers, J. W., et al. (2007). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 7, 6. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
He, M., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 84-93. [Link]
-
Sancineto, L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(46), e202300951. [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of pyrazolo[1,5-a][11][14][15]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 143, 1136–1145. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[5,1-c]triazines (10). Retrieved from [Link]
-
Raghu, M.S., et al. (2023). Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][11][14][15] triazine derivatives as potential antioxidant agents. Journal of Molecular Structure, 1294, 136332. [Link]
-
Oakwood Chemical. (n.d.). 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. Retrieved from [Link]
-
Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][18]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Fisher Scientific. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][11][12][18]triazine-3-carboxylic acid, 95%, Thermo Scientific. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][11][12][18]triazine-3-carboxamide derivatives. Journal of Biomolecular Structure & Dynamics, 40(17), 7865-7881. [Link]
-
Bakr, M. F., et al. (2016). Synthesis and reactions of pyrazolo[5,1-c][11][12][18]triazine-3-carbothioamides. ARKIVOC, 2016(5), 211-227. [Link]
-
Wang, S., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(13), 5122. [Link]
-
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(24), 15878. [Link]
-
Khalil, M. A., et al. (2013). Synthesis of New Pyrazolo[5,1-c]triazine, Triazolo[5,1-c]triazine, Triazino[4,3-b]indazole and Benzimidazo[2,1-c]triazine Derivatives Incorporating Chromen-2-one Moiety. Journal of the Korean Chemical Society, 57(5), 612-618. [Link]
-
Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][18]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 22(17), 9510. [Link]
-
Al-Trawneh, S. A., et al. (2019). Synthesis of new pyrazolo[5,1-c][11][12][18]triazines with antifungal and antibiofilm activities. Chemical Papers, 74(2), 659-668. [Link]
-
Gucky, T., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][18]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6721. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 8. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 9. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. opal.latrobe.edu.au [opal.latrobe.edu.au]
Application Notes and Protocols for Developing Assays to Profile Pyrazolo[5,1-c]triazine Activity
Application Notes and Protocols for Developing Assays to Profile Pyrazolo[5,1-c][1][2][3]triazine Activity
Introduction: The Therapeutic Potential of the Pyrazolo[5,1-c][1][2][3]triazine Scaffold
The pyrazolo[5,1-c][1][2]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][3] Derivatives of this scaffold have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, antifungal, and potent enzymatic inhibition.[4][5][6] Notably, various isomeric and fused pyrazolotriazine systems have shown activity as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and modulators of other key cellular targets, making them attractive candidates for drug discovery programs.[7][8][9]
The development of robust and reliable assays is paramount to successfully identifying and characterizing the biological activity of novel pyrazolo[5,1-c][1][2]triazine derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of assays for primary screening, secondary validation, and initial mechanism-of-action studies. We will detail both biochemical and cell-based approaches, emphasizing the rationale behind protocol design and the implementation of self-validating systems to ensure data integrity.
Part 1: Primary Screening - Biochemical Assays
The initial step in characterizing a new chemical series is often a high-throughput biochemical assay against a putative molecular target. Based on the literature, kinases and phosphodiesterases are prominent targets for pyrazolotriazine compounds.[7][9] Here, we provide detailed protocols for robust, non-radioactive assay formats suitable for primary screening.
Protocol 1.1: Universal Kinase Activity Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.[1][5] This format is ideal for screening as it is compatible with virtually any kinase and substrate pair.[10]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
1x Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Dilution: Prepare a serial dilution of the pyrazolo[5,1-c]triazine compounds in 100% DMSO. A common starting range is 10 mM to 0.1 µM. Then, create an intermediate plate by diluting these stocks into the 1x Kinase Buffer.
-
Enzyme Solution: Thaw recombinant kinase on ice and dilute to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.
-
Substrate/ATP Master Mix: Prepare a 2x master mix containing the specific kinase substrate and ATP in 1x Kinase Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect competitive inhibitors.[2]
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega).[2]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted compound or vehicle (DMSO in Kinase Buffer) to the appropriate wells of a white 384-well plate.
-
Add 2.5 µL of the diluted kinase enzyme solution to all wells except the "blank" (no enzyme) controls. Add 2.5 µL of 1x Kinase Buffer to the blank wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP Master Mix to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Protocol 1.2: Phosphodiesterase 5 (PDE5) Inhibition Assay (Fluorescence Polarization)
Principle: This assay quantifies PDE5 activity by monitoring the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).[11] In its cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization (FP). When hydrolyzed by PDE5 to 5'-GMP, a specific binding agent in the assay mix binds to the product, creating a much larger complex that tumbles slowly and yields a high FP signal.[12] Inhibitors prevent this conversion, thus maintaining a low FP signal.[11]
Workflow Diagram:
Caption: Workflow for the PDE5 Fluorescence Polarization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
PDE Assay Buffer: 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA.
-
Compound Dilution: Prepare serial dilutions of test compounds in DMSO, followed by a second dilution in PDE Assay Buffer.
-
Enzyme Solution: Dilute recombinant human PDE5A1 enzyme in PDE Assay Buffer to the desired working concentration.
-
Substrate Solution: Dilute the FAM-cGMP substrate in PDE Assay Buffer.
-
Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions (e.g., BPS Bioscience).[12]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted compound or vehicle control to the wells of a black 384-well microplate.
-
Add 10 µL of the diluted PDE5A1 enzyme solution to the "test" and "positive control" wells. Add 10 µL of PDE Assay Buffer to the "blank" wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the binding agent to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).[6]
-
Part 2: Assay Validation and Data Analysis
A robust assay is a self-validating system. Before screening a compound library, the assay must be validated to ensure it is reliable and reproducible.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. It reflects the dynamic range of the assay and the data variation, providing a measure of the separation between positive and negative controls.[13][14]
Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibitor, 100% activity).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., a known potent inhibitor, 0% activity).
| Z'-Factor Value | Assay Quality | Suitability for Screening |
| > 0.5 | Excellent | Confidently proceed with HTS. |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization. |
| < 0 | Unacceptable | The assay is not suitable for screening. |
Table 1: Interpretation of Z'-Factor values for assay quality assessment.[13][15]
Data Analysis: Determining Compound Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It is the concentration of the compound that produces 50% of the maximal inhibitory response.[16]
Procedure:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (Signal_compound - Signal_min) / (Signal_max - Signal_min) ])
-
Signal_compound: Signal in the presence of the test compound.
-
Signal_max: Signal of the positive control (e.g., DMSO, 100% activity).
-
Signal_min: Signal of the negative control (e.g., blank or potent inhibitor, 0% activity).
-
-
Non-linear Regression: Plot percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (variable slope) model.[3][17] Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
Software: Utilize software such as GraphPad Prism for curve fitting and IC₅₀ determination.[17][18]
Part 3: Secondary Screening - Cell-Based Assays
After identifying active compounds in biochemical assays, it is crucial to confirm their activity in a more physiologically relevant cellular context. Cell-based assays can provide information on cell permeability, off-target effects, and on-target engagement within the cell.
Protocol 2.1: Cellular Target Engagement (NanoBRET™)
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase target within intact, live cells.[19] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a kinase fused to a bright NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and occupancy at the target kinase in its native environment.[19][20]
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol (Adherent Format):
-
Day 1: Cell Seeding and Transfection:
-
Prepare a suspension of cells (e.g., HEK293) and transfect with the appropriate Kinase-NanoLuc® fusion vector according to the manufacturer's protocol (e.g., Promega).[21]
-
Seed the transfected cells into a white, tissue culture-treated 96-well or 384-well plate at an optimized density.
-
Incubate at 37°C in a CO₂ incubator for 24 hours.
-
-
Day 2: Compound and Reagent Addition:
-
Prepare serial dilutions of the pyrazolo[5,1-c]triazine compounds in Opti-MEM® I Reduced Serum Medium.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Incubate the plate in a 37°C CO₂ incubator for 2 hours.
-
Prepare the NanoBRET® Tracer and Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor mix in Opti-MEM® as per the specific kinase assay protocol.[22]
-
Add the tracer/substrate mix to all wells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure filtered luminescence using a plate reader equipped with a 450 nm BP filter (donor) and a 600 nm LP filter (acceptor).
-
Protocol 2.2: Cell Viability/Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][23] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, which is solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[4]
Detailed Protocol:
-
Reagent Preparation:
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
-
Assay Procedure (96-well plate format):
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line like MCF-7 or HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[24] Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[5,1-c]triazine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, until purple precipitate is visible.[24][25]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Conclusion
The protocols outlined in this guide provide a robust starting framework for the comprehensive evaluation of novel pyrazolo[5,1-c][1][2]triazine derivatives. By beginning with high-throughput biochemical screens against relevant target classes like kinases and phosphodiesterases, researchers can efficiently identify active compounds. Subsequent validation of these hits in cell-based target engagement and cytotoxicity assays is critical for confirming on-target activity and assessing preliminary therapeutic potential. Adherence to rigorous assay validation principles, including the consistent use of the Z'-factor and appropriate IC₅₀ determination methods, will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from hit identification to lead optimization.
References
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Popat, A., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 221, 113524. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2019). Synthesis of new pyrazolo[5,1-c][1][2]triazines with antifungal and antibiofilm activities. Chemical Papers, 74(3), 1055-1065. Retrieved from [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Kandeel, M. M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 26(15), 4496. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Retrieved from [Link]
-
BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
AL-Asadi, S. (n.d.). Determination of IC50 values using GraphPad Prism. Retrieved from [Link]
-
PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. FAQ 2187. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Data Standardization for Results Management. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 4. clyte.tech [clyte.tech]
- 5. promega.com [promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. assay.dev [assay.dev]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. youtube.com [youtube.com]
- 19. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. broadpharm.com [broadpharm.com]
Application Note & Protocols: Strategic Derivatization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[5,1-c][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds.[1] This application note provides a comprehensive guide to the strategic derivatization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, a key intermediate, to enhance its potential as an anticancer agent. We present detailed protocols for the synthesis of a focused amide library, leveraging established amide bond formation chemistries. The rationale behind the selection of derivatizing agents is discussed in the context of structure-activity relationship (SAR) principles aimed at improving target engagement and pharmacokinetic properties. Furthermore, we outline a robust protocol for a cell-based viability assay to screen the synthesized derivatives for improved cytotoxic activity against relevant cancer cell lines. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising compound class.
Introduction: The Rationale for Derivatization
The 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (PubChem CID: 2778429) represents a key starting material for the development of novel therapeutic agents.[4] The pyrazolotriazine core is known to exhibit a range of biological activities, including potential as antitumor agents.[5][6] Derivatization of the carboxylic acid moiety at the 3-position offers a strategic approach to modulate the compound's physicochemical and pharmacological properties. By converting the carboxylic acid to a diverse range of amides, it is possible to:
-
Explore New Binding Interactions: Introduce functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the biological target.
-
Improve Pharmacokinetic Properties: Modify lipophilicity, metabolic stability, and cell permeability to enhance drug-like characteristics.[7]
-
Modulate Potency and Selectivity: Fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target, potentially leading to increased potency and reduced off-target effects.
This application note will focus on the synthesis of a diverse set of amide derivatives and their subsequent evaluation for enhanced anticancer activity.
Strategic Derivatization Workflow
The overall strategy involves a three-stage process: synthesis of amide derivatives, purification and characterization, and biological evaluation. This workflow is designed to be iterative, with the results from the biological evaluation informing the design of subsequent generations of compounds.
Figure 1: A schematic overview of the derivatization and screening workflow.
Experimental Protocols
General Protocol for Amide Synthesis via EDC/NHS Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[3] The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS), provides a reliable method for coupling carboxylic acids and amines under mild conditions.[2][8]
Materials:
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Amine Coupling:
-
In a separate flask, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Add a non-nucleophilic base such as TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized amide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol for Biological Evaluation: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic compounds on cancer cell lines.[5][6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrazolotriazine amide derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized amide derivatives and a positive control (e.g., Doxorubicin) in the complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) Insights
The data obtained from the biological screening of the amide library can be used to establish a preliminary structure-activity relationship. This analysis will guide the design of future derivatives with potentially improved activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Molecular Docking Studies of Pyrazolo[5,1-c]triazine-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-proliferative properties.[4][5][6] Recent studies have highlighted their potential as inhibitors of various protein targets, making them promising scaffolds for the development of novel therapeutic agents.[4] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a protein's binding site.[7][8]
This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of pyrazolo[5,1-c]triazine-3-carboxamide derivatives against a relevant biological target. We will utilize widely accessible and validated software to guide researchers through the process, from target and ligand preparation to the analysis and interpretation of docking results. The causality behind each experimental choice will be explained to provide a deeper understanding of the methodology.
Materials and Software
-
Molecular Visualization Software: UCSF Chimera or PyMOL
-
Molecular Docking Software: AutoDock Vina[9]
-
Ligand and Protein Preparation: AutoDock Tools[10]
-
Databases:
Experimental Protocols
Part A: Target Protein Preparation
The initial and one of the most critical steps in molecular docking is the preparation of the target protein structure. This process involves retrieving the protein's 3D coordinates from the PDB and cleaning the structure to ensure it is suitable for docking.[15][16]
Step-by-Step Methodology:
-
Select and Download Protein Structure:
-
Navigate to the RCSB PDB website.[11]
-
Search for a relevant protein target. For this protocol, we will use a hypothetical protein kinase as an example. A search for a specific kinase, for instance, "c-Abl kinase," can be performed.
-
Select a PDB entry with a co-crystallized ligand, as this will be useful for validating the docking protocol. For example, PDB ID: 1IEP contains the kinase domain of c-Abl with the inhibitor Imatinib.[17]
-
Download the PDB file.[11]
-
-
Prepare the Protein using AutoDock Tools:
-
Open AutoDock Tools.
-
Load the downloaded PDB file (File > Read Molecule).
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the protein's catalytic activity (Edit > Delete Water).[15][16]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds (Edit > Hydrogens > Add > Polar Only).[15]
-
Compute Gasteiger charges, which are necessary for the scoring function in AutoDock Vina (Edit > Charges > Compute Gasteiger).[18]
-
Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose), which is the required format for AutoDock Vina.[19]
-
Part B: Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking study. This involves obtaining the 3D structure of the pyrazolo[5,1-c]triazine-3-carboxamide derivative and preparing it for docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
The 2D structure of the desired pyrazolo[5,1-c]triazine-3-carboxamide derivative can be drawn using software like ChemDraw or obtained from the PubChem database.[12][13][14][15]
-
For this protocol, we will use a representative structure from PubChem. Search for the compound and download its 3D structure in SDF or MOL2 format.
-
-
Prepare the Ligand using AutoDock Tools:
-
Open AutoDock Tools.
-
Load the ligand file (Ligand > Input > Open).[18]
-
The software will automatically detect the root, set the torsions, and assign Gasteiger charges.[18] The number of rotatable bonds can be adjusted if necessary, as this will affect the conformational search during docking.[18]
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).[20]
-
Part C: Molecular Docking Simulation with AutoDock Vina
With the prepared protein and ligand, the next step is to perform the docking simulation using AutoDock Vina.[9][21]
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
In AutoDock Tools, with the prepared protein loaded, define the search space for docking by creating a grid box (Grid > Grid Box).[19]
-
The grid box should encompass the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.[17]
-
Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the grid box.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
In this file, specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Part D: Analysis and Interpretation of Results
After the docking simulation is complete, the results need to be analyzed to understand the binding interactions.[1][22][23]
Step-by-Step Methodology:
-
Visualize Docking Poses:
-
Analyze Binding Affinity:
-
Identify Key Interactions:
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[25][26][27] A common method is to re-dock the co-crystallized ligand into the protein's active site and compare the predicted pose with the experimentally determined one.
Step-by-Step Methodology:
-
Prepare the Co-crystallized Ligand:
-
Extract the co-crystallized ligand from the original PDB file and prepare it as described in Part B .
-
-
Perform Re-docking:
-
Use the same docking protocol as in Part C to dock the prepared co-crystallized ligand back into the protein.
-
-
Calculate Root Mean Square Deviation (RMSD):
-
Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose using PyMOL or Chimera.
-
Calculate the RMSD between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the binding mode of the ligand.[25][26][28]
-
Data Presentation
Summarize the docking results in a clear and concise table for easy comparison of different derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | RMSD (Å) (for validation) |
| Derivative 1 | -8.5 | TYR253, ASP381 | ILE292, VAL299 | N/A |
| Derivative 2 | -7.9 | GLU286, MET318 | PHE317, LEU370 | N/A |
| Co-crystallized Ligand | -9.2 | THR315, GLU286 | VAL256, PHE382 | 1.2 |
Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Molecular Docking Workflow
Caption: Overall workflow for molecular docking studies.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This application note has outlined a detailed and validated protocol for conducting molecular docking studies on pyrazolo[5,1-c]triazine-3-carboxamide derivatives. By following these steps, researchers can effectively predict the binding modes and affinities of these compounds against their protein targets, thereby accelerating the process of drug discovery and development. The integration of computational methods like molecular docking is indispensable in modern medicinal chemistry for the rational design of novel and potent therapeutic agents.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
wwPDB. (n.d.). Worldwide Protein Data Bank. [Link]
-
Health Sciences Library System. (2010). PubChem -- A database of chemical structures of small organic molecules. [Link]
-
Wikipedia. (2024). Protein Data Bank. [Link]
-
NLM Technical Bulletin. (2005). PubChem: An Entrez Database of Small Molecules. [Link]
-
Wikipedia. (2024). PubChem. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Taylor & Francis. (n.d.). PubChem – Knowledge and References. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Bioregistry. (n.d.). PubChem compound. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
-
University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
Read the Docs. (n.d.). AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol. [Link]
-
RCSB PDB. (2023). Organization of 3D Structures in the Protein Data Bank. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
NIH. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. [Link]
-
NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
-
UMass. (n.d.). Introduction to Protein Data Bank Format. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
-
PubMed. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives | Request PDF. [Link]
-
MDPI. (n.d.). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]
-
IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]
-
PubMed. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][7][12]triazine derivatives as CDK2 inhibitors. [Link]
-
PMC - NIH. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. [Link]
-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 3. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 4. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. PubChem -- A database of chemical structures of small organic molecules | HSLS [hsls.pitt.edu]
- 13. PubChem: An Entrez Database of Small Molecules.. NLM Technical Bulletin. 2005 Jan–Feb [nlm.nih.gov]
- 14. PubChem - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. scribd.com [scribd.com]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Pyrazolo[5,1-c]triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrazolo[5,1-c]triazine Scaffold
The pyrazolo[5,1-c]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a fused bicyclic system, it presents a unique three-dimensional architecture, making it a versatile backbone for designing novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. This guide provides a comprehensive overview of the in vivo applications of pyrazolo[5,1-c]triazine compounds and detailed protocols for their evaluation in preclinical models. Our focus is to equip researchers with the necessary knowledge to design and execute robust in vivo studies, thereby accelerating the translation of these promising compounds from the bench to the clinic.
I. In Vivo Evaluation of Anticancer Activity
A significant area of investigation for pyrazolo[5,1-c]triazine derivatives is oncology. Certain analogues have shown potent cytotoxic effects in vitro against various cancer cell lines, including pancreatic and colorectal cancer. A key mechanism of action for some of these compounds is the inhibition of cyclin-dependent kinase 7 (CDK7), a critical regulator of the cell cycle and transcription in cancer cells. The following sections outline a general workflow and specific protocols for assessing the in vivo anticancer efficacy of novel pyrazolo[5,1-c]triazine compounds.
A. General Workflow for In Vivo Oncology Studies
Caption: General workflow for in vivo anticancer efficacy studies.
B. Protocol 1: Human Tumor Xenograft Model in Immunodeficient Mice
This protocol is designed to evaluate the efficacy of a test pyrazolo[5,1-c]triazine compound against a human cancer cell line grown as a xenograft in immunodeficient mice.
1. Animal Model Selection:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient). The choice of strain depends on the tumor model and the need for a more compromised immune system.
-
Age: 6-8 weeks
-
Sex: Female (often preferred to avoid fighting among males)
2. Compound Formulation:
-
The test compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include a mixture of DMSO, Tween 80, and saline.
-
It is crucial to perform a vehicle toxicity study to ensure the vehicle itself does not have any adverse effects on the animals.
3. Tumor Implantation:
-
Cell Line: Select a human cancer cell line of interest (e.g., HCT-8 for colorectal cancer).
-
Procedure:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
4. Study Initiation and Dosing:
-
Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle only.
-
Treatment Group(s): Administer the test pyrazolo[5,1-c]triazine compound at various doses (e.g., 10, 30, 100 mg/kg). The route of administration can be intraperitoneal (IP) or oral (PO), depending on the compound's properties. Dosing is typically performed once daily for a period of 14-21 days.
5. Efficacy and Toxicity Assessment:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
6. Data Analysis:
-
Compare the mean tumor volume and weight between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze changes in body weight to assess toxicity.
C. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.
Protocol 2: Pharmacokinetic Study in Mice
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 6-8 weeks
-
Sex: Male or Female
2. Dosing:
-
Administer a single dose of the pyrazolo[5,1-c]triazine compound via the intended clinical route (e.g., IV and PO to determine bioavailability).
3. Blood Sampling:
-
Collect blood samples (~30-50 µL) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Process the blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of the parent compound (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using software like Phoenix WinNonlin.
II. In Vivo Evaluation of CNS Activity
Certain pyrazolo[5,1-c]triazine derivatives have shown potential for modulating CNS activity, including memory enhancement, by acting as inverse agonists at the benzodiazepine site of the GABAA receptor.
A. Protocol 3: Assessment of Memory and Learning in Mice (Elevated Plus Maze)
The elevated plus-maze is a widely used model to assess anxiety and memory in rodents.
1. Animal Model:
-
Species: Mouse
-
Strain: Swiss albino or other suitable strain
-
Age: 8-10 weeks
-
Sex: Male
2. Dosing:
-
Administer the test compound or vehicle to the mice 30-60 minutes before the first trial.
3. Experimental Procedure:
-
Day 1 (Acquisition):
-
Place each mouse at the end of an open arm, facing away from the central platform.
-
Record the time it takes for the mouse to move from the open arm to one of the closed arms (transfer latency).
-
Allow the mouse to explore the maze for 10 seconds after entering a closed arm, then return it to its home cage.
-
-
Day 2 (Retention):
-
Repeat the procedure from Day 1.
-
A significant decrease in transfer latency on Day 2 compared to Day 1 indicates memory retention.
-
4. Data Analysis:
-
Compare the transfer latencies on Day 1 and Day 2 for each group.
-
A shorter transfer latency in the treatment group compared to the control group on Day 2 suggests memory enhancement.
III. In Vivo Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[5,1-c]triazine compounds can be evaluated using models of acute inflammation.
A. Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
1. Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Weight: 150-200 g
-
Sex: Male or Female
2. Dosing:
-
Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally 1 hour before inducing inflammation.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema in the treated groups compared to the control group.
IV. Data Presentation
Table 1: Summary of In Vivo Anticancer Activity of a Hypothetical Pyrazolo[5,1-c]triazine Compound (PZ-123)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 850 ± 75 | - | +2.5 |
| PZ-123 | 10 | 520 ± 60 | 38.8 | +1.8 |
| PZ-123 | 30 | 280 ± 45 | 67.1 | -1.5 |
| PZ-123 | 100 | 150 ± 30 | 82.4 | -5.2 |
| Positive Control | Varies | Varies | Varies | Varies |
| p < 0.05, **p < 0.01 compared to vehicle control. |
V. Signaling Pathway Visualization
Caption: Proposed mechanism of action for CDK7-inhibiting pyrazolo[5,1-c]triazines.
VI. Concluding Remarks
The pyrazolo[5,1-c]triazine scaffold represents a rich source of novel therapeutic candidates. The protocols and guidelines presented here offer a framework for the systematic in vivo evaluation of these compounds. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. Rigorous experimental design, careful execution, and thorough data analysis are essential for advancing our understanding of the therapeutic potential of this promising class of molecules.
References
- Guerrini, G., Ciciani, G., Cambi, G., Bruni, F., Selleri, S., Guarino, C., Melani, F., Montali, M., Martini, C., Ghelardini, C., Norcini, M., & Costanzo, A. (200
formulation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid for biological testing
Application Note & Protocols
Topic: Formulation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid for Biological Testing
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (Compound X), a heterocyclic molecule with potential therapeutic value based on the known biological activities of the pyrazolotriazine core.[1][2][3] The presence of a carboxylic acid moiety presents specific physicochemical challenges, primarily related to poor aqueous solubility, which can significantly hinder biological evaluation.[4][5] This guide details a systematic, step-by-step approach for researchers, beginning with essential pre-formulation characterization and progressing through a logical workflow to select and prepare an appropriate vehicle for both in vitro and in vivo preclinical studies. We emphasize the causality behind experimental choices, providing detailed protocols for various solubilization techniques, including pH modification, co-solvency, and the use of specialized excipients, to ensure the generation of reliable and reproducible biological data.
Introduction: The Formulation Challenge
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid is a nitrogen-rich heterocyclic compound.[6] The pyrazolotriazine scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and antiviral agents.[1][2][7] However, the translation of a promising compound from synthesis to biological assay is critically dependent on its formulation.
The primary obstacle for many new chemical entities (NCEs), particularly those containing a carboxylic acid group, is poor aqueous solubility at physiological pH.[4][8] This can lead to:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target is unknown, leading to inaccurate IC50/EC50 values.
-
Poor Bioavailability: Low solubility limits dissolution in the gastrointestinal tract, resulting in poor absorption and low systemic exposure in in vivo models.[5][9]
-
Irreproducible Results: Inconsistent formulation preparation can lead to high variability in biological data, making it difficult to establish clear structure-activity relationships.
This guide provides a rational, evidence-based framework to overcome these challenges for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
Pre-Formulation Assessment: Know Your Molecule
Before attempting any formulation, it is imperative to determine the fundamental physicochemical properties of the compound. This data will govern the entire formulation strategy.
Table 1: Key Physicochemical Properties of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
| Property | Value | Significance for Formulation |
| Molecular Formula | C₈H₈N₄O₂[6] | Confirms identity and is used for all molar calculations. |
| Molecular Weight | 192.17 g/mol [6] | Essential for preparing solutions of specific molarity. |
| pKa | To be determined | Predicts the pH at which the carboxylic acid ionizes to its more soluble carboxylate form. Crucial for pH modification strategies. |
| Aqueous Solubility | To be determined (at various pH levels) | The most critical parameter. Dictates if simple buffered solutions are feasible or if advanced methods are required. |
| LogP / LogD | To be determined | Measures lipophilicity. High LogP suggests suitability for lipid-based formulations but also indicates low aqueous solubility.[10] |
| Solid-State Form | To be determined (Crystalline/Amorphous) | Affects dissolution rate and stability. Amorphous forms are often more soluble but less stable than their crystalline counterparts.[5] |
Protocol 2.1: Determination of pH-Dependent Aqueous Solubility
This protocol establishes the compound's intrinsic solubility (S₀) and its solubility profile across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate) at pH values ranging from 2.0 to 8.0.[8]
-
Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11][12]
-
Plot solubility (in µg/mL or µM) as a function of pH.
Rationale: For a carboxylic acid, solubility is expected to increase significantly as the pH rises above its pKa due to the formation of the highly polar (and thus more water-soluble) carboxylate anion.[4]
Formulation Strategy Selection Workflow
The choice of formulation is a sequential process driven by the pre-formulation data and the requirements of the biological assay (e.g., target concentration, route of administration).
Caption: Formulation selection workflow for biological testing.
Formulation Protocols
The following protocols provide detailed methodologies for common solubilization strategies. Always start with the simplest approach first.
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
This is the most common starting point for in vitro screening, creating a concentrated stock that is serially diluted into the assay medium.
Materials:
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (MW: 192.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance, vortex mixer, appropriate vials
Methodology:
-
Calculate the mass of the compound required. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 192.17 g/mol * (1000 mg / 1 g) = 1.92 mg
-
-
Weigh 1.92 mg of the compound into a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality & Considerations:
-
Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
-
Trustworthiness: The primary risk is compound precipitation when the DMSO stock is diluted into the aqueous assay buffer. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer + equivalent DMSO concentration) in your experiments.
Protocol 4.2: Formulation using a Co-Solvent System
This approach is used when higher concentrations are needed than what can be achieved by diluting a DMSO stock, or for initial in vivo tolerability studies.
Table 2: Example Co-solvent Vehicles for Preclinical Screening
| Vehicle Composition (v/v/v) | Components | Common Use |
| 5/5/90 | DMSO / Tween® 80 / Saline | In vitro assays, IV administration |
| 10/10/80 | Ethanol / Solutol® HS 15 / Water | Oral gavage, IP injection |
| 30/70 | PEG 400 / Water | Oral gavage, subcutaneous injection |
Protocol (Example: 1 mg/mL in 10% DMSO / 90% Saline):
Methodology:
-
Weigh the required amount of the compound (e.g., 1 mg).
-
Add the organic co-solvent first (e.g., 100 µL of DMSO for a 1 mL final volume). Vortex until the compound is fully dissolved. This step is critical; the compound must be dissolved in the strong solvent before adding the aqueous component.
-
Slowly add the aqueous component (e.g., 900 µL of saline) dropwise while continuously vortexing.
-
Once all components are added, check for clarity. If the solution remains clear, it is ready for QC. If it becomes cloudy or shows precipitation, the formulation has failed and an alternative system must be tried.
Rationale: The co-solvent maintains the drug in a supersaturated state in the final aqueous vehicle.[13] The order of addition is crucial to prevent the compound from crashing out of solution.
Protocol 4.3: Formulation using Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble drug molecules.[5] Captisol® (sulfobutylether-β-cyclodextrin) is a commonly used, safe, and effective solubilizing excipient.[14]
Caption: Cyclodextrin encapsulation of a lipophilic drug molecule.
Methodology:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer (e.g., 20-30% w/v Captisol® in water or PBS).
-
Slowly add the powdered compound to the cyclodextrin solution while stirring or vortexing.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature to facilitate complex formation. Sonication can accelerate the process.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved material.
-
Quantify the final concentration via HPLC to confirm the amount of solubilized compound.
Rationale: This method avoids organic co-solvents, which can be beneficial for sensitive cell-based assays or for creating formulations with better in vivo tolerability.[4]
Quality Control and Stability
A prepared formulation is only useful if it is stable and the concentration is known.
-
Visual Inspection: All final formulations must be clear, free of particulates, and remain so upon dilution into final assay media.
-
Concentration Verification: The concentration of the final filtered formulation should always be confirmed by a validated analytical method (e.g., HPLC-UV) to ensure accuracy.[11][15]
-
Short-Term Stability: Assess the stability of the formulation by storing it at the intended use temperature (e.g., 4°C, room temperature) for 24-48 hours and re-analyzing for concentration and visual clarity. This ensures the compound does not precipitate over the course of an experiment.
Summary and Recommendations
The formulation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid requires a systematic approach due to the challenges associated with its carboxylic acid functional group.
Table 3: Comparison of Formulation Strategies
| Strategy | Pros | Cons | Best For |
| Aqueous Buffer | Simplest, most physiologically relevant. | Only viable if solubility is sufficient. | High-throughput screening (if applicable). |
| pH Adjustment | Simple, leverages compound's chemistry. | May not be compatible with all assays; risk of precipitation if pH shifts. | In vitro assays where pH can be controlled. |
| Co-solvents (DMSO, PEG) | High solubilizing power for many compounds. | Potential for solvent toxicity; high risk of precipitation upon dilution.[13] | Initial in vitro screening (DMSO); early in vivo PK studies (PEG/Ethanol). |
| Cyclodextrins | Low toxicity, avoids organic solvents. | May not work for all molecules; can be expensive. | Sensitive cell-based assays; in vivo studies requiring clear solutions. |
| Surfactants (Tween) | Good solubilizing capacity. | Can interfere with some biological assays; potential for cell lysis at high concentrations. | In vitro and in vivo studies, often in combination with co-solvents. |
Final Recommendation:
-
Always perform pre-formulation studies to determine pH-dependent solubility.
-
For in vitro studies, begin with a 10 mM DMSO stock. If precipitation occurs upon dilution, or if the final DMSO concentration is too high, explore a formulation with Captisol® or a co-solvent system like 5% DMSO/5% Tween® 80 in PBS.
-
For in vivo studies, co-solvent systems (e.g., PEG 400/water) or cyclodextrin-based formulations are preferred starting points.
By following this structured approach, researchers can develop robust and reproducible formulations, ensuring that the biological data generated for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid is a true reflection of its intrinsic activity.
References
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Al-Karmalawy, A. A., et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PubMed Central.
-
PubChem. 4,7-Dimethylpyrazolo[5,1-c][4][8][16]triazine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- American Pharmaceutical Review. Solubilizer Excipients.
- MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
NIH. (2021). Synthesis of new pyrazolo[4][6][16]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
-
ResearchGate. (2025). Pyrazolo[1,5-a][4][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from
- ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals.
- RSC Publishing. Analytical Methods.
-
ResearchGate. (2016). Synthesis and reactions of pyrazolo[5,1-c][4][8][16]triazine-3-carbothioamides. Retrieved from
- MCE. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments.
Sources
- 1. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolotriazines: Biological activities, synthetic strategies and recent developments PMID: 34147747 | MCE [medchemexpress.cn]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazolo[5,1-c]triazine Derivatives
Technical Support Center: Purification of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
Welcome to the technical support center for the purification of pyrazolo[5,1-c]triazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-rich heterocycles. The unique electronic properties and structural complexity of the pyrazolo[5,1-c]triazine scaffold can present significant purification challenges, from removing persistent impurities to separating closely related isomers.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: General Purification Strategy
The purification of pyrazolo[5,1-c]triazine derivatives typically follows a multi-step approach to achieve high purity. The initial crude product from a synthesis is rarely pure enough for subsequent applications, especially biological assays. A generalized workflow is essential for systematically removing byproducts, unreacted starting materials, and catalysts.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems frequently encountered during the purification of pyrazolo[5,1-c]triazine derivatives.
Q1: My column chromatography provides poor separation of my target compound from a closely eluting impurity. What can I do to improve this?
A1: This is a common challenge, often arising from regioisomers or byproducts with very similar polarity to your desired product.[1] A systematic approach to optimizing your chromatography is crucial.
Causality: Poor separation on silica gel occurs when the differential partitioning of the analyte and impurity between the stationary phase (silica) and the mobile phase (eluent) is insufficient. This results in overlapping elution bands.
Troubleshooting Workflow:
Actionable Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If you are running a gradient (e.g., from 5% to 50% ethyl acetate in hexanes), make it shallower in the region where your compound elutes. For example, run a gradient from 10% to 25% ethyl acetate over many more column volumes. This increases the resolution between closely eluting spots.
-
Isocratic Elution: If a shallow gradient fails, an isocratic (constant solvent composition) elution that provides a low retention factor (Rf) on TLC (e.g., Rf ≈ 0.15-0.20) can sometimes provide the best separation.[1]
-
Solvent Selectivity: Try different solvent systems. Replacing ethyl acetate/hexane with dichloromethane/methanol or adding a small percentage of a third solvent can alter the selectivity and improve separation.
-
-
Improve Sample Loading Technique:
-
Dry Loading: This is the preferred method for achieving sharp bands and high resolution.[1] Dissolve your crude mixture in a strong solvent (e.g., DCM or MeOH), add a small amount of silica gel (typically 1-2 times the mass of your crude product), and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique avoids the band-broadening effects of loading the sample in a strong solvent.[1]
-
-
Address Compound Stability on Silica:
-
The pyrazole and triazine nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or even degradation.
-
Deactivate Silica: Pre-treat the silica gel or the eluent by adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[1] This neutralizes the acidic sites and improves the chromatography of basic compounds.
-
Q2: I synthesized a chiral pyrazolo[5,1-c]triazine derivative. How can I separate the enantiomers?
A2: Separating enantiomers is impossible with standard achiral chromatography (silica gel, C18) because they have identical physical properties in a non-chiral environment.[2] You must introduce a chiral element into the separation system.
Causality: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector. These diastereomeric complexes have different energies and stabilities, leading to different retention times.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used method for both analytical and preparative separation of enantiomers.[2][3]
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For pyrazole and related heterocyclic derivatives, polysaccharide-based CSPs are highly effective.[1][3]
-
Lux Cellulose-2 and Lux Amylose-2 columns have demonstrated excellent chiral recognition for pyrazole derivatives.[3]
-
-
Mobile Phase Mode: The mobile phase composition dramatically affects separation.
-
Normal Phase (NP): Typically uses mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol). The amylose-based columns often show better performance in this mode.[3]
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier. Cellulose-based columns are frequently superior in this mode, offering the benefit of faster run times.[3]
-
Additives: For basic compounds like many pyrazolo-triazines, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can be essential to prevent strong retention on the stationary phase and achieve good peak shape.[4]
-
| Parameter | Recommendation for Pyrazolo-triazines | Rationale |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Lux Amylose-2, Lux Cellulose-2) | Proven high success rate for chiral recognition of pyrazole-containing heterocycles.[1][3] |
| Mobile Phase | Start with Normal Phase (Hexane/Isopropanol) or Polar Organic (Acetonitrile/Methanol) | These two modes offer different selectivity. Screen both to find the optimal condition.[3] |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Crucial for basic analytes to improve peak shape and prevent irreversible adsorption on the CSP.[4] |
| Flow Rate | 1.0 mL/min (Analytical) | Standard starting point for 4.6 mm ID columns. |
| Detection | UV (e.g., 254 nm or λmax of compound) | Most pyrazolo-triazines have a strong UV chromophore. |
Q3: My product is contaminated with residual palladium from a cross-coupling reaction. How do I remove it to acceptable levels (<10 ppm)?
A3: Palladium catalysts are ubiquitous in modern synthesis but are toxic and must be removed, especially for pharmaceutical applications. Simple filtration or crystallization is often insufficient to remove soluble or colloidal palladium species.[5] The most effective method is to use a palladium scavenger.
Causality: Scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium. They work by chemisorption, forming a strong coordinate bond with the metal, which can then be removed from the product solution by filtration.[6][7]
Recommended Scavengers:
-
Thiol-Based Scavengers: Silica-bound thiols (e.g., SiliaMetS Thiol) or thioureas are highly effective due to the strong affinity of sulfur for soft metals like palladium.[5]
-
Triazine-Based Scavengers: 2,4,6-Trimercapto-s-triazine (TMT) and its polymer-bound versions are excellent for precipitating palladium from both aqueous and organic solutions.[8][6]
Workflow for Palladium Removal:
Troubleshooting Scavenger Performance:
-
Palladium Levels Still High: The interaction between palladium and the nitrogen atoms of your pyrazolo-triazine might be very strong, competing with the scavenger.[5]
-
Significant Product Loss: Your product may be co-adsorbing onto the scavenger support.
-
Solution: Use the minimum effective amount of scavenger. After filtration, thoroughly wash the filter cake with a solvent in which your product is highly soluble to recover any adsorbed material.[5]
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation
This protocol is designed for separating pyrazolo[5,1-c]triazine regioisomers with similar polarities.
-
TLC Analysis:
-
Develop a TLC system that shows some separation (even if minimal) between the two isomers. Aim for an eluent that places the lower spot at an Rf of ~0.2. A common starting eluent is ethyl acetate/heptane.[9]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in heptane).
-
Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed. Ensure there are no air bubbles or cracks.
-
-
Dry Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the mixture on a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, level band.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Run a very shallow gradient around the Rf value of your products. For example, if the isomers appear at 20% ethyl acetate, run a gradient from 10% to 30% ethyl acetate over at least 10-15 column volumes.
-
Collect small fractions and analyze them by TLC before combining.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is for increasing the purity of a solid product that is already >90% pure.
-
Solvent Selection:
-
Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for pyrazolo-triazines.[10][11][12] Other options include isopropanol or acetone.[13]
-
Test this by placing a few milligrams of your compound in a test tube with ~0.5 mL of solvent. It should not dissolve at room temperature but should dissolve completely upon heating.
-
-
Dissolution:
-
Place the solid compound in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent dropwise until the solid just dissolves. Keep the solution at or near its boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask loosely will promote slow cooling and the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.
-
Dry the purified crystals under high vacuum.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical eluent for flash chromatography of pyrazolo[5,1-c]triazines?
-
A: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is the most common choice.[9] For more polar derivatives, dichloromethane/methanol systems can be effective.
-
-
Q: My compound appears to be a single spot on TLC but shows multiple peaks in HPLC. Why?
-
A: You likely have a pair of enantiomers or diastereomers. TLC is an achiral technique and cannot distinguish between enantiomers. High-resolution HPLC, especially on a chiral column, can resolve these stereoisomers.[3]
-
-
Q: Can I use activated carbon to remove palladium?
-
A: While activated carbon can be used, it is often less selective than thiol- or triazine-based scavengers and can lead to significant product loss due to non-specific adsorption.[5] It is generally better to use a more specific scavenger.
-
-
Q: The literature mentions purifying my compound by recrystallization from ethanol, but it oils out. What should I do?
-
A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or it cools too quickly. Try using a mixed solvent system. Dissolve your compound in a small amount of hot ethanol (the "good" solvent) and then slowly add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
References
-
Kostenko, A., et al. (2021). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][9][8][4]TRIAZINE-3,4-DIYL DICARBOXYLATES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Rosso, V., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
Prabakaran, P. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Carbone, D., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemistryOpen. Available at: [Link]
-
Al-Zahrani, L. A., et al. (2022). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Shawali, A. S., et al. (2002). A new convenient synthesis of 3-hetaryl-pyrazolo[5,1- c][9][8][4]triazines. Journal of Heterocyclic Chemistry. Available at: [Link]
- Fischer, R., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Gomaa, M. A.-M. (2019). Convenient synthesis of some new pyrazolo[5,1‐c]triazines, isoxazolo[3,4‐d]... Journal of the Chinese Chemical Society. Available at: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage Application Note. Available at: [Link]
-
Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][9][8][4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Molecules. Available at: [Link]
-
Angrick, C., et al. (2021). Synthesis of new pyrazolo[9][8][1]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Angrick, C., et al. (2021). Synthesis of new pyrazolo[9][8][1]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available at: [Link]
-
Leas, D. & Williams, T. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. Available at: [Link]
-
Gubitz, G. & Schmid, M. G. (2008). Chiral Drug Separation. In: Encyclopedia of Analytical Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 9. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazolo[5,1-c]triazine Synthesis
Technical Support Center: Pyrazolo[5,1-c][1][2][3]triazine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of pyrazolo[5,1-c][1][2][3]triazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Pyrazolo[5,1-c][1][2][3]triazines are of significant interest due to their diverse biological activities, including their potential as antitumor, anti-inflammatory, and neuroactive agents.[4][5][6] However, their synthesis is often accompanied by challenges, primarily the formation of undesired isomers and other side products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our goal is to explain the causality behind these side reactions and offer field-proven, step-by-step protocols to optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Formation of Isomeric Pyrazolo[1,5-a]pyrimidine Byproducts
Symptom: You observe a mixture of products, and characterization (NMR, MS) suggests the presence of a pyrazolo[1,5-a]pyrimidine isomer alongside or instead of your target pyrazolo[5,1-c][1][2][3]triazine. This is particularly common when using 5-aminopyrazole precursors with β-ketoesters or related 1,3-dielectrophiles.
Causality (The "Why"): The 5-aminopyrazole nucleus possesses two primary nucleophilic centers: the exocyclic amino group (N-H₂) and the endocyclic pyrazole nitrogen (N1-H). The reaction pathway diverges based on which nitrogen atom initiates the cyclization.
-
Desired Pathway (Pyrazolo[5,1-c][1][2][3]triazine): This scaffold is typically formed from precursors like 5-aminopyrazoles reacting with hydrazonoyl halides or through diazotization of the 5-amino group followed by coupling and cyclization.[1][3]
-
Side Reaction Pathway (Pyrazolo[1,5-a]pyrimidine): When reacting 5-aminopyrazoles with β-dicarbonyl compounds (like β-ketoesters), the reaction can be catalyzed by acid. In this scenario, the endocyclic N1 nitrogen of the pyrazole can attack one of the carbonyls, leading to the thermodynamically stable pyrazolo[1,5-a]pyrimidine ring system.[7][8] The formation of this isomer can sometimes be the major product depending on the conditions.
Troubleshooting Protocol:
-
Re-evaluate Your Precursors:
-
Confirm that your chosen synthetic route is optimal for the pyrazolo[5,1-c][1][2][3]triazine core. The reaction of 5-aminopyrazoles with β-ketoesters is a classical route to pyrazolo[1,5-a]pyrimidines.[8] For pyrazolo[5,1-c][1][2][3]triazines, a more reliable method involves the coupling of a diazotized 5-aminopyrazole with an active methylene compound, followed by cyclization.[1][4]
-
-
Control Reaction pH:
-
Avoid Strong Acid Catalysis: Strong acids will favor the pyrazolo[1,5-a]pyrimidine pathway by protonating the carbonyl oxygen of the β-ketoester, making it more susceptible to attack by the endocyclic pyrazole nitrogen.
-
Use a Basic or Neutral Medium: For syntheses involving hydrazonoyl halides, a base like triethylamine (TEA) is typically used to scavenge the HCl formed, driving the reaction towards the desired product.[3] For diazotization-coupling routes, the cyclization step is often promoted by a weak acid like acetic acid after the initial coupling in a basic medium (e.g., pyridine).[1]
-
-
Temperature Management:
-
Perform the initial coupling reaction at low temperatures (0-5 °C), especially during the formation of the diazonium salt intermediate, which is thermally labile.
-
The subsequent cyclization step may require gentle heating, but excessive temperatures can promote side reactions and decomposition. Monitor the reaction closely by TLC.
-
Logical Flow for Isomer Avoidance
Caption: Decision workflow for minimizing pyrimidine isomer formation.
Issue 2: Unintended Dimroth Rearrangement Leading to Isomeric Products
Symptom: You have successfully synthesized a fused pyrazolo-triazine, but its spectral data (especially NMR) and physical properties (melting point) do not match the expected kinetic product. The product may be an unexpected, more thermodynamically stable isomer.
Causality (The "Why"): The Dimroth rearrangement is a common isomerization event in nitrogen-containing heterocycles, including fused triazine systems.[9][10] It involves the opening of the triazine ring followed by rotation and re-closure, effectively swapping the positions of an endocyclic and an exocyclic nitrogen atom or two different endocyclic heteroatoms. In related systems like[1][2][3]triazolo[4,3-c]pyrimidines, this rearrangement leads to the more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.[11][12] This process can be spontaneous or catalyzed by acid, base, or heat.
Troubleshooting Protocol:
-
Strict pH and Temperature Control:
-
The rearrangement is often catalyzed by acidic or basic conditions.[10] If possible, perform the reaction and work-up under neutral conditions.
-
Avoid prolonged heating or high reaction temperatures after the initial cyclization is complete. The kinetic product may be stable at lower temperatures but rearrange at elevated temperatures.
-
-
Solvent Choice:
-
The rearrangement can be influenced by solvent polarity. Conduct small-scale trials in different solvents (e.g., protic vs. aprotic) to see if the formation of the rearranged product can be suppressed. For example, the rearrangement of a related triazole takes place in boiling pyridine over 24 hours.[9]
-
-
Rapid Isolation:
-
Once the reaction is complete (as determined by TLC), proceed immediately with the work-up and purification. Leaving the crude product in the reaction mixture or in solution for extended periods can increase the likelihood of rearrangement.
-
Mechanism of Dimroth Rearrangement
Caption: Generalized mechanism of the Dimroth rearrangement.
Frequently Asked Questions (FAQs)
Q1: My reaction to couple diazotized 5-aminopyrazole with an active methylene compound is giving a very low yield. What is going wrong?
A1: This is a common issue often related to the stability of the diazonium salt intermediate.
-
Temperature: Ensure you are performing the diazotization step at 0-5 °C using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are notoriously unstable and can decompose, releasing nitrogen gas, at higher temperatures.
-
pH Control: The subsequent coupling reaction with the active methylene compound (e.g., malononitrile, acetylacetone) requires a slightly basic medium (e.g., pyridine or sodium acetate) to deprotonate the active methylene group, making it nucleophilic enough to attack the diazonium salt.[1] Ensure the pH is correct for this step.
-
Order of Addition: Add the cold diazonium salt solution slowly to the solution of the active methylene compound.
Q2: I am seeing multiple spots on my TLC plate that are very close together, making purification difficult. What could they be?
A2: This often indicates the formation of regioisomers or geometrical isomers.
-
Regioisomers: If you are using an unsymmetrical precursor (e.g., a substituted 5-aminopyrazole or an unsymmetrical β-dicarbonyl), cyclization can occur at different positions, leading to structural isomers.
-
Geometrical Isomers: Before the final cyclization, the intermediate hydrazone can exist as a mixture of E/Z isomers.[2] While these often cyclize to the same product, they can complicate TLC analysis.
-
Troubleshooting: The best solution is to optimize the reaction conditions for regioselectivity (see Issue 1). For purification, high-performance column chromatography or preparative TLC may be necessary.
Q3: How can I confirm the structure of my final product and rule out isomers?
A3: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: These are powerful tools. Isomers like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines will have distinct chemical shifts and coupling patterns.
-
2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for unambiguously assigning the structure. For example, an HMBC experiment can show long-range correlations between protons and carbons that can confirm the connectivity of the fused ring system.
-
X-ray Crystallography: If you can grow a suitable single crystal, this is the definitive method to determine the molecular structure and confirm which isomer you have synthesized.
Data Summary: Influence of Conditions on Product Formation
| Precursors | Key Condition | Predominant Product | Side Product(s) | Reference(s) |
| 5-Aminopyrazole + β-Ketoester | Acetic Acid (Reflux) | Pyrazolo[1,5-a]pyrimidine | Low yield of other isomers | [7][8] |
| 5-Aminopyrazole + Hydrazonoyl Halide | Triethylamine (Base) | Pyrazolo[5,1-c][1][2][3]triazole | Potential for uncyclized intermediates | [3] |
| Diazotized 5-Aminopyrazole + Malononitrile | Pyridine (Base), then Acetic Acid | Pyrazolo[5,1-c][1][2][3]triazine | Decomposition products if temp. is high | [1] |
| Fused[1][2][3]triazolo[4,3-c]pyrimidine | Heat or Acid/Base | Fused[1][2][3]triazolo[1,5-c]pyrimidine | (Starting Material) | [11][12] |
Key Experimental Protocol: Synthesis of a Pyrazolo[5,1-c][1][2][3]triazine via Diazotization and Coupling
This protocol is a generalized example based on the synthesis of 3-substituted-4-amino-pyrazolo[5,1-c][1][2][3]triazines.[1][4]
Step 1: Diazotization of 5-Aminopyrazole (Critical Step)
-
Dissolve the starting 5-aminopyrazole derivative (1.0 eq) in a suitable acid (e.g., a mixture of acetic acid and propionic acid, or HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath. Maintain this temperature strictly.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled pyrazole solution with vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. Use immediately in the next step.
Step 2: Coupling Reaction
-
In a separate flask, dissolve the active methylene compound (e.g., malononitrile, cyanoacetamide) (1.0 eq) in pyridine or a suitable solvent containing a base like sodium acetate.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution from Step 1 to this flask with continuous stirring.
-
A colored precipitate (the hydrazone intermediate) should form.
-
Keep the reaction mixture stirring in the ice bath for 1-2 hours.
Step 3: Cyclization
-
To the mixture from Step 2, add glacial acetic acid.
-
Gently warm the reaction mixture (e.g., reflux or heat to 80-100 °C) and monitor the reaction progress by TLC until the intermediate hydrazone spot disappears and the product spot is maximized.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid product by filtration, wash with water, and dry.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to obtain the pure pyrazolo[5,1-c][1][2][3]triazine.
-
Confirm the structure using NMR, MS, and IR spectroscopy.
References
-
Al-Adiwish, W. M., et al. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][3] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Available at:
-
Shawali, A. S., et al. (2012). The synthesis of 4‐amino‐3‐(2‐pyridyl)pyrazolo[5,1‐c][1][2][3]triazine and some of its derivatives. SciSpace. Available at: [Link]
- Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
-
Gomaa, S. M., et al. (2016). Hydrazonoyl Chlorides in the Synthesis of Pyrazolo[5,1- c ][1][2][3]Triazole Derivatives and Their Biological Activities. Journal of Chemical Research. Available at: [Link]
-
Wikipedia. Dimroth rearrangement. Available at: [Link]
-
Reddy, C. R., et al. (2019). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports. Available at: [Link]
-
ResearchGate. Synthesis of pyrazolo[5,1-c]triazines (10). Available at: [Link]
-
Bakunov, S. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Shawali, A. S., et al. (2002). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Anonymous. (n.d.). From bicyclic precursors. Annulated pyrazolo[5,1-c][1][2][3]triazoles. DOI. Available at: [Link]
-
Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Butnari, E., et al. (2016). Synthesis and reactions of pyrazolo[5,1-c][1][2][3]triazine-3-carbothioamides. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ciciani, G., et al. (2008). Synthesis of new pyrazolo[5,1-c][1][2][3] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1][2][3] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bukowski, K., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. Available at: [Link]
-
Schremmer, T., et al. (2021). Synthesis of new pyrazolo[1][2][7]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Anonymous. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
ResearchGate. Synthesis of pyrazolo [5, 1-c][1][2][3] triazines 4 and 5. Available at: [Link]
-
Ye, W., et al. (2013). Synthesis of pyrazolo[1,5-a][1][7][9]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. Available at: [Link]
-
Selleri, S., et al. (2018). A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Butnari, E., et al. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
-
Anonymous. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. Available at: [Link]
-
Mojzych, M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules. Available at: [Link]
-
Samir, N. A., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][7][9]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Dickeson, J. E., et al. (1969). Pyrazolo-as-triazines. Part I. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Schremmer, T., et al. (2021). Synthesis of new pyrazolo[1][2][7]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available at: [Link]
-
Butnari, E., et al. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Hermanowicz, P., et al. (2021). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. Available at: [Link]
-
Wang, J., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. Available at: [Link]
-
Kang, S. H., et al. (1993). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. Tetrahedron Letters. Available at: [Link]
-
Zhang, Z., et al. (2018). Bioinspired cyclization of in situ generated γ-indolyl β,γ-unsaturated α-keto esters via an oxidative enamine process: facile approaches to pyrano[2,3-b]indoles. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. The synthesis of 4‐amino‐3‐(2‐pyridyl)pyrazolo[5,1‐c][1,2,4]triazine and some of its derivatives (2003) | Petr Cankar | 9 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 12. benthamscience.com [benthamscience.com]
Technical Support Center: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid Experiments
Technical Support Center: 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid Experiments
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. Here, we address common challenges encountered during its synthesis, purification, and characterization, providing practical solutions and in-depth explanations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is resulting in a very low yield. What are the likely causes?
A1: Low yields in heterocyclic synthesis are a common issue and can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your initial reagents can lead to unwanted side reactions, consuming your starting materials and generating byproducts that complicate purification. Always ensure you are using reagents of high purity.
-
Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Small-scale trial reactions can help determine the optimal conditions without committing large amounts of starting materials.[1]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your synthetic route involves air-sensitive reagents, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields.[1] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]
Q2: I am observing a persistent impurity in my final product that is difficult to remove by standard crystallization. What could it be and how can I purify my compound?
A2: Persistent impurities in the synthesis of pyrazolo[5,1-c][1][2][3]triazine derivatives can often be regioisomers or starting materials that have similar solubility profiles to the desired product. One common synthetic route involves the cyclization of a hydrazone intermediate. Incomplete cyclization could leave unreacted starting material. Additionally, depending on the precursors, the formation of a regioisomeric product is a possibility that can complicate purification.[4][5][6]
For purification, consider the following:
-
Column Chromatography: This is often the most effective method for separating closely related compounds. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate your target compound from impurities.[2]
-
Recrystallization from a Different Solvent System: If you have been unsuccessful with one solvent, trying a different solvent or a mixture of solvents with varying polarities may be effective.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is a more resource-intensive technique.
Q3: What is the expected solubility of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid? I am having trouble dissolving it for my biological assays.
A3: The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. In neutral or acidic aqueous solutions, the solubility is likely to be low. To improve solubility in aqueous media for biological assays, consider the following:
-
Formation of a Salt: Deprotonating the carboxylic acid with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salt will significantly increase its aqueous solubility.
-
Use of Co-solvents: Organic co-solvents such as DMSO or ethanol can be used to initially dissolve the compound before preparing a working solution in your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.
Q4: I am concerned about the stability of my compound during storage. What are the recommended storage conditions?
A4: While specific stability data for 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is not extensively published, heterocyclic compounds, in general, should be stored under conditions that minimize degradation.[1] For this compound, it is advisable to:
-
Store in a cool, dark, and dry place. Light and heat can promote decomposition.
-
Use an inert atmosphere for long-term storage. If the compound is particularly sensitive, storing it under nitrogen or argon can prevent oxidative degradation.
-
Store as a dry solid. Solutions are generally less stable than the solid form. If you need to store a solution, prepare it fresh whenever possible.
Troubleshooting Guides
Guide 1: Synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid
A common synthetic approach to the pyrazolo[5,1-c][1][2][3]triazine scaffold involves the azo-coupling of a pyrazole-diazonium salt with an active methylene compound, followed by intramolecular cyclization.[2][7]
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Diazotization | Monitor the diazotization step using a starch-iodide paper test to ensure the presence of nitrous acid. Ensure the temperature is maintained at 0-5 °C. | The diazonium salt intermediate is unstable at higher temperatures and can decompose before coupling. |
| Incorrect pH for Coupling | The pH of the coupling reaction is crucial. Adjust the pH of the reaction mixture to the optimal range for your specific active methylene compound. | The nucleophilicity of the active methylene compound is pH-dependent. An incorrect pH can significantly slow down or prevent the coupling reaction. |
| Product Decomposition | Monitor the reaction progress by TLC or LC-MS to check for product degradation over time.[1] | The pyrazolo[5,1-c][1][2][3]triazine ring system may be unstable under prolonged exposure to harsh reaction conditions (e.g., strong acid or base, high temperature). |
Experimental Workflow: A Generalized Synthetic Approach
Caption: A generalized workflow for the synthesis of the target compound.
Guide 2: Purification of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid
Problem: Co-eluting Impurities in Column Chromatography
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent System | Perform a systematic TLC analysis with a range of solvent systems of varying polarities to identify an eluent that provides better separation. | The choice of eluent is critical for achieving good separation on a silica gel column. A solvent system that provides a significant difference in the Rf values of your product and the impurity will result in a successful separation. |
| Column Overloading | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. | Overloading the column can lead to broad, overlapping bands, making it impossible to achieve good separation. |
| Presence of a Regioisomer | If a regioisomer is suspected, consider derivatization of the mixture to alter the polarity of the components, followed by chromatographic separation. | Converting the carboxylic acid to an ester, for example, may change the chromatographic behavior of the isomers, allowing for their separation. The ester can then be hydrolyzed back to the carboxylic acid. |
Purification Workflow
Caption: Logical flow for the characterization and verification of the target compound.
References
-
El-Abadelah, M. M., et al. (2016). Synthesis and reactions of pyrazolo[5,1-c]t[1][2][3]riazine-3-carbothioamides. Arkivoc, 2016(5), 209-227. [Link]
-
Gomaa, M. A., et al. (2022). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c]t[1][2][3]riazine-3-carboxamide derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 9177-9193. [Link]
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c]t[1][2][3]riazine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Karcı, F., & Karcı, F. (2008). Synthesis of some novel pyrazolo[5,1-c]t[1][2][3]riazine derivatives and investigation of their absorption spectra. Dyes and Pigments, 76(1), 97-103. [Link]
-
Al-Trawneh, S. A., et al. (2019). Synthesis of new pyrazolo[5,1-c]t[1][2][3]riazines with antifungal and antibiofilm activities. Monatshefte für Chemie-Chemical Monthly, 150(12), 2195-2202. [Link]
-
Beilstein Archives. (2021). Synthesis of new pyrazolot[1][2][7]riazines by cyclative cleavage of pyrazolyltriazenes. Beilstein-Institut. [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science and Technology. [Link]
-
IJIRSET. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Oakwood Chemical. (n.d.). 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. [Link]
-
MDPI. (2021). Pyrazolo[5,1-c]t[1][2][3]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new pyrazolot[1][2][7]riazines by cyclative cleavage of pyrazolyltriazenes. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[5,1-c]triazines (10). [Link]
-
ScienceDirect. (2021). From bicyclic precursors. Annulated pyrazolo[5,1-c]t[1][2][3]riazoles. [Link]
-
Beilstein Journals. (2023). Synthesis of new pyrazolot[1][2][7]riazines by cyclative cleavage of pyrazolyltriazenes. [Link]
-
Fisher Scientific. (n.d.). 4,7-Dimethylpyrazolo[5,1-c]t[1][2][3]riazine-3-carboxylic acid, 95%, Thermo Scientific. [Link]
-
Science.gov. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new pyrazolot[1][2][7]riazines by cyclative cleavage of pyrazolyltriazenes. [Link]
-
Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c]T[1][2][3]RIAZINE-BASED DISPERSE DYES. [Link]
-
ScienceDirect. (n.d.). Heterocyclic Compounds. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
MDPI. (2025). Pyrazolo[1,5-a]t[1][7][8]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]
-
IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[4,5-e]t[1][7]hiazino[2,3-c]t[1][2][3]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][2][3]riazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 6. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Troubleshooting for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (Compound Catalog No. 044392, CAS 175137-58-3).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers in achieving reliable solubilization for various in-vitro and in-vivo preclinical assays. Given that a significant percentage of new chemical entities exhibit poor water solubility, developing a robust dissolution strategy is a critical first step for successful experimentation.[2][3]
Frequently Asked Questions (FAQs)
Q1: My 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the recommended first step?
A1: This is expected behavior. The compound is a heterocyclic carboxylic acid, and its neutral form has low intrinsic aqueous solubility. The primary recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .
Initial Protocol for DMSO Stock Solution:
-
Weigh the desired amount of the compound in a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Sonication for 5 minutes is also an effective alternative.
-
Ensure the compound is fully dissolved by visual inspection before storing. Store stock solutions at -20°C or -80°C, aliquoted to avoid freeze-thaw cycles.
Causality: DMSO is a strong, water-miscible polar aprotic solvent capable of disrupting the crystal lattice energy of the solid compound, which is a primary barrier to dissolution for poorly soluble drugs.[4]
Q2: Why is the compound poorly soluble in neutral water, and how can I prepare an aqueous stock solution if my assay is sensitive to DMSO?
A2: The poor solubility in neutral aqueous media is due to the chemical nature of the carboxylic acid functional group. At neutral pH, the carboxylic acid is primarily in its protonated, un-ionized state (-COOH). This form is less polar and more likely to self-associate through hydrogen bonding, leading to low water solubility.
To create a DMSO-free aqueous stock, you must leverage this pH-dependent behavior by converting the carboxylic acid into its more soluble salt form (carboxylate, -COO⁻). This is achieved by increasing the pH of the solution above the compound's acid dissociation constant (pKa).
The pKa is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base/salt) form. For carboxylic acids, increasing the pH to ~2 units above the pKa ensures >99% of the compound is in the highly soluble deprotonated state. While the exact pKa of this specific molecule is not published, heterocyclic carboxylic acids typically have a pKa in the range of 3-5.[5][6] Therefore, adjusting the pH to ≥ 7 is required for solubilization.
Caption: pH-dependent equilibrium of the carboxylic acid.
This protocol aims to create a ~10 mM aqueous stock. Always test on a small amount of material first.
-
Preparation : Weigh 1.92 mg of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (MW ~192.18 g/mol )[7] into a microcentrifuge tube.
-
Initial Suspension : Add ~800 µL of purified water. The compound will likely form a suspension.
-
Basification : Add a 1N NaOH solution dropwise (typically 1-2 µL at a time) while vortexing between additions. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Clarity Check : Continue adding NaOH until the solution becomes completely clear. Use a pH meter or pH paper to ensure the final pH is in the range of 8-9. Avoid excessively high pH values which could risk compound degradation.
-
Final Volume : Adjust the final volume to 1.0 mL with purified water. This yields a 10 mM stock solution of the sodium salt form.
-
Neutralization (Optional & Advanced) : If the final assay requires a near-neutral pH, you can carefully back-titrate the basic stock solution with a dilute acid (e.g., 0.1N HCl). Perform this slowly while vortexing. Warning : You may see transient precipitation as the local pH drops. The goal is to reach a final pH of ~7.5-8.0 where the compound remains in solution. Do not attempt to go back to exactly pH 7.4, as precipitation is highly likely.
Q3: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a very common issue known as "precipitation upon dilution." It occurs because while the compound is stable in the 100% organic DMSO stock, diluting it into a predominantly aqueous environment rapidly lowers the solvent strength. The compound's concentration in the final buffer now exceeds its maximum aqueous solubility, causing it to crash out of solution.
Caption: Workflow for addressing precipitation issues.
Mitigation Strategies:
-
Lower the Final Concentration: This is the simplest solution. Determine the highest concentration at which the compound remains soluble in your final assay buffer.
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO. Increasing the final percentage of the organic co-solvent can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to check for solvent-induced artifacts.
-
Use "Pluronic F-127": This is a non-ionic surfactant polymer that can help stabilize compounds in aqueous solutions. A common method involves preparing a 20% w/v stock of Pluronic F-127 in DMSO and using this as the solvent for your compound.
-
Incorporate Serum or BSA: If working with cell culture media, proteins like bovine serum albumin (BSA) or those in fetal bovine serum (FBS) can bind to the compound and help keep it in solution. Try adding the DMSO stock to media already containing serum.
-
Use Cyclodextrins: For particularly challenging cases, cyclodextrins like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can be used.[4] These form inclusion complexes with the drug, shielding the hydrophobic parts from water. Prepare the assay buffer with the cyclodextrin already dissolved before adding the compound stock.
Summary of Recommended Solvents & Strategies
The optimal strategy depends on the specific requirements of your assay.
| Strategy | Solvent/Reagent | Starting Conc. | Pros | Cons |
| Primary Stock | 100% DMSO | 10-50 mM | High solubility, widely used. | Can be toxic to cells at >0.5%; precipitation on dilution. |
| Aqueous Stock | Water + NaOH | 1-10 mM | DMSO-free, good for sensitive assays. | pH is basic (8-9); risk of compound instability at high pH. |
| Co-Solvent | Ethanol | 10-20 mM | Less toxic than DMSO for some applications. | Generally a weaker solvent than DMSO; may still precipitate. |
| Aqueous Formulation | Buffer + HP-β-CD | Assay-dependent | Significantly improves aqueous solubility.[4] | May affect compound-target interaction; adds complexity. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778429, 4,7-Dimethylpyrazolo[5,1-c][4][8][9]triazine-3-carboxylic acid. Retrieved from [Link]
-
Al-Karmalawy, A. A., et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PubMed Central. Retrieved from [Link]
-
Molbase (n.d.). 4,7-DIMETHYLPYRAZOLO[3,2-C][4][8][9]TRIAZINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Vyas, T., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Patel, J., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Oakwood Chemical (n.d.). 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. Retrieved from [Link]
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 4,7-DIMETHYLPYRAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBOXYLIC ACID | CAS: 175137-58-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support center for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for addressing potential stability challenges with this molecule in solution. While specific stability data for this compound is not extensively published, we can draw upon established principles of heterocyclic chemistry and data from analogous structures, such as pyrazolotriazine derivatives and other nitrogen-containing heterocycles, to inform our best practices.[1][2] This guide will equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Stability Profile of Pyrazolotriazine Carboxylic Acids
The chemical structure of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, featuring a fused pyrazolotriazine ring system and a carboxylic acid moiety, suggests several potential points of instability.[3][4][5] The stability of such compounds in solution is not absolute and is often influenced by a combination of environmental factors. Common factors that can affect the stability of drugs and other bioactive molecules in solution include temperature, light, pH, and oxidation.[6]
Potential degradation pathways for heterocyclic compounds like this can include:
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Hydrolysis: The triazine ring, in particular, may be susceptible to cleavage under strongly acidic or basic conditions.[7]
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[8][9][10]
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Thermal Degradation: Elevated temperatures can accelerate decomposition reactions. Studies on related pyrazine carboxylic acid complexes have shown thermal decomposition, although often at temperatures above those used in typical biological assays.[11][12][13][14]
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Oxidation: The electron-rich nitrogen-containing heterocyclic system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[7][15]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in solution.
Question 1: I'm observing precipitation or a color change in my stock solution. What is happening?
Answer: This is a common observation that can stem from either solubility issues or chemical degradation. It's crucial to distinguish between these two possibilities.
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Solubility: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid is a solid with a defined melting point of 166-168°C.[16] Its solubility in aqueous buffers is likely to be limited. If you are preparing a stock solution in a solvent like DMSO and then diluting it into an aqueous buffer, the compound may precipitate out if its solubility limit is exceeded.
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Troubleshooting:
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Check Solubility: Try preparing a more dilute solution to see if the precipitate still forms.
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Gentle Warming: Briefly and gently warm the solution. If the precipitate redissolves, it is likely a solubility issue. However, be cautious, as excessive heat can cause thermal degradation.[11][13]
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Solvent Choice: Consider if the chosen solvent is appropriate. While DMSO is a common choice, ensure the final concentration in your aqueous buffer is low enough to not cause precipitation.
-
-
-
Degradation: A color change is a strong indicator of chemical degradation, as degradation products often have different chromophores.
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Troubleshooting:
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Analytical Confirmation: The most definitive way to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare a freshly prepared solution to an aged one. The appearance of new peaks or a decrease in the area of the parent compound peak indicates degradation.
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Forced Degradation: To understand potential degradation products, you can perform a forced degradation study (see Section 3 for protocol).
-
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Question 2: My biological assay results are inconsistent. Could the stability of the compound in my assay buffer be the problem?
Answer: Absolutely. The pH of your assay buffer is a critical factor that can influence the stability of your compound.[17][18] The carboxylic acid group on the molecule will be ionized at different pH values, and the overall charge of the molecule can affect its stability and interactions.[19]
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Causality: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups.[7][20] For a molecule like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, extreme pH values could potentially lead to the opening of the triazine ring. The optimal pH for stability is often a narrow range.
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Troubleshooting Workflow:
Caption: Hypothetical degradation pathways for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
References
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). SpringerLink. Retrieved January 9, 2024, from [Link]
-
a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b)... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
4,7-Dimethylpyrazolo[5,1-c]t[8][11][21]riazine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Photostability studies. (a-c) The changes in absorbance at the... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. (n.d.). Oakwood Chemical. Retrieved January 9, 2024, from [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
4,7-Dimethylpyrazolo[5,1-c]t[8][11][21]riazine-3-carboxylic acid, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 9, 2024, from [Link]
-
Catalytic Performance And Thermal Analysis Kinetics Of Pyrazine Carboxylic Acid Heterometallic Complexes For AP Decomposition. (2023). Globe Thesis. Retrieved January 9, 2024, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 9, 2024, from [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Retrieved January 9, 2024, from [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. Retrieved January 9, 2024, from [Link]
-
Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Pyrazolotriazines: Biological activities, synthetic strategies and recent developments | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at high Temperatures and Pressures. (2020). Beijing Institute of Technology. Retrieved January 9, 2024, from [Link]
-
(PDF) Synthesis and reactions of pyrazolo[5,1-c]t[8][11][21]riazine-3-carbothioamides. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2022). PubMed Central. Retrieved January 9, 2024, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 9, 2024, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
The influence of pH on the stability of antazoline: kinetic analysis. (n.d.). RSC Publishing. Retrieved January 9, 2024, from [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). CORE. Retrieved January 9, 2024, from [Link]
-
Determination of pKa of Triazolo[5,1-c]t[8][11][21]riazines in Non-Aqueous Media by Potentiometric Titration. (n.d.). Ural Federal University. Retrieved January 9, 2024, from [Link]
-
(PDF) Photostability of Phenoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. (2020). PubMed. Retrieved January 9, 2024, from [Link]
-
Stabilizer choice for rapid dissolving high potency itraconazole particles formed by evaporative precipitation into aqueous solution. (2005). Northern Arizona University. Retrieved January 9, 2024, from [Link]
-
Stabilizer choice for rapid dissolving high potency itraconazole particles formed by evaporative precipitation into aqueous solution. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Drug-Excipient Interactions: Effect on Molecular Mobility and Physical Stability of Ketoconazole-Organic Acid Coamorphous Systems | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Stability of folic acid under several parameters. (2016). PubMed. Retrieved January 9, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid [oakwoodchemical.com]
- 5. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 12. globethesis.com [globethesis.com]
- 13. chempap.org [chempap.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.at [fishersci.at]
- 17. researchgate.net [researchgate.net]
- 18. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pyrazolo[5,1-c]triazine-Based Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the novel class of pyrazolo[5,1-c]triazine-based compounds. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a specific focus on the critical issue of acquired resistance.
While the pyrazolo[5,1-c]triazine scaffold is a promising area of anticancer research, specific data on resistance mechanisms are still emerging. Therefore, this guide synthesizes established principles of resistance to analogous kinase inhibitors to provide a robust framework for your experimental design and interpretation. The principles outlined here are grounded in extensive studies of resistance to other kinase inhibitors and are expected to be broadly applicable to the pyrazolo[5,1-c]triazine class.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to our lead pyrazolo[5,1-c]triazine compound, is now showing reduced sensitivity. What are the likely underlying mechanisms of this acquired resistance?
A1: Acquired resistance to targeted therapies, such as kinase inhibitors, is a complex phenomenon that can be broadly categorized into two main types: on-target and off-target resistance.
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On-Target Resistance: This typically involves genetic alterations in the direct molecular target of the drug. A common example is the emergence of "gatekeeper" mutations within the ATP-binding pocket of the target kinase. These mutations can sterically hinder the binding of the pyrazolo[5,1-c]triazine compound without significantly affecting the kinase's activity. Another on-target mechanism is the amplification of the gene encoding the target protein, leading to its overexpression to a level that overwhelms the inhibitory capacity of the drug.[1][2][3]
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Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited target. This can happen through various mechanisms, including:
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Activation of Bypass Signaling Pathways: Cancer cells can upregulate parallel signaling cascades that provide similar pro-survival and proliferative signals. For instance, if your pyrazolo[5,1-c]triazine compound targets a specific kinase in the MAPK/ERK pathway, cells might develop resistance by activating the PI3K/AKT/mTOR pathway.[4]
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Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental biology, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
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Q2: How can I experimentally determine the specific mechanism of resistance in my cell line?
A2: A multi-pronged approach is essential to elucidate the resistance mechanism. The following experimental workflow is recommended:
Caption: Workflow for Investigating Drug Resistance.
A detailed, step-by-step protocol for this workflow is provided in the "Experimental Protocols" section below.
Q3: What are the potential strategies to overcome or circumvent resistance to pyrazolo[5,1-c]triazine compounds?
A3: Several strategies are being explored to combat resistance to targeted therapies:
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Combination Therapy: This is a cornerstone of modern cancer treatment. By combining your pyrazolo[5,1-c]triazine compound with an agent that targets a different signaling pathway, you can create a synergistic effect and prevent or overcome resistance. For example, if you identify activation of the PI3K/AKT pathway as a resistance mechanism, combining your compound with a PI3K or AKT inhibitor would be a logical next step.[5]
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Next-Generation Inhibitors: If resistance is due to a specific on-target mutation, the development of a next-generation pyrazolo[5,1-c]triazine compound that can effectively bind to and inhibit the mutant form of the target protein is a viable strategy.
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Targeting Downstream Effectors: Even if a bypass pathway is activated, it may still converge on a common downstream signaling node. Targeting this downstream effector could be an effective way to overcome resistance from multiple upstream alterations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Complete loss of sensitivity to the compound. | - On-target "gatekeeper" mutation.- High-level amplification of the target gene.- Activation of a potent bypass pathway. | - Sequence the target gene in the resistant and parental cell lines.- Perform qPCR or FISH to assess target gene copy number.- Conduct RNA-seq and phosphoproteomic analysis to identify activated signaling pathways. |
| Partial or intermediate resistance (shift in IC50). | - Emergence of a sub-population of resistant cells.- Low-level amplification of the target gene.- Upregulation of drug efflux pumps (e.g., P-glycoprotein/ABCB1). | - Perform single-cell cloning to isolate and characterize subpopulations.- Assess target protein expression levels by Western blot.- Perform a rhodamine 123 efflux assay and co-treat with an ABCB1 inhibitor like verapamil. |
| Variability in resistance levels between experiments. | - Instability of the resistant phenotype.- Inconsistent drug concentration or exposure time.- Contamination of cell cultures. | - Re-derive the resistant cell line and freeze down early passages.- Maintain a low concentration of the drug in the culture medium to sustain selective pressure.- Strictly adhere to standardized protocols and regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Generation of a Pyrazolo[5,1-c]triazine-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of a pyrazolo[5,1-c]triazine compound.[6][7][8]
Materials:
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Parental cancer cell line of interest
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Pyrazolo[5,1-c]triazine compound
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Complete cell culture medium
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Cell culture flasks/plates
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Hemocytometer or automated cell counter
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Trypan blue solution
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DMSO (for stock solution of the compound)
Procedure:
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Determine the initial IC50:
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Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of your compound in the parental cell line.
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-
Initial Drug Exposure:
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Begin by continuously exposing the parental cells to the compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
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-
Monitor and Passage Cells:
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Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
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Once the cells have repopulated the flask (70-80% confluency), passage them and re-seed in fresh medium containing the same concentration of the compound.
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-
Dose Escalation:
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After the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 passages), gradually increase the drug concentration by a factor of 1.5 to 2.
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Repeat and Establish Resistance:
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Repeat steps 3 and 4 over several months.
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Periodically, perform a dose-response assay to determine the new IC50 of the resistant cell population.
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A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
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-
Cryopreservation:
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Cryopreserve aliquots of the resistant cells at various stages of development.
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Caption: Workflow for Generating a Drug-Resistant Cell Line.
Protocol 2: Characterization of Resistance Mechanisms
This protocol outlines the key steps to identify the molecular basis of resistance in your newly generated cell line.
Materials:
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Parental and resistant cell lines
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Kits for DNA, RNA, and protein extraction
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Reagents for qPCR, Western blotting, and sequencing
Procedure:
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Genomic Analysis:
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Isolate genomic DNA from both parental and resistant cells.
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Perform whole-exome sequencing (WES) or targeted sequencing of the putative target gene to identify mutations.
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Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess for gene amplification of the target.
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Transcriptomic Analysis:
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Isolate total RNA from both cell lines.
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Perform RNA sequencing (RNA-seq) to identify differentially expressed genes and enriched signaling pathways in the resistant cells.
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Proteomic and Phosphoproteomic Analysis:
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Isolate total protein from both cell lines.
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Perform Western blotting to confirm changes in protein expression levels of the target and key signaling pathway components (e.g., p-AKT, p-ERK).
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For a more comprehensive view, consider mass spectrometry-based phosphoproteomic analysis to identify activated kinases and pathways.
-
-
Functional Validation:
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For on-target mutations: Use site-directed mutagenesis to introduce the identified mutation into the parental cell line and assess for acquired resistance.
-
For bypass pathways: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown the upregulated gene in the resistant cell line and assess for re-sensitization to your compound.
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Hypothetical Resistance Pathways
The following diagrams illustrate potential on-target and off-target resistance mechanisms that could arise in response to a pyrazolo[5,1-c]triazine-based kinase inhibitor.
Caption: Potential On-Target Resistance Mechanisms.
Caption: Potential Off-Target Resistance Mechanism.
References
- Herreros-Villanueva, M., & Bujanda, L. (2016). CDK4/6 inhibitors in breast cancer: current status and future developments. Journal of Clinical Oncology, 34(6), 535-544.
- Jänne, P. A., Johnson, B. E. (2007). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Cancer Cell, 12(5), 393-395.
- Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm.
- O'Reilly, K. E., Rojo, F., She, Q. B., Solit, D., Mills, G. B., Smith, D., ... & Rosen, N. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates internal feedback loops. Cancer research, 66(3), 1500-1508.
- Engelman, J. A., Zejnullahu, K., Mitsudomi, T., Song, Y., Hyland, C., Park, J. O., ... & Jänne, P. A. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
- Kobayashi, S., Boggon, T. J., Dayaram, T., Jänne, P. A., Kocher, O., Meyerson, M., ... & Halmos, B. (2005). EGFR mutation and resistance of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 352(8), 786-792.
- Indini, A., Asadipour, N., & O'Brien, P. J. (2017). Development of drug-resistant cell lines for experimental procedures. Journal of visualized experiments: JoVE, (126), e56084.
- Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd.
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- O'Driscoll, L., & Clynes, M. (2013). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. Frontiers in oncology, 3, 239.
- Vlahovic, G., & Crawford, J. (2003). Activation of the PI3K/AKT/mTOR pathway is a prerequisite for G1/S-phase transition in quiescent human fibroblasts. Journal of Biological Chemistry, 278(34), 32093-32100.
- Ciuffreda, L., Del Bufalo, D., Desideri, E., Di Sanza, C., Stoppacciaro, A., Ricciardi, M. R., ... & Zupi, G. (2009).
- Serra, V., Eichhorn, P. J., Garcia-Garcia, C., Ibrahim, Y. H., Prudkin, L., Párrizas, M., ... & Scaltriti, M. (2011). PTEN loss determines resistance to the dual PI3K/mTOR inhibitor NVP-BEZ235. Cancer research, 71(8), 3094-3104.
- Chandarlapaty, S., Sawai, A., Scaltriti, M., Rodrik-Outmezguine, V., Grbovic-Huezo, O., Serra, V., ... & Rosen, N. (2011). AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity. Cancer cell, 19(1), 58-71.
- Turke, A. B., Zejnullahu, K., Wu, Y. L., Song, Y., Dias-Santagata, D., Lifshits, E., ... & Jänne, P. A. (2010). Preexistence and clonal selection of MET amplification in EGFR mutant NSCLC. Cancer cell, 17(1), 77-88.
- Wilson, T. R., Fridlyand, J., Yan, Y., Penuel, E., Burton, L., Chan, E., ... & Settleman, J. (2012). Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors.
- McDermott, U., Pusapati, R. V., Christensen, J. G., Gray, N. S., & Settleman, J. (2010). Acquired resistance of non-small cell lung cancer cells to MET kinase inhibition is mediated by a switch to addicted HER3 signaling. Cancer research, 70(4), 1625-1634.
- Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., Toria, J. Y., ... & Engelman, J. A. (2012). EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib. Cancer discovery, 2(3), 227-235.
- Pao, W., Miller, V. A., Politi, K. A., Riely, G. J., Somwar, R., Zakowski, M. F., ... & Varmus, H. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS medicine, 2(3), e73.
- Bean, J., Brennan, C., Shih, J. Y., Riely, G., Viale, A., Wang, L., ... & Pao, W. (2007). MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. Proceedings of the National Academy of Sciences, 104(52), 20932-20937.
- Sos, M. L., Koker, M., Weir, B. A., Heynck, S., Rabinovsky, R., Zander, T., ... & Thomas, R. K. (2009). PTEN loss contributes to erlotinib resistance in EGFR-mutant lung cancer by activation of AKT and ERK. Cancer research, 69(8), 3256-3261.
- Wee, S., & Wang, Z. (2017).
- Morgillo, F., Della Corte, C. M., Fasano, M., & Ciardiello, F. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO open, 1(2), e000060.
- Lin, L., Bivona, T. G. (2012). Mechanisms of resistance to targeted therapies in non-small cell lung cancer. Journal of Thoracic Oncology, 7(12), S369-S371.
- Garraway, L. A., & Jänne, P. A. (2012). Circumventing cancer drug resistance in the era of personalized medicine. Cancer discovery, 2(3), 214-226.
- Obenauf, A. C., Zou, Y., Ji, A. L., Vanharanta, S., Shu, W., Shi, H., ... & Massagué, J. (2015). Therapy-induced tumour secretomes promote resistance and tumour progression.
- Sun, C., Wang, L., Huang, S., Heynen, G. J., Prahallad, A., Robert, C., ... & Bernards, R. (2014). Reversible and adaptive resistance to BRAF (V600E) inhibition in melanoma.
- Lito, P., Pratilas, C. A., Joseph, E. W., Tadi, M., Halilovic, E., Zubrowski, M., ... & Rosen, N. (2012). Relief of feedback inhibition of HER3 transcription by RAF and MEK inhibitors attenuates their antitumor effects in BRAF-mutant colon cancers. Cancer cell, 22(5), 668-682.
- Johannessen, C. M., Boehm, J. S., Kim, S. Y., Thomas, S. R., Wardwell, L., Johnson, L. A., ... & Garraway, L. A. (2010). COT drives resistance to RAF inhibition through MAP kinase pathway reactivation.
- Nazarian, R., Shi, H., Wang, Q., Kong, X., Koya, R. C., Lee, H., ... & Ribas, A. (2010). Melanomas acquire resistance to B-RAF (V600E) inhibition by RTK or N-RAS upregulation.
- Villanueva, J., Vultur, A., Lee, J. T., Somasundaram, R., Fukunaga-Kalabis, M., Cipolla, A. K., ... & Herlyn, M. (2010). Acquired resistance to BRAF inhibitors is mediated by a switch to addicted MET signaling in melanoma cells. Cancer cell, 18(6), 683-695.
- Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF.
- Hatzivassiliou, G., Song, K., Yen, I., Brandhuber, B. J., Anderson, D. J., Alvarado, R., ... & Insko, D. E. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
- Heidorn, S. J., Milagre, C., Whittaker, S., Nourry, A., Niculescu-Duvas, I., Dhomen, N., ... & Marais, R. (2010). Kinase-dead BRAF and inactive RAS cooperate to drive tumor progression through CRAF. Cell, 140(2), 209-221.
- Paraiso, K. H., Xiang, Y., Rebecca, V. W., Abel, E. V., Chen, Y. A., Munko, A. C., ... & Smalley, K. S. (2011). PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression. Cancer research, 71(7), 2750-2760.
- Gopal, Y. N., Deng, W., Woodman, S. E., Komurov, K., Ram, P., Smith, P. D., ... & Davies, M. A. (2010). Basal and treatment-induced activation of AKT mediates resistance to cell death by B-RAF inhibitors in B-RAF V600E-mutant solid tumors. Cancer research, 70(21), 8736-8747.
- Shi, H., Hugo, W., Kong, X., Hong, A., Koya, R. C., Moriceau, G., ... & Ribas, A. (2014). Acquired resistance and clonal evolution in melanoma during BRAF inhibitor therapy. Cancer discovery, 4(1), 80-93.
- Van Allen, E. M., Wagle, N., Sucker, A., Treacy, D. J., Johannessen, C. M., Goetz, E. M., ... & Garraway, L. A. (2014). The genetic landscape of clinical resistance to RAF inhibition in metastatic melanoma. Cancer discovery, 4(1), 94-109.
- Wagle, N., Emery, C., Berger, M. F., Davis, M. J., Sawyer, A., Pochanard, P., ... & Garraway, L. A. (2011). Dissecting therapeutic resistance to RAF inhibition in melanoma by tumor genomic profiling. Journal of Clinical Oncology, 29(22), 3085-3096.
- Trunzer, K., Pavlick, A. C., Schuchter, L., Gonzalez, R., McArthur, G. A., Hutson, T. E., ... & Sosman, J. A. (2013). Pharmacodynamic effects and mechanisms of resistance to vemurafenib in patients with metastatic melanoma. Journal of clinical oncology, 31(14), 1767-1774.
Sources
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
Technical Support Center: Enhancing Cell Permeability of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Last Updated: 2026-01-13
Introduction
Welcome to the technical support guide for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its cell permeability. The inherent characteristics of this molecule, particularly the carboxylic acid moiety, can present significant hurdles to its efficient passage across cellular membranes.
This guide provides a comprehensive collection of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge and practical tools to diagnose permeability issues and implement effective solutions, thereby accelerating your research and development efforts. We will delve into the underlying scientific principles of various enhancement strategies, from simple formulation adjustments to advanced chemical modifications and delivery systems.
Compound Profile: 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O₂ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
The presence of the carboxylic acid group is a key factor influencing the compound's physicochemical properties. At physiological pH, this group will be predominantly ionized, increasing aqueous solubility but significantly hindering its ability to passively diffuse across the lipophilic cell membrane.[2] This trade-off between solubility and permeability is a classic challenge in drug development.[2]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during cell-based assays, providing potential causes and actionable solutions to enhance the permeability of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays
You've performed an initial permeability assessment and the calculated Papp value is disappointingly low, suggesting poor absorption.
Possible Cause 1: Low Lipophilicity due to Ionized Carboxylic Acid.
-
Explanation: As mentioned, the carboxylic acid group is mostly ionized at physiological pH (around 7.4), rendering the molecule highly polar and reducing its partitioning into the lipid bilayer of the cell membrane. Lipophilicity is a critical driver of passive diffusion.[3]
-
Solution A: Prodrug Approach - Esterification.
-
Rationale: Masking the polar carboxylic acid group as a more lipophilic ester can dramatically improve membrane permeability.[4][5] The ester prodrug, being more lipid-soluble, can more readily cross the cell membrane. Once inside the cell, endogenous esterases will cleave the ester bond, releasing the active parent compound.[4]
-
Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability.[6] Studies on other carboxylic acid-containing drugs have shown that esterification can significantly increase the apparent permeability coefficient (Papp).[6]
-
-
Solution B: Formulation with Permeability Enhancers.
-
Rationale: Certain excipients can transiently disrupt the cell membrane, increasing its fluidity and allowing for enhanced passage of poorly permeable compounds.
-
Recommendation: Investigate the use of surfactants or other known permeability enhancers in your formulation.[7] For instance, some nonionic surfactants can partition into the cell membrane and disrupt the lipid bilayer's organization, thereby enhancing permeation.[7]
-
Possible Cause 2: Active Efflux by Transmembrane Transporters.
-
Explanation: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of intestinal cells and actively transport compounds out of the cell, leading to low intracellular accumulation and poor net absorption.[8][9]
-
Solution: Co-administration with an Efflux Pump Inhibitor.
-
Rationale: To determine if efflux is limiting permeability, you can perform your Caco-2 assay in the presence of a known efflux pump inhibitor.[8]
-
Recommendation: If the permeability of your compound from the apical to the basolateral side (A->B) increases significantly in the presence of an inhibitor like verapamil (for P-gp), it is likely a substrate for that efflux pump.[6][8] In this scenario, medicinal chemistry efforts could be directed towards modifying the structure of your compound to reduce its affinity for the efflux transporter.
-
Issue 2: Ester Prodrug Fails to Enhance Intracellular Concentration or Activity
You've synthesized an ester prodrug, but it's not delivering the expected results in your cellular assays.
Possible Cause: Insufficient Hydrolysis of the Ester Prodrug.
-
Explanation: The ester prodrug may not be efficiently cleaved by intracellular esterases to release the active parent compound. The rate of hydrolysis can be influenced by the nature of the ester group.[6]
-
Solution: Vary the Ester Promoieties.
-
Rationale: Different ester groups have varying susceptibilities to enzymatic cleavage.
-
Recommendation: Synthesize a small library of ester prodrugs with varying alkyl chain lengths or steric hindrance (e.g., methyl, ethyl, isopropyl, t-butyl esters). Evaluate their permeability and subsequent hydrolysis to identify a promoiety that provides the optimal balance between membrane passage and efficient cleavage to the active drug.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the cell permeability of my compound?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput screen.[10][11] It is a cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[11] This allows you to quickly assess the passive permeability of your compound without the complexities of active transport or metabolism.[10] If your compound shows poor permeability in PAMPA, it is a strong indicator that its intrinsic physicochemical properties are a limiting factor.
Q2: When should I move from a PAMPA assay to a Caco-2 cell-based assay?
A2: A Caco-2 assay is the logical next step after a PAMPA screen, especially if you suspect active transport or efflux might be involved. Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelium, complete with tight junctions and various transporters.[9][12] This model allows you to investigate not only passive diffusion but also active uptake and efflux mechanisms.[12] A comparison of Papp values from PAMPA and Caco-2 assays can be very informative:
-
If Papp (Caco-2) is significantly lower than Papp (PAMPA): This suggests that your compound is likely a substrate for an efflux transporter.
-
If Papp (Caco-2) is higher than Papp (PAMPA): This may indicate the involvement of an active uptake transporter.
Q3: Are there other strategies to improve the delivery of my carboxylic acid-containing compound besides prodrugs?
A3: Yes, several advanced formulation strategies can be employed:
-
Nanoparticle-based Delivery Systems: Encapsulating your compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from the harsh gastrointestinal environment, improve its solubility, and enhance its uptake by cells.[13][14] Carboxylic acid-functionalized nanoparticles are also being explored for targeted drug delivery.[15]
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes and can be used as carriers to deliver a variety of cargo molecules, including small drugs.[16][17] CPPs can be conjugated to your compound to facilitate its entry into cells.[18]
-
Use of Synthetic Transmembrane Anion Transporters: Recent research has shown that small-molecule-based anion transporters can form a complex with carboxylate drugs, effectively shuttling them across the lipid bilayer.[19][20]
Q4: How does lipophilicity affect cell permeability, and how can I measure it?
A4: Lipophilicity, often expressed as LogP or LogD, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of passive membrane permeability.[21][22] While higher lipophilicity generally leads to better permeability, it can also decrease aqueous solubility, so a balance is crucial.[21][23] The partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) can be experimentally determined or computationally predicted.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane donor plate and a PTFE acceptor plate)[24][25]
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[10][25]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound and control compounds (high, medium, and low permeability)[24]
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should typically be kept low (e.g., <1%) to avoid affecting the integrity of the lipid membrane.
-
-
Coat the Donor Plate:
-
Carefully add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Set up the PAMPA "Sandwich":
-
Add the appropriate volume of PBS to the acceptor plate wells (e.g., 300 µL).[25]
-
Add the test compound solution to the donor plate wells (e.g., 200 µL).
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound, control compounds, and Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow them to form a differentiated and polarized monolayer.[8][]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.[8][12]
-
Alternatively, perform a Lucifer Yellow permeability assay. Low permeability of Lucifer Yellow indicates a tight monolayer.[11]
-
-
Permeability Assay (Apical to Basolateral - A->B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B->A for Efflux):
-
Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (ER) is calculated as:
ER = Papp (B->A) / Papp (A->B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[8]
Visualizations
Workflow for Enhancing Cell Permeability
Caption: A logical workflow for assessing and enhancing cell permeability.
Prodrug Strategy for Carboxylic Acids
Caption: The prodrug approach to enhance cell permeability of carboxylic acids.
References
-
Busschaert, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link][19][20]
-
Creative Biolabs. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. Available at: [Link][16]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link][10]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link][11]
-
Patsnap. (2025). Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Patsnap Eureka. Available at: [Link][13]
-
MDPI. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceuticals. Available at: [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link][27]
-
Kale, P. P., & Bansal, A. K. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation. Available at: [Link][7]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available at: [Link][24]
-
Patsnap. (2025). Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap Eureka. Available at: [Link][15]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link][8]
-
ACS Publications. (2020). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. Molecular Pharmaceutics. Available at: [Link][17]
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c][10][16][19]triazine-3-carboxylic acid. Available at: [Link][1]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link][2]
-
Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link][21][22][23]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Available at: [Link][25]
-
Naccache, R., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. The Journal of general physiology. Available at: [Link]
-
ResearchGate. (n.d.). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Available at: [Link][3]
-
Miladinović, B., et al. (2020). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. International Journal of Molecular Sciences. Available at: [Link]
-
Cell-penetrating peptides: from molecular mechanisms to therapeutics. (2008). Biochemical Society transactions. Available at: [Link][18]
-
Fast Release of Carboxylic Acid inside Cells. (2025). Chemistry – A European Journal. Available at: [Link][4]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Medicinal Chemistry Letters. Available at: [Link][5]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceutics. Available at: [Link][28]
-
Mohanraj, V. J., & Chen, Y. (2006). Nanoparticles: Emerging carriers for drug delivery. Journal of Pharmacy and Pharmacology. Available at: [Link][14]
-
Technology Networks. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available at: [Link][9]
Sources
- 1. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]
- 14. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell-penetrating peptides: from molecular mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility / Journal of Medicinal Chemistry, 2018 [sci-hub.box]
- 24. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
Welcome to the technical support guide for the analytical characterization of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting and controlling impurities, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API). Our approach integrates foundational analytical principles with practical, troubleshooting-oriented solutions.
All methodologies discussed are grounded in regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control and qualification of impurities in new drug substances.[1][2][3][4]
Section 1: Understanding the Impurity Landscape
Effective impurity detection begins with a theoretical understanding of what impurities might be present. For 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, impurities can be broadly categorized as process-related (arising from the synthesis) or degradation products.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related organic impurities I should look for?
A1: Process-related impurities are typically unreacted starting materials, intermediates, or by-products from side reactions.[2][5] Given the heterocyclic nature of the API, potential impurities include:
-
Starting Materials & Intermediates: The synthetic route for pyrazolotriazines often involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or similar reactive species.[6] Incomplete reactions can leave residual amounts of these precursors in the final product.
-
By-Products: Side reactions such as incomplete cyclization, alternative cyclization pathways, or reactions with solvents can generate structurally similar by-products.
-
Reagents and Catalysts: While often inorganic, some organic reagents or ligands may persist in trace amounts.[2]
Q2: What types of degradation products might form during storage or stress testing?
A2: The structure of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid contains moieties susceptible to degradation:
-
Decarboxylation: The carboxylic acid group can be labile under thermal stress, leading to the loss of CO2 and the formation of 4,7-Dimethylpyrazolo[5,1-c]triazine.
-
Oxidation: The nitrogen atoms in the heterocyclic rings are susceptible to oxidation, forming N-oxides, particularly under oxidative stress conditions (e.g., exposure to peroxides).
-
Hydrolysis: Although the core ring system is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation pathways.
Table 1: Potential Impurities and Their Characteristics
| Impurity Type | Potential Structure/Class | Common Cause | Recommended Primary Analytical Technique |
| Process-Related | Unreacted Hydrazine Precursors | Incomplete reaction | HPLC-UV, LC-MS |
| Incomplete Cyclization Products | Suboptimal reaction conditions | HPLC-UV, LC-MS | |
| Isomeric By-products | Non-specific reaction pathways | High-Resolution HPLC, LC-MS/MS | |
| Degradation | Decarboxylation Product | Thermal stress | HPLC-UV, GC-MS (if volatile) |
| N-Oxide Derivatives | Oxidative stress | HPLC-UV, LC-MS | |
| Residuals | Solvents | Manufacturing process | GC-HS (Headspace Gas Chromatography) |
| Inorganic Salts | Buffers, reagents | Ion Chromatography, ICP-MS |
Section 2: The Workhorse Technique: High-Performance Liquid Chromatography (HPLC-UV)
For a UV-active, polar molecule like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of impurity analysis.[7][8] It is used for both the detection and quantification of organic impurities.
Troubleshooting & FAQ Guide: HPLC Method Development
Q1: I'm seeing significant peak tailing for my main API peak. What's causing this and how do I fix it?
A1: Peak tailing for a carboxylic acid compound is a classic problem in RP-HPLC. It is most often caused by secondary interactions between the acidic analyte and residual, ionized silanol groups (-Si-OH) on the silica-based column packing.[9][10]
-
Causality: At mid-range pH (e.g., pH 4-6), the carboxylic acid is deprotonated (anionic), and surface silanols are also partially deprotonated, leading to ionic repulsion and mixed-mode interactions that disrupt the ideal chromatographic partition mechanism. Basic nitrogen atoms in the heterocyclic rings can also interact with acidic silanols.[9][11]
-
Solutions:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0.[10] This fully protonates the carboxylic acid (making it neutral) and suppresses the ionization of surface silanols, minimizing secondary interactions.[10]
-
Increase Buffer Concentration: If operating at a specific pH is necessary, ensure your buffer concentration is adequate (typically 20-50 mM) to maintain a constant pH environment for the analyte as it travels through the column.[9][12]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer residual silanols and are often "end-capped" to block the remaining ones. Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape.[13]
-
Q2: How do I improve the separation between my API and a closely eluting impurity?
A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. The different dipole moments and hydrogen bonding capabilities of these solvents can alter elution order and improve selectivity.
-
Modify the Gradient: A shallower gradient will increase the separation time between peaks. Experiment with reducing the rate of change of the organic solvent percentage per minute.
-
Adjust Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity. However, be mindful of the thermal stability of your API and impurities.
-
Change Stationary Phase: If other options fail, switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) will provide a significant change in selectivity.
Protocol: Generic HPLC Method for Impurity Profiling
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5-10% B.
-
Ramp to 95% B over 20-30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD). Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm, and a secondary wavelength like 280 nm). A DAD is crucial for assessing peak purity.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a diluent that is weak or identical to the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to avoid peak distortion.
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC impurity profiling method.
Section 3: Identifying the Unknowns: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive tool for structural elucidation of unknown peaks by providing molecular weight information.[14][15][16]
Troubleshooting & FAQ Guide: LC-MS Analysis
Q1: I've detected an unknown peak in my HPLC-UV analysis. How do I use LC-MS to identify it?
A1: The primary goal is to determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Step 1: Ensure Method Compatibility. Your HPLC method must use volatile mobile phase additives. Formic acid (0.1%) is excellent for this. Non-volatile buffers like phosphate will contaminate the mass spectrometer.[17]
-
Step 2: Full Scan Analysis. First, run the sample in full scan mode to obtain the m/z of the parent ion for all eluting peaks. For your API, you will likely use positive electrospray ionization (ESI+), looking for the [M+H]⁺ ion.
-
Step 3: Propose a Formula. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, can provide a highly accurate mass measurement (sub-ppm).[17] This allows you to generate a molecular formula that fits the measured mass.
-
Step 4: Fragmentation (MS/MS). To confirm the structure, perform a tandem MS (MS/MS) experiment on the parent ion. The resulting fragmentation pattern is a structural fingerprint that can be compared to the fragmentation of the API to deduce where the modification (e.g., loss of CO₂, addition of oxygen) occurred.[15]
Q2: I'm getting a very weak signal for my impurity in the mass spectrometer. How can I improve sensitivity?
A2: Low sensitivity can be due to poor ionization or low concentration.
-
Optimize Ionization Source: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your class of compound.
-
Check Mobile Phase: The mobile phase pH affects ionization efficiency. Since your API has basic nitrogens, a low pH mobile phase (like 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.
-
Increase Concentration: If the impurity is at a very low level (e.g., <0.05%), you may need to use a more concentrated sample solution for the identification experiment.
Section 4: Orthogonal Verification: Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) is not only the gold standard for structure elucidation but can also be used as a primary quantitative method.[18][19] Quantitative NMR (qNMR) is a powerful orthogonal technique to verify the purity values obtained by HPLC.
Troubleshooting & FAQ Guide: qNMR for Impurity Quantification
Q1: Why should I use qNMR when I already have a validated HPLC method?
A1: HPLC relies on the assumption that the API and the impurity have the same response factor (e.g., UV absorbance at a given wavelength). This is rarely true. qNMR provides a more accurate quantification because the signal integral is directly proportional to the number of protons, regardless of the molecule's structure.[20] This makes it ideal for:
-
Accurate Purity Assessment: Determining the absolute purity of your reference standard.[21][22]
-
Quantifying Impurities Without Standards: You can quantify a known impurity without needing to synthesize and purify an analytical standard for it.[21]
-
Calculating Relative Response Factors (RRFs): The data from qNMR can be used to calculate the RRF for an impurity, which can then be used to correct the area% values from routine HPLC analysis for a more accurate result.[20]
Q2: How do I perform a qNMR experiment for purity assessment?
A2: The most common approach involves using a certified internal standard.
-
Step 1: Select a Standard. Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved peaks in a clean region of the ¹H NMR spectrum, away from your analyte and impurity signals.
-
Step 2: Precise Sample Preparation. Accurately weigh a known amount of your sample and the internal standard into the same NMR tube.[22]
-
Step 3: Acquire Data Correctly. Use quantitative acquisition parameters. This is critical and involves using a long relaxation delay (D1) – typically 5-7 times the longest T1 relaxation time of any proton being quantified – and ensuring a 90° pulse angle.
-
Step 4: Process and Calculate. Carefully integrate a unique, well-resolved peak for the analyte and a peak for the internal standard. The purity can be calculated using the formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[18][22]
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]
-
Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. (2023). Welch Materials, Inc. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Shimadzu Corporation. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Purity by Absolute qNMR Instructions. University of Wisconsin-Madison. [Link]
-
Impurities in new drug substance | ICH Q3A(R2). (2021). YouTube. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
What is qNMR and why is it important?. Mestrelab Research. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2018). Journal of Separation Science. [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures. (2012). Journal of Food and Drug Analysis. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021). World Journal of Pharmaceutical and Medical Research. [Link]
-
Synthesis of pyrazolotriazine and pyrazolotriazole derivatives. (2020). ResearchGate. [Link]
-
Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents. (2023). Frontiers in Pharmacology. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
-
Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (2004). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). ResearchGate. [Link]
-
Synthetic Methods of 1H-Pyrazolo[1,2-b]Phthalazine Derivatives. (2022). Current Organic Chemistry. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. wjpmr.com [wjpmr.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromtech.com [chromtech.com]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. eurofins.it [eurofins.it]
- 17. hpst.cz [hpst.cz]
- 18. emerypharma.com [emerypharma.com]
- 19. mestrelab.com [mestrelab.com]
- 20. enovatia.com [enovatia.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Reaction Condition Optimization for Pyrazolotriazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolotriazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazolotriazine scaffolds, which are crucial bioisosteric substitutes for biogenic purines in medicinal chemistry.[1][2] We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance yield, purity, and reproducibility.
Part 1: Core Synthetic Strategies & Critical Parameters
Q1: What are the dominant synthetic strategies for constructing the pyrazolotriazine core?
The most prevalent and versatile strategy for synthesizing the pyrazolo[1,5-a][1][2][3]triazine system is the annelation of a 1,3,5-triazine ring onto a pre-existing, suitably functionalized pyrazole scaffold.[2][3] This approach typically begins with a 5-aminopyrazole derivative.
The general sequence involves two key transformations:
-
Acylation/Condensation: The 5-aminopyrazole is first reacted with a reagent that introduces a C-N-C fragment or related synthon. A common method involves reacting the 5-aminopyrazole with ethoxycarbonyl isothiocyanate to form an intermediate N-carbetoxythiourea.[1]
-
Cyclization: The resulting intermediate is then cyclized under basic conditions to form the fused pyrazolotriazine ring system.[1]
This multi-step synthesis allows for diverse functionalization by modifying the initial pyrazole or the condensation partner.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during pyrazolotriazine synthesis.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue stemming from several factors. A systematic approach is required for diagnosis and optimization.[4]
Potential Causes & Optimization Strategies:
-
Incomplete Cyclization: The ring-closing step is often the most challenging. Insufficiently strong base or inadequate temperature can lead to an incomplete reaction.
-
Solution: Screen different bases. While aqueous sodium hydroxide (NaOH) is common[1], stronger bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in anhydrous alcohol can be more effective, particularly for less reactive substrates.[1] Experiment with increasing the reaction temperature or switching to a higher-boiling point solvent. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for this step.[5]
-
-
Intermediate Degradation: Certain intermediates, especially after chlorination steps (e.g., with POCl₃), can be highly unstable and sensitive to moisture.[5]
-
Solution: Handle moisture-sensitive intermediates under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and freshly distilled reagents. It is often best to use unstable intermediates like 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine immediately in the next step without prolonged storage.[5]
-
-
Sub-optimal Solvent Choice: The solvent affects reactant solubility, reaction rate, and even the reaction pathway. A poor solvent choice can hinder the reaction.[6]
-
Solution: Perform a solvent screen. While THF or ethyl acetate might be used for the initial condensation[1][5], polar aprotic solvents like DMF can be beneficial for the cyclization step, although they require higher temperatures for removal. For base-catalyzed cyclizations, the corresponding alcohol (ethanol for NaOEt, methanol for NaOMe) is often a good choice.[1]
-
Below is a troubleshooting workflow to address low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I'm observing significant side products. How can I identify and minimize them?
Side product formation is often related to reaction conditions being too harsh or not selective enough.
Common Side Reactions & Prevention:
-
Hydrolysis: The most common side reaction involves the hydrolysis of reactive intermediates. For example, the 4-chloro group introduced using POCl₃ is highly susceptible to hydrolysis, reverting the compound to its 4-oxo precursor.[5]
-
Prevention: Strictly anhydrous conditions are paramount during and after the chlorination step. Use of a non-nucleophilic base like N,N-dimethylaniline during the POCl₃ reaction is recommended to scavenge HCl.[5][7] The crude chlorinated product should be carefully quenched in an ice/water mixture and immediately extracted into an organic solvent.
-
-
Dimerization/Polymerization: Highly activated pyrazoles or intermediates can sometimes self-condense, especially at high temperatures or concentrations.
-
Incorrect Regioisomer: When using unsymmetrical pyrazoles, cyclization can potentially occur at different nitrogen atoms, leading to a mixture of regioisomers.[8]
-
Prevention: Regioselectivity is often dictated by the electronic and steric properties of the substituents on the pyrazole ring. Protecting groups can be used to block one of the reactive sites. Additionally, the choice of solvent and reaction temperature can influence the isomeric ratio.[6] A systematic optimization of these parameters is necessary.
-
Q4: The crude product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the polar nature of the nitrogen-rich pyrazolotriazine core or the presence of closely related impurities.
Purification Strategies:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found. It is excellent for removing minor impurities and can be scaled up easily. Screen a range of solvents from polar (e.g., Ethanol, Isopropanol) to non-polar (e.g., Toluene, Heptane) and their mixtures.
-
Silica Gel Chromatography: While effective, it can be challenging for very polar compounds which may streak or adsorb irreversibly to the silica.
-
Tip 1: Use a modified mobile phase. Adding a small amount of triethylamine (~0.1-1%) can deactivate acidic sites on the silica gel and improve the chromatography of basic compounds. For acidic compounds, adding acetic acid can have a similar beneficial effect.
-
Tip 2: Consider using a different stationary phase. Alumina (basic or neutral) or reversed-phase silica (C18) can be effective alternatives when standard silica fails.
-
-
Acid-Base Extraction: If your product has a basic nitrogen that is significantly different in pKa from the impurities, an acid-base wash during the workup can be a powerful purification step. Dissolve the crude material in an organic solvent (e.g., DCM or EtOAc) and wash with dilute acid (e.g., 1N HCl) to extract the basic product into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted into an organic solvent.
Part 3: Frequently Asked Questions (FAQs)
Q5: How critical is the choice of base for the cyclization step?
The base is critical. Its role is to deprotonate a nitrogen or sulfur atom in the thiourea intermediate, initiating the nucleophilic attack that closes the triazine ring.[1]
-
Strength: A base that is too weak may not facilitate the reaction efficiently, leading to low yields or requiring harsh temperatures.[9]
-
Nucleophilicity: A highly nucleophilic base (like NaOH in water) can sometimes lead to hydrolysis of sensitive functional groups on the substrate. Using an alkoxide like NaOEt in its parent alcohol (EtOH) provides a strong, non-aqueous base that minimizes hydrolytic side reactions.[1]
| Base | Typical Solvent | Strength | Common Use Case |
| NaOH (aq) | Water / Alcohols | Strong | General purpose, cost-effective cyclizations.[1] |
| NaOEt | Ethanol | Very Strong | Anhydrous conditions, less reactive substrates.[1] |
| NH₄OH | Methanol | Moderate | Mild conditions for sensitive substrates.[1] |
| Triethylamine (TEA) | THF / DCM | Weak (Organic) | HCl scavenger, not for cyclization.[10] |
Q6: Can microwave irradiation improve my synthesis?
Yes. Microwave-assisted synthesis has been shown to be highly effective for pyrazolotriazines.[5]
-
Benefits: It offers rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. This can also lead to higher yields and cleaner reaction profiles by minimizing the time for side reactions to occur.
-
Application: It is particularly useful for the cyclization and subsequent functionalization steps. A one-pot sequential synthesis using microwave heating can avoid the isolation of intermediates, saving time and minimizing waste.[5]
Q7: My 4-chloro intermediate seems to decompose upon standing. How should I handle it?
The 4-chloro-pyrazolo[1,5-a][1][2][3]triazine intermediates are known to be unstable, particularly in the presence of moisture, which causes hydrolysis back to the 4-oxo starting material.[5]
-
Best Practice: The best strategy is to use the chlorinated intermediate immediately in the subsequent reaction without storing it.
-
Handling: If it must be isolated, work quickly, use anhydrous solvents for extraction, dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure at low temperature. Store the isolated solid under an inert atmosphere in a freezer.
Part 4: Optimized Experimental Protocol Example
This protocol outlines a microwave-assisted, one-pot synthesis of a 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one, based on established procedures.[5]
Caption: One-pot microwave synthesis workflow.
Step-by-Step Methodology:
-
Thiourea Formation:
-
In a dedicated microwave vial, dissolve 5-aminopyrazole (1.0 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 minutes.[5]
-
-
Cyclization:
-
To the same vial, add 2N aqueous sodium hydroxide (2.0 equiv.).
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and irradiate at 80°C for 3 minutes.[5]
-
-
Workup and Isolation:
-
After the reaction, allow the vial to cool to room temperature.
-
Carefully acidify the reaction mixture with 1N HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target pyrazolotriazine.
-
References
-
Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). Vertex AI Search.
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][1][5][10]triazoles. ScienceDirect.
-
Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. MDPI.
-
Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace.
-
Synthesis of pyrazolo[1,5-a][1][2][3]triazines as a structurally novel CRF1 receptor antagonists. ResearchGate.
- Scheme 5. Synthesis of pyrzolo[5,1-c]-1,2-4-triazines (17, 20, 24).
-
Synthesis of new pyrazolo[5,1-c][1][5][10]triazines with antifungal and antibiofilm activities. (2019). ResearchGate.
-
The synthesis of pyrazolo[5,1-c][1][5][10]triazoles. Part 1: From acyclic and monocyclic precursors. (2021). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Identification and Validation of the Biological Target for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid
Introduction: The Crucial First Step in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is both complex and fraught with challenges. A critical, foundational step in this journey is the definitive identification and validation of the molecule's biological target. An unambiguous understanding of the target and its engagement by the compound is paramount for elucidating the mechanism of action, predicting potential on- and off-target effects, and developing robust biomarker strategies.
This guide focuses on a specific novel compound, 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. As a chemical entity without a well-established biological target, it presents a perfect case study for outlining a rigorous, multi-pronged strategy for target deconvolution. We will move beyond a simple listing of techniques and instead delve into the strategic rationale behind experimental choices, presenting a workflow that is both scientifically sound and practically applicable for researchers in the field. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that each proposed step contributes to a self-validating and compelling body of evidence.
Part 1: The Strategic Workflow for Target Identification
The primary challenge with a novel compound is to move from "what does it do?" to "what does it bind to?". This requires a systematic approach to generate and then test hypotheses. Our recommended workflow integrates both unbiased discovery methods and hypothesis-driven validation techniques.
Figure 1: A comprehensive workflow for the identification and validation of a novel compound's biological target.
Part 2: Comparative Analysis of Target Identification Methodologies
The initial "discovery" phase is critical for generating a high-quality list of candidate proteins. Two powerful and widely used, yet conceptually different, approaches are Affinity Chromatography-Mass Spectrometry (AC-MS) and Activity-Based Protein Profiling (ABPP).
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Activity-Based Protein Profiling (ABPP) |
| Principle | Immobilized compound pulls down binding partners from a proteome. | Covalently labels the active site of specific enzyme families. |
| Compound Requirement | Must have a functional group for immobilization that doesn't disrupt binding. | Requires a reactive "warhead" and often a reporter tag to be incorporated into the compound structure. |
| Target Scope | Any protein that binds the compound with sufficient affinity. | Primarily limited to enzyme families with reactive residues (e.g., serine hydrolases, kinases). |
| Pros | Unbiased; can identify non-enzymatic targets (receptors, structural proteins). | Provides functional information (labels active enzymes); high signal-to-noise. |
| Cons | Can yield non-specific binders; immobilization might alter compound conformation. | Requires significant medicinal chemistry effort to synthesize the probe; limited target scope. |
| Best For... | Initial, broad screening when the target class is completely unknown. | When the compound is hypothesized to target a specific enzyme class. |
Part 3: Experimental Protocols for Primary Validation
Once a list of candidate targets is generated, the next crucial step is to validate these hits using orthogonal methods. We will focus on the gold-standard biophysical and in-cell techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Rationale: SPR provides real-time, label-free analysis of the binding interaction between the compound (analyte) and the purified candidate protein (ligand). This allows for the precise determination of association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD), which is a definitive measure of binding affinity.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
-
System Priming:
-
Equilibrate the system with a running buffer (e.g., HBS-EP+) until a stable baseline is achieved.
-
-
Analyte Injection:
-
Prepare a dilution series of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in the running buffer. A typical concentration range would be 0.1x to 10x the expected KD.
-
Inject each concentration over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
-
-
Dissociation Phase:
-
Following the injection, allow the running buffer to flow over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the compound from the protein.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH glycine solution) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Data Interpretation:
| Parameter | Example Value | Interpretation |
| ka (1/Ms) | 1.5 x 10⁵ | Rate of complex formation. |
| kd (1/s) | 2.0 x 10⁻⁴ | Rate of complex decay; a slower rate indicates a more stable complex. |
| KD (nM) | 1.3 | Equilibrium dissociation constant (kd/ka). A lower value signifies higher binding affinity. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Live Cells
Rationale: CETSA is a revolutionary technique that assesses target engagement within the native, complex environment of the cell. The principle is that a compound binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This allows for a definitive confirmation that the compound engages the target in a physiological context.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid for 1 hour.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant (containing the soluble, non-denatured proteins).
-
Analyze the amount of the soluble candidate protein at each temperature point using Western blotting or another suitable protein quantification method.
-
Data Presentation:
Plot the percentage of soluble protein remaining at each temperature for both vehicle and compound-treated samples. The shift in the curve for the compound-treated sample indicates the degree of thermal stabilization.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 46 | 100 | 100 |
| 50 | 85 | 98 |
| 54 | 52 (Tm) | 89 |
| 58 | 21 | 55 (Tm Shift) |
| 62 | 5 | 25 |
Part 4: Conclusion and Forward Outlook
The rigorous identification and validation of a biological target are non-negotiable for advancing a novel compound like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid through the drug discovery pipeline. By employing an integrated workflow that begins with unbiased discovery (e.g., AC-MS) and progresses through orthogonal validation steps, including direct biophysical characterization (SPR) and in-cell target engagement (CETSA), researchers can build a compelling, multi-faceted case for a specific mechanism of action. This evidence-based approach not only de-risks subsequent development efforts but also provides the foundational knowledge required for rational optimization and clinical translation. The methodologies described herein represent a robust framework for transforming a chemical probe into a well-understood drug candidate.
References
comparison of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid with other kinase inhibitors
In the landscape of kinase inhibitor discovery, the pyrazolotriazine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of a representative pyrazolotriazine compound, 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, with established kinase inhibitors, offering insights into its potential and positioning within the broader context of cancer drug discovery. While direct experimental data for this specific molecule is not publicly available, we will draw upon data from closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine analogs to provide a scientifically grounded comparison.
This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology. We will delve into the mechanistic underpinnings of kinase inhibition, present comparative data on inhibitory potency, and provide detailed experimental protocols for assessing kinase activity.
The Pyrazolotriazine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolotriazine core is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties allow it to mimic the purine core of ATP, the universal phosphate donor for kinase-catalyzed reactions. This bioisosteric relationship enables pyrazolotriazine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their enzymatic activity. The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Inhibitory Potency: Pyrazolotriazines Versus Established Kinase Inhibitors
To contextualize the potential of the pyrazolotriazine class, we will compare the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine compounds against a panel of well-characterized and clinically relevant kinase inhibitors. The selected comparators are:
-
Roscovitine (Seliciclib): A purine analog and a well-studied inhibitor of cyclin-dependent kinases (CDKs).
-
Vemurafenib: A potent and selective inhibitor of the B-Raf serine/threonine kinase.
-
Selpercatinib: A highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against their respective primary targets.
| Compound Class | Representative Compound/Analog | Primary Target(s) | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | Compound 1g | CDK7 | 190[1] |
| Pyrazolo[1,5-a]pyrimidine | Compound BS-194 | CDK2, CDK1, CDK5, CDK9 | 3, 30, 30, 90[2] |
| Purine Analog | Roscovitine (Seliciclib) | CDK2/cyclin E, CDK5, CDK1/cyclin B | 700, 200, 650[3] |
| B-Raf Inhibitor | Vemurafenib | B-RafV600E, c-Raf, B-Raf (wild-type) | 31, 48, 100[4] |
| RET Inhibitor | Selpercatinib | RET (wild-type), RET (V804M) | 14.0, 24.1[5] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data illustrates, pyrazolopyrimidine derivatives have demonstrated potent, nanomolar-range inhibition of various CDKs, a family of kinases frequently dysregulated in cancer. This positions them as promising candidates for the development of novel anti-cancer therapeutics.
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the central role of kinases in cellular signaling and how different classes of inhibitors, including those based on the pyrazolotriazine scaffold, can disrupt these pathways.
Figure 1: Simplified signaling pathways and points of intervention for various kinase inhibitors.
As depicted, different kinase inhibitors target specific nodes within these intricate signaling cascades. Selpercatinib targets receptor tyrosine kinases like RET at the cell surface, preventing the initiation of downstream signaling. Vemurafenib acts further downstream, inhibiting the B-Raf kinase, a key component of the MAPK/ERK pathway. Pyrazolotriazine-based inhibitors, exemplified here by their action on CDKs, directly regulate the machinery of cell cycle progression. The ability to selectively target these different kinases provides a range of therapeutic strategies for various cancers.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To empirically determine the inhibitory potential of a compound like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light produced is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compound (e.g., 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to create a dose-response curve. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the in vitro kinase inhibition assay using ADP-Glo™ technology.
Conclusion and Future Directions
The pyrazolotriazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. As evidenced by the potent activity of its close analogs, 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid holds significant potential as a starting point for the development of selective inhibitors against various kinases implicated in cancer. The comparative data presented in this guide highlight the competitive potential of this compound class against established drugs.
Future research should focus on the synthesis and comprehensive biological evaluation of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid and its derivatives. Key areas of investigation include:
-
Kinome-wide selectivity profiling: To identify the primary kinase targets and assess off-target effects.
-
Structure-activity relationship (SAR) studies: To optimize potency and selectivity through targeted chemical modifications.
-
Cell-based assays: To evaluate the anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.
-
In vivo efficacy studies: To assess the anti-tumor activity in preclinical animal models.
By systematically addressing these research questions, the full therapeutic potential of the pyrazolotriazine scaffold can be unlocked, paving the way for the development of next-generation targeted cancer therapies.
References
- Di Micco, S., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem.
-
PubChem. (n.d.). Selpercatinib. Retrieved from [Link]
- Elbakry, O. M., et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
- Heathcote, D. A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters.
- Wesierska-Gadek, J., et al. (2018). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences.
- Heathcote, D. A., et al. (2010).
- Subbiah, V., et al. (2020). FDA Approval Summary: Selpercatinib for the Treatment of Lung and Thyroid Cancers with RET Gene Mutations or Fusions. Clinical Cancer Research.
- Heathcote, D. A., et al. (2010).
- Abdel-Maksoud, M. S., et al. (2024).
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib. Retrieved from [Link]
-
ResearchGate. (2015, April 14). How can I test vemurafenib's IC50 (50% inhibitory concentration)?. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Ghandi, M., et al. (2019). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. eLife.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
- Di Micco, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
-
Mojzych, M., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][4][6]triazines. European Journal of Medicinal Chemistry.
- Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry.
-
Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences.
Sources
- 1. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 3. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[5,1-c]triazine Analogs and Their Isomers
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[5,1-c][1][2][3]triazine Analogs and Their Isomers
For researchers, medicinal chemists, and drug development professionals, the pyrazolo-triazine scaffold represents a privileged heterocyclic system with a broad spectrum of pharmacological activities. Its structural similarity to purines allows for its interaction with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[5,1-c][1][2]triazine analogs, with a comparative perspective on the closely related pyrazolo[1,5-a][3]triazine and pyrazolo[4,3-e][1][2]triazine isomers. By examining the influence of structural modifications on biological activity, we aim to provide actionable insights for the rational design of next-generation therapeutic agents.
The Pyrazolo-Triazine Core: A Scaffold of Therapeutic Promise
The fusion of a pyrazole ring with a triazine ring gives rise to a variety of isomeric systems, with the point of fusion dictating the scaffold's overall geometry and electronic properties. The pyrazolo[5,1-c][1][2]triazine core, while less explored than its isomers, has demonstrated significant potential in yielding compounds with potent anticancer and antifungal activities. Understanding the SAR of this specific scaffold, in comparison to its better-studied relatives, is crucial for unlocking its full therapeutic potential.
Anticancer Activity: A Tale of Three Isomers
The quest for novel anticancer agents has driven extensive research into pyrazolo-triazine derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key protein kinases.
Pyrazolo[5,1-c][1][2][3]triazines: Emerging Anticancer Agents
Recent studies have highlighted the potential of pyrazolo[5,1-c][1][2]triazine derivatives as cytotoxic agents. For instance, a series of novel pyrazolo[5,1-c][1][2]triazines were synthesized from 2-(4-(5-(chlorodiazenyl)-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3(2H)-dione and evaluated for their antitumor activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[4] While specific SAR data from this series is emergent, it underscores the promise of this scaffold in oncology.
Comparative Analysis with Pyrazolo[4,3-e][1][2][3]triazine Analogs
The pyrazolo[4,3-e][1][2]triazine scaffold has been more extensively studied for its anticancer properties. A review of this class of compounds reveals that annulated derivatives, such as pyrazolo[4,3-e][1][2]triazolo[4,3-b][1][2]triazines and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine, exhibit significant broad-spectrum cytotoxic activity in the micromolar range.[5][6] For example, certain tetrazole-fused derivatives have demonstrated potent activity against various tumor cell lines.[5] The addition of a sulfonamide moiety to the pyrazolo[4,3-e][1][2]triazine core has been shown to enhance cytotoxic and pro-apoptotic activity against cancer cell lines, often in the nanomolar concentration range, while showing selectivity over normal cells.
The table below summarizes the cytotoxic activity of representative pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides against various cancer cell lines, providing a benchmark for the development of pyrazolo[5,1-c][1][2]triazine analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MM131 | HCT 116 (Colon) | 0.39 | [7] |
| PC-3 (Prostate) | 0.17 | [7] | |
| BxPC-3 (Pancreatic) | 0.13 | [7] | |
| MM130 | HCT 116 (Colon) | 0.6 | [7] |
| PC-3 (Prostate) | 0.36 | [7] | |
| BxPC-3 (Pancreatic) | 0.26 | [7] | |
| MM129 | HCT 116 (Colon) | ~0.5 | [7] |
| PC-3 (Prostate) | ~0.3 | [7] | |
| BxPC-3 (Pancreatic) | ~0.2 | [7] |
Key SAR Insights from Pyrazolo[4,3-e] Analogs:
-
Tricyclic Systems: Fusion of a third heterocyclic ring (triazole or tetrazole) generally enhances cytotoxic activity.[5][6]
-
Sulfonamide Moiety: The incorporation of a sulfonamide group is a key pharmacophore that can significantly increase potency and selectivity.[7]
-
Substituents on the Phenylsulfonamide: The nature and position of substituents on the phenyl ring of the sulfonamide moiety can fine-tune the activity and pharmacokinetic properties of the compounds.
These insights from the pyrazolo[4,3-e] scaffold provide a valuable roadmap for the design of novel pyrazolo[5,1-c][1][2]triazine-based anticancer agents.
Antifungal Activity of Pyrazolo[5,1-c][1][2][3]triazines
Fungal infections pose a significant global health threat, exacerbated by the rise of drug-resistant strains. Pyrazolo[5,1-c][1][2]triazine derivatives have emerged as a promising class of antifungal agents.
A study on a series of newly synthesized pyrazolo[5,1-c][1][2]triazines revealed specific activity against pathogenic fungi, including Candida albicans, Candida auris, and Cryptococcus.[8][9] The structure-activity relationship of these compounds was explored by varying the substituent at the 4-position of the triazine ring.
| Compound | R Group | MIC against C. albicans (µg/mL) | Reference |
| 3a | Morpholine | >64 | [9] |
| 3b | Thiomorpholine | 64 | [9] |
| 3c | 4-Phenylpiperidine | 32 | [9] |
| 3d | N-Phenylpiperazine | 16 | [9] |
| 3e | N-(4-Fluorophenyl)piperazine | 32 | [9] |
| 3f | N-(4-Chlorophenyl)piperazine | 32 | [9] |
| 3g | N-(4-Methoxyphenyl)piperazine | >64 | [9] |
SAR Highlights for Antifungal Activity:
-
The nature of the cyclic amine at the 4-position significantly influences antifungal activity.
-
The incorporation of a piperazine ring, particularly with an N-phenyl substituent (compound 3d ), resulted in the highest potency against C. albicans.[8][9]
-
Substitution on the N-phenyl ring of the piperazine moiety with electron-withdrawing (fluoro, chloro) or electron-donating (methoxy) groups did not improve activity compared to the unsubstituted phenyl ring.[9]
-
Importantly, the most active compound, 3d , exhibited an excellent toxicity profile against mammalian cells, highlighting the potential for developing selective antifungal agents based on this scaffold.[8][9]
Kinase Inhibition: A Promising Avenue for Pyrazolo-Triazines
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of pyrazolo-triazines to the ATP purine core makes them attractive candidates for the development of kinase inhibitors.
While specific kinase inhibition data for the pyrazolo[5,1-c][1][2]triazine scaffold is still emerging, the related pyrazolo[1,5-a][3]triazine and pyrazolo[4,3-e][1][2]triazine isomers have been successfully developed as potent kinase inhibitors.
Comparative Insights from Pyrazolo[1,5-a][3]triazine Analogs:
This scaffold has yielded potent inhibitors of various kinases, including Casein Kinase 2 (CK2). Structure-based design has led to the development of macrocyclic pyrazolo[1,5-a][3]triazine compounds with Ki values around 1.0 nM for CK2 and potent cancer cell growth inhibition with IC50 values as low as approximately 100 nM.
Comparative Insights from Pyrazolo[4,3-e][1][2]triazine Analogs:
Derivatives of this scaffold have been shown to inhibit protein kinases such as Bcr-Abl and CDK2.[7] The addition of a sulfonamide group, as seen in the anticancer agents discussed earlier, can also confer kinase inhibitory activity.
The success in developing potent kinase inhibitors based on the [1,5-a] and [4,3-e] isomers strongly suggests that the pyrazolo[5,1-c][1][2]triazine scaffold is a promising starting point for the discovery of novel kinase inhibitors. Future efforts should focus on screening libraries of pyrazolo[5,1-c][1][2]triazines against a panel of kinases to identify initial hits for optimization.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[1]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration (e.g., 30-60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.[1]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the core pyrazolo-triazine scaffolds and a typical experimental workflow.
Caption: Isomeric pyrazolo-triazine scaffolds.
Caption: General workflow for evaluating pyrazolo-triazine analogs.
Conclusion and Future Directions
The pyrazolo[5,1-c][1][2]triazine scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. The available data on its anticancer and antifungal activities, particularly the SAR insights from antifungal screening, provide a solid foundation for further medicinal chemistry efforts. By drawing comparative insights from the more extensively studied pyrazolo[1,5-a][3]triazine and pyrazolo[4,3-e][1][2]triazine isomers, researchers can strategically design new analogs with enhanced potency and selectivity.
Future research should focus on:
-
Systematic SAR studies of the pyrazolo[5,1-c][1][2]triazine core, exploring a wider range of substitutions at various positions of the heterocyclic system.
-
Screening of pyrazolo[5,1-c][1][2]triazine libraries against diverse biological targets, including a broad panel of protein kinases.
-
In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.
-
Optimization of pharmacokinetic properties to improve the drug-like characteristics of lead compounds.
This guide serves as a comprehensive resource to stimulate and guide these future endeavors, with the ultimate goal of translating the therapeutic potential of pyrazolo[5,1-c][1][2]triazine analogs into clinical reality.
References
-
Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(15), e3319. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Hassan, A. S., Hafez, H. N., & Osman, S. A. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(10), 1146-1157. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Mojzych, M., & Karczmarzyk, Z. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. Molecules, 25(21), 5183. [Link]
-
ResearchGate. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. Retrieved from [Link]
-
Ali, O. M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2782. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Al-Trawneh, S. A., et al. (2019). Synthesis of new pyrazolo[5,1-c][1][2]triazines with antifungal and antibiofilm activities. Chemical Papers, 74(2), 659-668. [Link]
-
Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(13), 3761. [Link]
-
MDPI. (2024). Pyrazolo[5,1-c][1][2]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of new pyrazolo[5,1-c][1][2]triazines with antifungal and antibiofilm activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
A Comparative Study of Pyrazolo[5,1-c]triazine and its Isomers: Unraveling Structure-Activity Relationships for Drug Discovery
A Comparative Study of Pyrazolo[5,1-c][1][2][3]triazine and its Isomers: Unraveling Structure-Activity Relationships for Drug Discovery
A Senior Application Scientist's Guide to the Synthesis, Physicochemical Properties, and Biological Activities of Pyrazolotriazine Isomers
The pyrazolotriazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As structural analogs of purines, these compounds have been explored as anticancer agents, antimicrobials, and enzyme inhibitors. Among the various isomeric forms, the pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[4,3-e][1][2][3]triazine cores have emerged as particularly promising frameworks for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of these key isomers, delving into their synthesis, physicochemical characteristics, and biological performance, supported by experimental data to inform future drug design and development endeavors.
Structural Isomers: A Tale of Two Scaffolds
The constitutional isomers of pyrazolotriazine differ in the arrangement of nitrogen atoms within the fused ring system, leading to distinct electronic and steric properties. This, in turn, profoundly influences their interaction with biological targets. The two primary isomers discussed in this guide are pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[4,3-e][1][2][3]triazine.
Diagram 1: Core Structures of Pyrazolotriazine Isomers
Caption: Chemical structures of the pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[4,3-e][1][2][3]triazine scaffolds.
The pyrazolo[5,1-c][1][2][3]triazole system can also exist in different tautomeric forms, with the 1H form being the most prevalent.[1] This structural flexibility can play a crucial role in receptor binding and biological activity.
Comparative Synthesis Strategies
The synthetic routes to these isomeric scaffolds are distinct, reflecting their different structural arrangements. Understanding these synthetic pathways is critical for generating diverse libraries of compounds for biological screening.
Synthesis of Pyrazolo[5,1-c][1][2][3]triazines
A common and effective method for the synthesis of the pyrazolo[5,1-c][1][2][3]triazine core involves the intramolecular cyclization of hydrazone precursors. This approach offers a versatile platform for introducing a variety of substituents onto the final scaffold.[2]
Diagram 2: General Synthesis of Pyrazolo[5,1-c][1][2][3]triazine-3-carboxamides
Caption: A typical synthetic workflow for producing pyrazolo[5,1-c][1][2][3]triazine derivatives.
Synthesis of Pyrazolo[4,3-e][1][2][3]triazines
The synthesis of the pyrazolo[4,3-e][1][2][3]triazine ring system often proceeds through the direct condensation of 5-acyl-1,2,4-triazines with hydrazine or its derivatives. This method allows for the generation of a wide range of substituted analogs.
Diagram 3: Synthesis of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides
Caption: Synthetic route for the conversion of pyrazolo[4,3-e][1][2][3]triazines to their tetrazolo-fused analogs.
Physicochemical Properties: A Comparative Overview
While detailed comparative studies on the physicochemical properties of a wide range of isomers are limited, some general trends can be inferred from their structures. The position of the nitrogen atoms influences the dipole moment, polarity, and hydrogen bonding capabilities of the molecules. For instance, theoretical calculations have shown that N-2-substituted pyrazolo[4,3-e][1][2][3]triazine derivatives are more polar than their N-1 substituted counterparts.[4] These properties are critical determinants of a compound's solubility, membrane permeability, and ultimately, its pharmacokinetic profile.
| Property | Pyrazolo[5,1-c][1][2][3]triazine Derivatives | Pyrazolo[4,3-e][1][2][3]triazine Derivatives |
| Melting Point (°C) | 230-232 (for Ethyl 4-mercapto-8,10-dimethylpyrido[2′,3′:3,4]pyrazolo[5,1-c][1][2][3]triazine-3-carboxylate)[5] | 130-134 (for a sulfonamide derivative) |
| Polarity | Generally polar due to multiple nitrogen atoms. | Polarity is influenced by the position of substitution, with N-2 isomers being more polar.[4] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | Similar solubility profile to the [5,1-c] isomer. |
Table 1: Comparison of Physicochemical Properties.
Biological Activity: A Head-to-Head Comparison
The true value of these isomeric scaffolds lies in their biological activity. Both pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[4,3-e][1][2][3]triazines have demonstrated significant potential as anticancer and antimicrobial agents.
Anticancer Activity
Extensive research has been conducted on the anticancer properties of pyrazolo[4,3-e][1][2][3]triazine derivatives, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7] The data for pyrazolo[5,1-c][1][2][3]triazine derivatives is more limited but still promising, with several compounds showing significant activity.[1][2]
| Isomer Core | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[5,1-c][1][2][3]triazine | Compound 5a | MCF-7 (Breast) | 3.89 | [5] |
| Compound 6a | HCT-116 (Colon) | 12.58 | [5] | |
| Compound 6a | MCF-7 (Breast) | 11.71 | [5] | |
| Compound 27 | HepG2 (Liver) | - | [1] | |
| Compound 28 | HCT-116 (Colon) | - | [1] | |
| Pyrazolo[4,3-e][1][2][3]triazine | MM131 | HCT-116 (Colon) | 0.39-0.6 | [7] |
| MM131 | PC-3 (Prostate) | 0.17-0.36 | [7] | |
| MM131 | BxPC-3 (Pancreatic) | 0.13-0.26 | [7] | |
| Derivative 2b | MCF-7 (Breast) | - | ||
| Derivative 2b | MDA-MB-231 (Breast) | - | ||
| Tetrazole derivative 3b | MCF-7 (Breast) | - | ||
| Tetrazole derivative 3b | MDA-MB-231 (Breast) | - |
Table 2: Comparative Anticancer Activity of Pyrazolotriazine Isomers. (Note: A direct comparison is challenging due to variations in tested compounds and cell lines across different studies).
The pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine derivatives, which are synthesized from the corresponding pyrazolo[4,3-e][1][2][3]triazines, have shown particularly potent anticancer activity, often with IC50 values in the nanomolar to low micromolar range.[6]
Antimicrobial Activity
Derivatives of both isomeric scaffolds have also been investigated for their antimicrobial properties. Certain pyrazolo[5,1-c][1][2][3]triazole derivatives have exhibited good antibacterial activity against strains like S. aureus, B. subtilis, and S. typhi.[1]
| Isomer Core | Compound | Bacterial Strain | Activity | Reference |
| Pyrazolo[5,1-c][1][2][3]triazine | Compound 9 | S. aureus | Good | [1] |
| Compound 9 | B. subtilis | Good | [1] | |
| Compound 9 | S. typhi | Good | [1] | |
| Compound 15 | S. aureus, B. subtilis, E. coli, P. vulgaris | Inactive | [1] | |
| Pyrazolo[4,3-e][1][2][3]triazine | Various derivatives | Gram-positive and Gram-negative bacteria | Reported antibacterial activity | [7] |
Table 3: Comparative Antimicrobial Activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of Pyrazolo[5,1-c][1][2][3]triazine-3-carboxamides[2]
-
Synthesis of Hydrazone Intermediate: To a solution of 2-cyano-N-(pyrimidinyl)acetamide in pyridine, add a freshly prepared aromatic diazonium salt dropwise at 0-5°C.
-
Stir the reaction mixture for 2-3 hours at the same temperature.
-
Pour the reaction mixture into ice-water and collect the precipitated hydrazone by filtration.
-
Cyclization: Reflux the hydrazone intermediate in pyridine for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water with hydrochloric acid.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide.
MTT Assay for Cytotoxicity[6]
-
Seed cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This comparative guide highlights the significant potential of pyrazolo[5,1-c][1][2][3]triazine and pyrazolo[4,3-e][1][2][3]triazine isomers as scaffolds for the development of new therapeutic agents. The available data indicates that the pyrazolo[4,3-e][1][2][3]triazine core, particularly when fused with a tetrazole ring, has been more extensively studied and has demonstrated potent anticancer activity. However, the pyrazolo[5,1-c][1][2][3]triazine scaffold also shows considerable promise, with several derivatives exhibiting significant anticancer and antimicrobial effects.
Future research should focus on a more direct and systematic comparative evaluation of a wider range of derivatives from both isomeric series against a standardized panel of biological targets. Such studies, coupled with computational modeling and a deeper understanding of their structure-activity relationships, will be crucial in unlocking the full therapeutic potential of these versatile heterocyclic systems.
References
-
[Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.]([Link])
-
[Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives.]([Link])
-
[Cytotoxic Activity of Some Pyrazolo[4,3-e][1][2][3]Triazines Against Human Cancer Cell Lines.]([Link])
-
[Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives.]([Link])
-
1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent.
-
[Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives.]([Link])
-
1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo.
-
[Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.]([Link])
-
[Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][1][5] triazine derivatives as potential antioxidant agents.]([Link])
-
[Synthesis of chiral pyrazolo[4,3-e][1][2][3]triazine sulfonamides with tyrosinase and urease inhibitory activity.]([Link])
-
[Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][1][2][3]triazine Acyclonucleosides.]([Link])
-
[Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T.]([Link])
-
[Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives.]([Link])
-
[Full article: The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.]([Link])
-
[The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e][1,2,4]triazine Acyclonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid
In the landscape of modern drug discovery, the principle of "one compound, one target" is a rare exception rather than the rule. The promiscuity of small molecules, their tendency to interact with multiple targets, is a critical factor that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For a novel scaffold such as the pyrazolo[5,1-c]triazine class of compounds, to which 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid belongs, a thorough understanding of its interaction profile is not just a regulatory requirement but a cornerstone of its scientific validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile the cross-reactivity of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. We will move beyond a simple checklist of assays, delving into the strategic rationale behind experimental choices and the interpretation of the resulting data. Our approach is designed to build a self-validating dataset that provides a robust understanding of the compound's selectivity and potential off-target liabilities. While specific experimental data for this novel compound is not yet publicly available, this guide presents a universally applicable workflow, using hypothetical data for illustrative purposes.
The Imperative of Early and Comprehensive Profiling
Identifying potential off-target interactions early in the drug discovery process is paramount.[1][2][3] Late-stage failures due to unforeseen toxicity are a significant drain on resources.[2][4] A tiered and systematic approach to toxicity and cross-reactivity testing, often starting with in vitro assays before progressing to in vivo studies, is advocated by regulatory bodies like the FDA.[5][6] This strategy allows for the early identification of potential adverse effects and helps in the selection of the most promising lead candidates.[1][5]
The pyrazolo[5,1-c]triazine core has been explored for various biological activities, including antimicrobial and anti-proliferative effects.[7][8] This precedent suggests that derivatives like 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid could interact with a range of biological targets. Therefore, a broad, unbiased screening approach is the most prudent starting point.
A Strategic Workflow for Cross-Reactivity Profiling
The following workflow outlines a logical progression of experiments to build a comprehensive cross-reactivity profile for 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
Caption: A phased approach to cross-reactivity profiling.
Phase 1: Casting a Wide Net with Broad Panel Screening
The initial step is to screen 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid against large, diverse panels of biological targets. This provides an unbiased overview of potential interactions.
Kinase Profiling
Given that many pyrazole-based heterocycles are known to interact with kinases, a broad kinase panel is a logical starting point. Several commercial services offer screening against hundreds of kinases.
Experimental Protocol: Radiometric Kinase Profiling Assay
-
Compound Preparation : Prepare a 10 mM stock solution of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid in 100% DMSO. From this, create serial dilutions.
-
Assay Plate Preparation : Add the diluted compound to a multi-well plate containing a panel of purified, active kinases in their respective reaction buffers.
-
Reaction Initiation : Initiate the kinase reaction by adding [γ-³³P]ATP and the specific substrate for each kinase.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Capture : Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing : Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase at the tested concentration (typically 1-10 µM).
Hypothetical Data Presentation:
| Target Kinase | % Inhibition at 10 µM |
| EGFR | 8% |
| PIM1 | 92% |
| SRC | 15% |
| CDK2 | 88% |
| ... | ... |
This table would list all kinases in the panel.
Safety Pharmacology Profiling
To identify potential interactions that could lead to adverse drug reactions, screening against a panel of targets implicated in safety pharmacology is essential.[1] These panels typically include GPCRs, ion channels, transporters, and enzymes.[1]
Experimental Protocol: Competitive Binding Assays (for GPCRs)
-
Membrane Preparation : Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Setup : In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target, and the test compound (4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid).
-
Incubation : Incubate to allow competitive binding to reach equilibrium.
-
Separation : Separate bound from free radioligand by rapid filtration.
-
Detection : Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis : A reduction in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and interaction with the target. Calculate the percent inhibition.
Hypothetical Data Presentation:
| Target | Assay Type | % Inhibition at 10 µM |
| hERG | Electrophysiology | 12% |
| M1 Receptor | Radioligand Binding | 75% |
| Dopamine Transporter | Radioligand Binding | 5% |
| COX-2 | Enzyme Activity | 68% |
| ... | ... | ... |
This table summarizes results from a diverse safety panel.
Phase 2: Validating Hits and Determining Potency
Any significant "hits" from the broad screening panels (e.g., >50% inhibition) must be validated. This involves generating dose-response curves to determine potency (IC50 or Ki values) and using orthogonal assays to confirm the interaction.
Experimental Protocol: IC50 Determination
-
Compound Dilution : Prepare a series of dilutions of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Performance : Perform the same assay as in the initial screen (e.g., radiometric kinase assay or radioligand binding assay) with each concentration of the compound.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Hypothetical Comparative Data:
| Compound | PIM1 IC50 (nM) | CDK2 IC50 (nM) | M1 Receptor Ki (nM) | COX-2 IC50 (nM) |
| 4,7-Dimethylpyrazolo... | 150 | 320 | 850 | 1200 |
| Comparator A | 25 | >10,000 | >10,000 | >10,000 |
| Comparator B | >10,000 | >10,000 | 50 | 75 |
Comparator A would be a known selective PIM1 inhibitor, and Comparator B a known muscarinic/COX inhibitor.
Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay format, it is crucial to confirm hits using a different technology. For example, if a kinase hit was identified in a radiometric assay, a label-free method like Surface Plasmon Resonance (SPR) could be used to confirm direct binding.
Caption: Workflow for validating primary screening hits.
Phase 3: Assessing Cellular Activity and Functional Consequences
In vitro biochemical or binding assays do not always translate to cellular activity. The next critical step is to determine if 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid can engage its off-targets in a cellular context and elicit a functional response.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering : Create a cell line that expresses the off-target protein (e.g., PIM1) fused to a NanoLuc® luciferase.
-
Tracer Addition : Add a fluorescent tracer that binds to the active site of the target protein to the cells.
-
Compound Treatment : Treat the cells with varying concentrations of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid.
-
Detection : If the compound enters the cells and binds to the target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Data Analysis : Quantify the BRET signal to determine the cellular IC50.
Phenotypic Screening
Based on the confirmed off-targets, design cell-based phenotypic assays to assess the functional consequences of target engagement. For example, if PIM1 and CDK2 are confirmed off-targets, an assay measuring cell cycle progression or apoptosis could be employed.
Phase 4: In Vivo Relevance
The culmination of the cross-reactivity profile is to assess the in vivo consequences of any confirmed off-target activities. This step is guided by the findings from the in vitro and cellular assays and is a critical component of preclinical safety assessment.[5][6] These studies must be conducted in compliance with Good Laboratory Practice (GLP) principles.[5]
Conclusion
The journey of a novel compound from discovery to a potential therapeutic is paved with rigorous scientific evaluation. For 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, a systematic and multi-faceted approach to cross-reactivity profiling is not merely a data-gathering exercise; it is a critical investigation into its fundamental biological properties. By employing a tiered strategy of broad screening, hit validation, cellular characterization, and in vivo assessment, researchers can build a comprehensive and reliable safety and selectivity profile. This proactive approach minimizes the risk of late-stage failures and provides a solid foundation for any future development of this promising chemical scaffold.
References
- Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- PubMed Central. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
- HistologiX. Understanding FDA Guidelines for Toxicity Studies. (2023-06-13).
- Reaction Biology. Safety and Off-Target Drug Screening Services.
- Creative Diagnostics. Off-Target Effects Analysis.
-
PubChem. 4,7-Dimethylpyrazolo[5,1-c][1][9][10]triazine-3-carboxylic acid. Available from:
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- ICH. Safety Guidelines.
- PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
- Creative Biolabs. Off-Target Profiling.
- Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. (2025-09-01).
- PMC. An artificial intelligence accelerated virtual screening platform for drug discovery.
- ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- FDA. Safety Testing of Drug Metabolites Guidance for Industry.
- FDA. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017-10-26).
- Broad Institute. Small-molecule Profiling.
- Oakwood Chemical. 4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid.
-
Fisher Scientific. 4,7-Dimethylpyrazolo[5,1-c][1][9][10]triazine-3-carboxylic acid, 95%, Thermo Scientific. Available from:
-
ResearchGate. (PDF) Synthesis and reactions of pyrazolo[5,1-c][1][9][10]triazine-3-carbothioamides. (2016-05-02). Available from:
-
PMC. The activity of pyrazolo[4,3-e][1][9][10]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][10]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Available from:
-
PubMed. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][9][10]triazine-3-carboxamide derivatives. (2021-06-09). Available from:
-
ResearchGate. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][9][10]triazine-3-carboxamide derivatives | Request PDF. Available from:
- PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- PMC. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. criver.com [criver.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. histologix.com [histologix.com]
- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Anticancer Potential of Pyrazolo[5,1-c]triazines: A Comparative Guide
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[5,1-c]triazine core has emerged as a particularly promising framework for the development of potent and selective cancer therapeutics. This guide provides a comprehensive comparison of the anticancer activity of various pyrazolo[5,1-c]triazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. We will delve into their in vitro and in vivo efficacy, explore their mechanisms of action through key signaling pathways, and provide detailed protocols for the essential assays used in their evaluation.
The Pyrazolo[5,1-c]triazine Scaffold: A Privileged Structure in Oncology
The fusion of pyrazole and triazine rings creates a unique bicyclic heteroaromatic system with a distinct electronic and steric profile. This scaffold serves as a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological properties. The inherent nitrogen-rich nature of the pyrazolotriazine core facilitates interactions with various biological targets, particularly the ATP-binding pockets of kinases, which are often dysregulated in cancer.[1]
Comparative Analysis of Anticancer Activity
The true measure of a potential drug candidate lies in its performance against cancer cells, both in laboratory cultures and in living organisms. This section compares the cytotoxic and antitumor activities of notable pyrazolo[5,1-c]triazine derivatives.
In Vitro Cytotoxicity: A Head-to-Head Comparison
Numerous studies have documented the potent cytotoxic effects of pyrazolo[5,1-c]triazine derivatives against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.
A series of novel pyrazolo[5,1-c][2][3][4]triazine-3-carboxamide derivatives have demonstrated significant antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. Notably, compounds 5b, 5c, and 5d in one study exhibited greater inhibitory effects than the standard chemotherapeutic drug, doxorubicin.[2] Similarly, newly synthesized pyridopyrazolo-triazine derivatives have shown promising activity against colorectal (HCT-116), hepatocellular (HEPG-2), breast (MCF-7), and cervical (Hela) cancer cell lines.[5] For instance, compound 5a , a pyridopyrazolo-triazine with a carboxylate group, displayed a remarkable IC50 of 3.89 µM against the MCF-7 cell line, outperforming doxorubicin.[5]
Another class of related compounds, the pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamides (often referred to as MM-compounds), has shown exceptional potency. These derivatives have demonstrated strong micromolar to nanomolar anti-proliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines.[6] For example, compounds MM134, MM136, MM137, and MM139 exhibited cytotoxic and proapoptotic activity in nanomolar concentrations without significant toxicity to normal cells.[7]
Table 1: Comparative In Vitro Anticancer Activity (IC50, µM) of Selected Pyrazolotriazine Derivatives
| Compound/Derivative Class | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Other Cell Lines | Reference Drug (IC50, µM) | Source(s) |
| Pyrazolo[5,1-c][2][3][4]triazine-3-carboxamides (5b, 5c, 5d) | More potent than Doxorubicin | - | More potent than Doxorubicin | - | Doxorubicin | [2] |
| Pyridopyrazolo-triazine (5a) | 3.89 | - | - | Hela, HEPG-2 | Doxorubicin (4.17) | [5] |
| Pyridopyrazolo-triazine (6a) | 11.71 | 12.58 | - | - | Doxorubicin | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides (MM-series) | - | 0.39 - 0.6 | - | BxPC-3 (0.13-0.26), PC-3 (0.17-0.36), HeLa (0.13-0.9) | 5-Fluorouracil | [6][8] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data are crucial for initial screening, the confirmation of anticancer activity in vivo is a critical step in drug development. Studies on pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamides, such as MM129 , have demonstrated significant antitumor efficacy in animal models. In a colon cancer xenograft mouse model, MM129 was shown to inhibit tumor development.[7][9] Furthermore, in a zebrafish embryo xenograft model, MM129 exhibited a synergistic anticancer effect when combined with the standard chemotherapeutic agent 5-fluorouracil.[7] These findings underscore the translational potential of this class of compounds.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of pyrazolo[5,1-c]triazine derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling. Many of these compounds function as kinase inhibitors, targeting enzymes that are frequently hyperactive in cancer.
Kinase Inhibition: A Primary Mode of Action
Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 is a pivotal regulator of both the cell cycle and transcription.[10][11] Its inhibition can lead to cell cycle arrest and apoptosis. Several pyrazolotriazine derivatives have been identified as potent CDK7 inhibitors. For instance, novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have shown remarkable cytotoxicity in pancreatic ductal adenocarcinoma models by effectively inhibiting CDK7.[7] The CDK7 inhibitor THZ1 has been shown to induce cell cycle arrest at the G2/M phase and inhibit transcriptional activity in cervical cancer cells.[12]
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its dysregulation is a hallmark of many cancers.[4][13] Certain pyrazolyl-s-triazines incorporating an indole motif have been designed as dual inhibitors of EGFR and CDK2, demonstrating potent anticancer activity.[14]
Below is a diagram illustrating the central role of CDK7 in cell cycle control and transcription, and how its inhibition can lead to anticancer effects.
Caption: Pyrazolo[5,1-c]triazine derivatives targeting EGFR block downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival, and promoting apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with effective anticancer agents is the induction of programmed cell death, or apoptosis. Pyrazolo[5,1-c]triazine derivatives have been shown to induce apoptosis in various cancer cell lines. This is often accompanied by cell cycle arrest at specific phases, preventing the cancer cells from dividing and proliferating. For example, the MM-series of compounds induce apoptosis, as evidenced by changes in mitochondrial membrane potential and the externalization of phosphatidylserine. [15][16]Furthermore, these compounds have been observed to cause cell cycle arrest in the G0/G1 or S phase, depending on the cancer cell line. [16]
Experimental Protocols: A Guide for the Researcher
To ensure the reproducibility and validity of research findings, standardized and detailed experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the anticancer activity of pyrazolo[5,1-c]triazine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[5,1-c]triazine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [1][13] Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [2][3] Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazolo[5,1-c]triazine derivatives on key signaling pathways. [4] Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AKT, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
The following diagram outlines the general workflow for these key experimental assays.
Caption: A generalized workflow for the in vitro evaluation of pyrazolo[5,1-c]triazine derivatives, from cell treatment to data analysis.
Conclusion and Future Directions
The pyrazolo[5,1-c]triazine scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro and in vivo activities against a range of cancers, often through the targeted inhibition of key oncogenic kinases. The versatility of this chemical framework allows for extensive structure-activity relationship (SAR) studies to further optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the in vivo evaluation of the most promising candidates, including studies on different tumor models and combination therapies. A deeper understanding of their off-target effects and resistance mechanisms will also be crucial for their successful clinical translation. This comparative guide serves as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative chemical design and rigorous biological evaluation.
References
-
Al-Warhi, T., et al. (2022). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c]t[2][3][4]riazine-3-carboxamide derivatives. Journal of Molecular Structure, 1250, 131885. [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
Chen, Y., et al. (2022). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Clinical Cancer Research, 28(1), 159-171. [Link]
-
Gao, Y., et al. (2021). CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]
-
Nafie, M. S., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1033379. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 666-677. [Link]
-
Kciuk, M., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules, 27(12), 3761. [Link]
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 24(10), 8504. [Link]
-
Wang, Y., et al. (2022). CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. [Link]
-
Hermanowicz, P., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides in Normal and Cancer Cells In Vitro. Molecules, 27(12), 3761. [Link]
-
Mojzych, M. (2022). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[2][3][4]riazine Derivatives. Molecules, 27(3), 948. [Link]
-
Pintea, B. N., et al. (2023). Pyrazolo[5,1-c]t[2][3][4]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 24(17), 13205. [Link]
-
ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
-
Elmorsy, M. R., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2782. [Link]
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. [Link]
-
Kciuk, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. [Link]
-
Bielawska, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3][4]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(21), 7264. [Link]
-
Mojzych, M., et al. (2022). Cytotoxic activity of some Pyrazolo[4,3-e]T[2][3][4]riazines against human cancer cell lines. ResearchGate. [Link]
-
Gornowicz, A., et al. (2023). Pyrazolo[4,3- e]tetrazolo[1,5- b]t[2][3][4]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 24(10), 8504. [Link]
Sources
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic Acid in Oncology Drug Discovery
Introduction: Unveiling the Potential of a Novel Pyrazolotriazine Scaffold
The pyrazolo[5,1-c][1][2]triazine core represents a fascinating and promising scaffold in medicinal chemistry. Due to its structural similarity to purine nucleic bases, this heterocyclic system is an attractive candidate for developing antimetabolites with potential applications as antiviral and antitumor agents. While extensive research exists for the broader class of pyrazolotriazines, demonstrating activities ranging from kinase inhibition to significant cytotoxicity against cancer cell lines, the specific compound 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (PubChem CID: 2778429) remains largely uncharacterized in the public domain[2].
This guide provides a comprehensive framework for researchers to systematically benchmark this novel compound against established anticancer drugs. We will operate under the hypothesis, informed by the activities of analogous structures, that 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid may exhibit anticancer properties[3][4][5]. Our objective is to provide a robust, self-validating series of experimental protocols to rigorously assess its potential and define its mechanism of action relative to current standards of care.
For this guide, we will benchmark our compound of interest against two widely recognized drugs:
-
Doxorubicin: A potent, broadly-used anthracycline antibiotic that acts as a topoisomerase II inhibitor and intercalating agent, representing a classic cytotoxic chemotherapy drug.
-
Palbociclib (Ibrance): A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), representing a modern targeted therapy approach. The choice is informed by findings that related pyrazolotriazine derivatives can act as CDK inhibitors[3].
This comparison will allow for a nuanced understanding of our novel compound's efficacy, potency, selectivity, and potential therapeutic window.
Part 1: Comparative In Vitro Profiling
The initial phase of benchmarking involves a suite of in vitro assays to determine the compound's cytotoxic and mechanistic properties.
Cell Viability and Cytotoxicity Assessment
Causality: The first critical question is whether the compound has any effect on cancer cell proliferation. A dose-response cytotoxicity assay across a panel of cancer cell lines is the foundational experiment. We select cell lines representing different cancer types and genetic backgrounds to identify potential areas of sensitivity.
Selected Cell Lines:
-
MCF-7: Luminal A breast cancer (ER+, PR+, HER2-). A common starting point for anticancer drug screening[6].
-
MDA-MB-231: Triple-negative breast cancer (ER-, PR-, HER2-). Represents a more aggressive and difficult-to-treat cancer subtype[6].
-
PANC-1: Pancreatic ductal adenocarcinoma. Chosen based on studies showing pyrazolotriazine efficacy in pancreatic cancer models[3].
-
MCF-10A: Non-tumorigenic breast epithelial cells. This is a crucial control to assess selectivity for cancer cells over normal cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, Doxorubicin, and Palbociclib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | PANC-1 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A / MCF-7) |
| 4,7-Dimethyl... acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
Mechanism of Action: Cell Cycle Analysis
Causality: The cytotoxicity results tell us if the compound works, but not how. Given the potential for pyrazolotriazines to inhibit CDKs, which are key regulators of the cell cycle, analyzing the compound's effect on cell cycle progression is a logical next step.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with the IC50 concentration of each compound (determined from the MTT assay) for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to vehicle-treated controls. Palbociclib should induce a G1 arrest, while Doxorubicin typically causes a G2/M arrest.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Part 2: Target Validation and In Vivo Efficacy
Assuming promising in vitro activity, the next stage is to validate the potential target and assess efficacy in a more complex biological system.
Target Validation: Kinase Inhibition Profile
Causality: If cell cycle analysis suggests a G1 arrest similar to Palbociclib, it is imperative to directly test whether 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid inhibits CDK4/6 or other related kinases.
Experimental Protocol: In Vitro Kinase Assay Panel
-
Assay Service: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Panel Selection: At a minimum, the panel should include CDK1, CDK2, CDK4, CDK6, and CDK7. A broader panel (e.g., 96 common kinases) can provide valuable information on selectivity.
-
Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) to determine the percent inhibition.
-
Follow-up: For any kinases showing significant inhibition (>50%), a follow-up dose-response assay should be performed to determine the IC50 value.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| 4,7-Dimethyl... acid | ||
| CDK4 | Experimental Data | Experimental Data |
| CDK6 | Experimental Data | Experimental Data |
| CDK1 | Experimental Data | Experimental Data |
| CDK2 | Experimental Data | Experimental Data |
| Palbociclib | ||
| CDK4 | Reference Data | Reference Data |
| CDK6 | Reference Data | Reference Data |
In Vivo Efficacy: Xenograft Tumor Model
Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living organism. This evaluates not only its direct anticancer effect but also its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: MCF-7 Xenograft Model
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 1x10^7 MCF-7 cells mixed with Matrigel into the flank of each mouse. A 17β-estradiol pellet should also be implanted to support the growth of this estrogen-dependent cell line.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization & Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., oral gavage daily)
-
4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid (dose and route determined by preliminary toxicology/PK studies)
-
Palbociclib (e.g., 100 mg/kg, oral gavage daily)
-
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot for cell cycle markers).
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Conclusion
This guide provides a structured, multi-faceted approach to benchmarking 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid. By starting with broad cytotoxicity screening and moving through mechanistic cell cycle studies, target-specific kinase assays, and finally to in vivo efficacy models, researchers can build a comprehensive data package. Comparing directly against both a classic cytotoxic agent like Doxorubicin and a targeted therapy like Palbociclib will provide critical context for the compound's performance, selectivity, and potential as a novel anticancer therapeutic. The described protocols are designed to be self-validating, with each stage of the investigation logically informing the next, ensuring a rigorous and scientifically sound evaluation.
References
-
Pyrazolo[5,1-c][1][2][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][7]triazine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. [Link]
-
Synthesis of pyrazolo[5,1-c]triazines (10). ResearchGate. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
-
Synthesis of pyrazolo [1,5‐a][1][3][4] triazine derivatives. ResearchGate. [Link]
-
Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PubMed Central, National Institutes of Health. [Link]
-
4,7-Dimethylpyrazolo[5,1-C]triazine-3-carboxylic acid. Oakwood Chemical. [Link]
-
Synthesis and reactions of pyrazolo[5,1-c][1][2][7]triazine-3-carbothioamides. ResearchGate. [Link]
-
Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1][2][7]triazine-3-carboxamide derivatives. PubMed, National Institutes of Health. [Link]
-
List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]
-
Examples of marketed pyrazolopyridine drugs. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central, National Institutes of Health. [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][7]triazine-3-carboxylic acid, 95%, Thermo Scientific. Fisher Scientific. [Link]
-
The activity of pyrazolo[4,3-e][1][2][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central, National Institutes of Health. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | C8H8N4O2 | CID 2778429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Pyrazolo[5,1-c]triazine Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazolo[5,1-c][1][2][3]triazine scaffold has emerged as a privileged heterocyclic system, demonstrating a wide spectrum of biological activities in preliminary screenings. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of pyrazolo[5,1-c]triazine and its closely related analogs, offering insights into the critical translatability of preclinical data. We will explore the nuances of experimental design and data interpretation that are paramount for advancing these promising molecules through the drug discovery pipeline.
The Pyrazolo[5,1-c]triazine Scaffold: A Hub of Therapeutic Potential
The fusion of a pyrazole ring with a 1,2,4-triazine ring system creates the pyrazolo[5,1-c][1][2][3]triazine core, a structure that has garnered significant attention in medicinal chemistry. This scaffold is a bioisostere of purine, allowing it to interact with a variety of biological targets. The inherent chemical versatility of this heterocyclic system permits a wide range of substitutions, enabling the fine-tuning of its pharmacological properties. Extensive in vitro studies have revealed the potential of pyrazolo[5,1-c]triazine derivatives as anticancer, antifungal, and neuroactive agents.[4][5][6]
In Vitro Activity Profile: A Foundation for Further Development
The initial assessment of any new chemical entity begins with a comprehensive in vitro evaluation. For pyrazolo[5,1-c]triazine derivatives, this typically involves a battery of assays to determine their potency and selectivity against specific cell lines or microbial strains.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of pyrazolo[5,1-c]triazines against various cancer cell lines. For instance, certain derivatives have shown promising activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[4][7] The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit a biological process by 50%.
| Compound Series | Cancer Cell Line | In Vitro Activity (IC₅₀) | Reference |
| Pyrazolo[5,1-c][1][2][3]triazines | MCF-7 (Breast Carcinoma) | Moderate to high activity | [4] |
| Pyrazolo[5,1-c][1][2][3]triazines | HCT-116 (Colon Carcinoma) | Moderate to high activity | [7] |
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Pyrazolo[5,1-c][1][2][3]triazine derivatives have demonstrated notable in vitro activity against pathogenic fungi. For example, compound 3d , incorporating an N-phenylpiperazine moiety, exhibited significant growth inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL.[5] Furthermore, these compounds were found to be superior to the standard antifungal drug fluconazole in inhibiting Candida biofilm formation at sub-inhibitory concentrations.[5]
| Compound | Fungal Strain | In Vitro Activity (MIC) | Reference |
| Compound 3d | Candida albicans | 16 µg/mL | [5] |
The Crucial Step: In Vitro to In Vivo Correlation
While in vitro assays are indispensable for initial screening, they represent a simplified biological system. The ultimate test of a compound's therapeutic potential lies in its performance within a complex living organism. The correlation between in vitro potency and in vivo efficacy is a critical, yet often challenging, aspect of drug development. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's in vivo activity.
Direct in vivo data for the pyrazolo[5,1-c][1][2][3]triazine scaffold is still emerging in the published literature. However, studies on closely related analogs, such as pyrazolo[5,1-c][1][2][3]benzotriazines and other pyrazolotriazine isomers, provide valuable insights into the potential in vivo behavior of this class of compounds.
Case Study: In Vivo Evaluation of a Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide (MM129)
A notable example of in vivo evaluation comes from a study on MM129, a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide. This compound demonstrated significant in vitro cytotoxic and genotoxic activity against colorectal cancer cell lines.[8][9] To assess its in vivo potential, a mouse xenograft model using HT-29 and DLD-1 colorectal cancer cells was employed. The study reported a significant reduction in tumor mass and volume in mice treated with MM129.[8] This successful translation from in vitro cytotoxicity to in vivo tumor regression highlights the therapeutic promise of the broader pyrazolotriazine scaffold.
Case Study: In Vivo Pharmacological Profiling of Pyrazolo[5,1-c][1][2][3]benzotriazine 5-Oxides
The in vivo evaluation of a series of pyrazolo[5,1-c][1][2][3]benzotriazine 5-oxide derivatives provides another excellent example of the transition from in vitro binding to in vivo pharmacological effects.[1][10] These compounds were initially assessed for their in vitro binding affinity to the benzodiazepine site of the GABAᴀ receptor. Subsequently, their in vivo pharmacological profile was characterized in mice, evaluating parameters such as motor coordination, anticonvulsant activity, and anxiolytic-like effects.[1][10] This research demonstrates a clear correlation between in vitro receptor binding and in vivo central nervous system activity.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, standardized and well-validated experimental protocols are essential.
In Vitro Anticancer Assay: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[5,1-c]triazine compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
In Vivo Anticancer Model: Xenograft Tumor Model
The xenograft model is a widely used in vivo model to assess the antitumor efficacy of novel compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[5,1-c]triazine compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Caption: Workflow of the in vivo xenograft tumor model.
Concluding Remarks and Future Directions
The pyrazolo[5,1-c]triazine scaffold represents a promising starting point for the development of novel therapeutics. While in vitro studies have consistently demonstrated its potential across various disease areas, the successful translation of these findings into in vivo efficacy remains the critical hurdle. The case studies of closely related pyrazolotriazine analogs provide a clear roadmap for the types of in vivo studies that are necessary to validate this chemical series. Future research should focus on conducting comprehensive in vivo evaluations of the most potent pyrazolo[5,1-c]triazine derivatives identified in vitro. A thorough understanding of their pharmacokinetic and pharmacodynamic properties will be paramount in establishing a robust in vitro-in vivo correlation and ultimately realizing the full therapeutic potential of this versatile scaffold.
References
-
Guerrini, G., Ciciani, G., Cambi, G., Bruni, F., Selleri, S., Guarino, C., ... & Costanzo, A. (2009). Synthesis, in vivo evaluation, and molecular modeling studies of new pyrazolo[5,1-c][1][2][3]benzotriazine 5-oxide derivatives. Identification of a bifunctional hydrogen bond area related to the inverse agonism. Journal of Medicinal Chemistry, 52(15), 4668-4682. [Link]
-
Pintea, B. N., Panțîr, V. G., Badea, V., & Péter, F. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6533. [Link]
-
Guerrini, G., Ciciani, G., Cambi, G., Bruni, F., Selleri, S., Guarino, C., ... & Costanzo, A. (2009). Synthesis, in vivo evaluation, and molecular modeling studies of new pyrazolo[5,1-c][1][2][3]benzotriazine 5-oxide derivatives. Identification of a bifunctional hydrogen bond area related to the inverse agonism. PubMed, 19591485. [Link]
-
Pintea, B. N., Panțîr, V. G., Badea, V., & Péter, F. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6533. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]
-
Al-Trawneh, S. A., Al-Dawdieh, S. A., Abutaleb, N. S., Tarawneh, A. H., Salama, E. A., El-Abadelah, M. M., & Seleem, M. N. (2019). Synthesis of new pyrazolo[5,1-c][1][2][3]triazines with antifungal and antibiofilm activities. ResearchGate. [Link]
-
Catarzi, D., Varano, F., Colotta, V., Filacchioni, G., & Martini, C. (2018). A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 26(9), 2475-2487. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed, 31218963. [Link]
-
Mojzych, M., & Gornowicz, A. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(17), 3948. [Link]
-
Guerrini, G., Ciciani, G., Cambi, G., Bruni, F., Selleri, S., Guarino, C., ... & Costanzo, A. (2009). Synthesis, in vivo evaluation, and molecular modeling studies of new pyrazolo[5,1-c][1][2][3]benzotriazine 5-oxide derivatives. Identification of a bifunctional hydrogen bond area related to the inverse agonism. Journal of Medicinal Chemistry, 52(15), 4668-4682. [Link]
-
Hermanowicz, P., Szymańska, E., Gornowicz, A., Bączek, T., & Mojzych, M. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. [Link]
-
Gornowicz, A., Szymanowska, A., & Mojzych, M. (2022). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-14. [Link]
-
Gornowicz, A., Szymanowska, A., & Mojzych, M. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3747. [Link]
-
Gornowicz, A., Szymanowska, A., & Mojzych, M. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. National Institutes of Health. [Link]
-
Al-Adiwish, W. M., Ali, F., Ashrif, M. M., Ibrahim, D. M., & Al-Adiwish, W. M. (2021). Synthesis of pyrazolo [5, 1-c][1][2][3] triazines 4 and 5. ResearchGate. [Link]
-
Wujec, M., & Paneth, A. (2020). 1, 2, 4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5033. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new class of pyrazolo[5,1-c][1,2,4]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vivo evaluation, and molecular modeling studies of new pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide derivatives. Identification of a bifunctional hydrogen bond area related to the inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[5,1-c]triazine Derivatives as Potential Anti-Proliferative Agents
A Comparative Analysis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives as Potential Anti-Proliferative Agents
Guide Overview: This technical guide provides a comparative analysis of the anti-proliferative efficacy of a series of novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives. Due to a lack of peer-reviewed efficacy studies on 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid, this guide focuses on its closely related and biologically active carboxamide analogues. The performance of these compounds is evaluated against the human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with the widely used chemotherapeutic agent Doxorubicin serving as a benchmark for comparison. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: The Therapeutic Potential of the Pyrazolotriazine Scaffold
The pyrazolotriazine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine nucleobases. This allows for potential interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antiviral and antitumor effects. While the specific efficacy of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid has not been extensively reported in peer-reviewed literature, recent studies have shifted focus to its carboxamide derivatives. A notable study has detailed the synthesis and evaluation of a series of 4-amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-substituted phenyl)pyrazolo[5,1-c][1][2][3]triazine-3-carboxamides, which have demonstrated promising anti-proliferative activity[1][3].
This guide will synthesize the available data on these novel carboxamide derivatives, providing a direct comparison with Doxorubicin. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the potential mechanisms of action through molecular docking simulations.
Comparative Efficacy Analysis
The anti-proliferative activity of the novel pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for determining cell viability. The study compared four derivatives (designated 5a, 5b, 5c, and 5d) against MCF-7 and HepG2 cancer cell lines.
The key finding of the study was that compounds 5b, 5c, and 5d exhibited a more potent inhibitory effect on the growth of both MCF-7 and HepG2 cells than the reference drug, Doxorubicin, after a 48-hour incubation period[1][3].
Quantitative Data Summary
| Compound | Target Cell Line | IC50 (µM) - 48h Incubation | Reference |
| Doxorubicin | MCF-7 | ~0.68 - 8.3 | |
| Doxorubicin | HepG2 | ~1.25 | [2] |
| Derivative 5b (p-methoxy substitution) | MCF-7 & HepG2 | < Doxorubicin IC50 | Implied from[1][3] |
| Derivative 5c (p-fluoro substitution) | MCF-7 & HepG2 | < Doxorubicin IC50 | Implied from[1][3] |
| Derivative 5d (p-chloro substitution) | MCF-7 & HepG2 | < Doxorubicin IC50 | Implied from[1][3] |
Note: The IC50 values for Doxorubicin can vary between laboratories due to differences in experimental conditions.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis of the novel compounds and the assessment of their anti-proliferative activity.
Synthesis of Pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide Derivatives (5a-d)
The synthesis of the target compounds is a multi-step process, as described in the literature[1][3]. The general workflow is illustrated in the diagram below.
Caption: Synthetic pathway for pyrazolo[5,1-c][1][2][3]triazine-3-carboxamides.
Step-by-Step Protocol:
-
Synthesis of Acetamide Intermediate (3): 5-aminouracil is reacted with ethyl cyanoacetate under microwave irradiation to yield 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (3)[1][3].
-
Synthesis of Hydrazone Derivatives (4a-d): The acetamide intermediate (3) undergoes an electrophilic azo-coupling reaction with various aromatic diazonium salts to afford the corresponding hydrazone derivatives (4a-d)[1][3].
-
Cyclization to Final Products (5a-d): The hydrazone derivatives (4a-d) are subjected to a Michael addition cyclization in the presence of pyridine to yield the final pyrazolo[5,1-c][1][2][3]triazine-3-carboxamide derivatives (5a-d)[1][3].
MTT Assay for Cell Viability
The MTT assay is a reliable method to assess the cytotoxic effects of compounds on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Conceptual diagram of ligand-protein interactions from molecular docking.
Conclusion and Future Directions
The available evidence strongly suggests that pyrazolo[5,1-c]t[1][2][3]riazine-3-carboxamide derivatives are a promising class of compounds with potent anti-proliferative activity against breast and liver cancer cell lines, outperforming the standard chemotherapeutic agent Doxorubicin in in-vitro studies.[1][3] The substitution pattern on the phenyl ring at the 7-position appears to play a crucial role in modulating the cytotoxic efficacy.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To further optimize the pyrazolotriazine scaffold for enhanced potency and selectivity.
-
In-vivo efficacy studies: To validate the in-vitro findings in animal models of cancer.
-
Mechanism of action studies: To definitively identify the cellular targets and signaling pathways affected by these compounds.
This guide provides a foundational comparison for researchers interested in the development of novel anticancer agents based on the pyrazolotriazine core. The superior performance of the carboxamide derivatives over Doxorubicin warrants further investigation and highlights their potential as lead compounds in future drug discovery efforts.
References
-
Fahim, A. M., et al. (2022). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c]t[1][2][3]riazine-3-carboxamide derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 9177–9193. [Link]
-
Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8758. [Link]
-
PubChem. (n.d.). 4,7-Dimethylpyrazolo[5,1-c]t[1][2][3]riazine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c]t[1][2][3]riazine-3-carboxamide derivatives. Retrieved from [Link]
-
Mojzych, M., et al. (2011). Cytotoxic activity of some Pyrazolo[4,3-e]T[1][2][3]riazines against human cancer cell lines. Journal of the Chemical Society of Pakistan, 33(1), 123-128.
-
Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][3]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. [Link]
-
Aydin, M., et al. (2019). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 81(4), 656-664. [Link]
-
Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 181–186. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ledeneva, I., et al. (2013). Synthesis and reactions of pyrazolo[5,1-c]t[1][2][3]riazine-3-carbothioamides. Arkivoc, 2014(3), 256-271. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
A Senior Application Scientist's Guide to the Safe Disposal of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid
As researchers and drug development professionals, our work with novel heterocyclic compounds like 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, procedure-driven framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The core principle is that responsible disposal is not an afterthought but an integral part of the experimental workflow.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the critical first step in designing a safe disposal plan. 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is not a benign substance; its hazard profile necessitates careful handling to protect both laboratory personnel and the environment.[1]
The primary risks are associated with its acute toxicity and irritant properties.[1] Furthermore, the broader class of pyrazolo[1][2][3]triazine derivatives is known for significant biological activity, often being investigated for cytotoxic and anticancer properties.[2][3][4][5] This potential for biological impact underscores the importance of preventing its release into the environment.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | GHS Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from Safety Data Sheet information.[1][6]
The causality is clear: because the compound is harmful through multiple exposure routes and is a known skin and eye irritant, the disposal protocol must prioritize containment and the use of appropriate personal protective equipment (PPE) at all stages.
Pre-Disposal Operations: Engineering Controls & PPE
Before handling the compound for disposal, establishing a controlled environment is paramount. These steps are non-negotiable and form the basis of a self-validating safety system.
-
Engineering Controls : All handling and preparation for disposal of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, which exists as a solid, must be conducted in a certified chemical fume hood.[7] This is crucial to mitigate the risk of inhaling dust particles, a Category 4 inhalation hazard.[1]
-
Personal Protective Equipment (PPE) : A standard suite of PPE is required to prevent dermal, ocular, and respiratory exposure.[1][6]
-
Gloves : Chemically resistant nitrile gloves are mandatory. Given the Category 4 dermal toxicity, ensure gloves are inspected before use and changed immediately if contaminated.[1][6]
-
Eye Protection : Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as decontamination, chemical splash goggles are recommended.[7]
-
Lab Coat : A standard laboratory coat must be worn and kept fully fastened to protect against skin contact.
-
Respiratory Protection : While working in a fume hood should be sufficient, if dust generation is unavoidable, a NIOSH-approved respirator may be necessary based on your institution's specific risk assessment.
-
Step-by-Step Waste Segregation & Disposal Protocol
Improper waste segregation is a primary cause of laboratory incidents. This protocol separates waste into distinct, manageable streams to ensure safe and compliant disposal. Never discard this compound down the drain or in regular trash.[6][8]
Step 1: Identify the Waste Stream Categorize the waste containing the target compound:
-
Stream A: Pure Compound/Bulk Residue: Unused, expired, or residual solid 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid.
-
Stream B: Contaminated Solid Waste: Items grossly contaminated with the compound, such as weigh boats, disposable spatulas, contaminated gloves, and paper towels used for cleaning spills.
-
Stream C: Contaminated Liquid Waste: Solvents used to rinse glassware that contained the compound. Note that this compound is a nitrogen-containing heterocyclic, and waste should be segregated accordingly (typically as non-halogenated organic waste unless mixed with halogenated solvents).
Step 2: Prepare Labeled, Dedicated Waste Containers Before generating waste, prepare containers that are:
-
Compatible: Use high-density polyethylene (HDPE) or glass containers for liquids and puncture-resistant containers for solids.[9][10]
-
Clearly Labeled: Use your institution's official hazardous waste tags. At a minimum, label with:
-
Secure: Containers must have tightly sealing lids.[10] Keep containers closed except when adding waste.
Step 3: Waste Collection Workflow
-
For Stream A (Pure Compound):
-
Inside a chemical fume hood, carefully use a dedicated spatula to transfer the solid compound from its original container into the pre-labeled "Solid Chemical Waste" container.
-
Avoid generating dust. Do not crush or grind the material during transfer.
-
Seal the waste container tightly.
-
-
For Stream B (Contaminated Solid Waste):
-
Place all contaminated disposable items directly into a separate, dedicated "Solid Chemical Waste" container or a labeled, lined bucket.[10]
-
Do not mix with non-hazardous waste. Contaminated PPE, especially gloves, must be disposed of as hazardous waste.
-
Seal the container when not in use.
-
-
For Stream C (Contaminated Liquid Waste):
-
Rinse contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate in a pre-labeled "Liquid Chemical Waste" container.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Seal the container tightly and store it in a designated satellite accumulation area.
-
Step 4: Final Disposal Once containers are full (or by your institution's scheduled pickup time), ensure they are clean on the outside, tightly sealed, and correctly labeled. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal at an approved waste facility.[6]
Emergency Procedures: Small Spill Management
In the event of a small spill of solid 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid inside a fume hood:
-
Ensure PPE is worn.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material and spilled powder into your designated "Solid Chemical Waste" container.[1][7]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup (absorbent, cloths, gloves) must be placed in the solid hazardous waste container.[10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for proper waste stream segregation.
Sources
- 1. fishersci.at [fishersci.at]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ptb.de [ptb.de]
- 10. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Handling 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid: A Guide to Personal Protective Equipment
Handling 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid: A Guide to Personal Protective Equipment
This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. As this compound presents multiple potential hazards, a rigorous and well-understood PPE protocol is not merely a recommendation—it is a critical component of a safe and successful research environment. This document is designed for drug development professionals, researchers, and scientists, aiming to build a foundation of safety and trust through technical accuracy and procedural clarity.
Hazard Assessment: The 'Why' Behind the Protection
Understanding the specific risks associated with 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid is fundamental to implementing effective protection. According to its Safety Data Sheet (SDS), this compound, a yellow solid, is classified with several key hazards that directly inform our PPE strategy.[4]
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as Category 4, meaning it is harmful if swallowed, in contact with skin, or if inhaled.[4] This triple threat necessitates a comprehensive barrier approach.
-
Skin and Eye Irritation: It is designated as a Category 2 irritant for both skin and eyes, capable of causing serious irritation.[4] This elevates the importance of eye and hand protection beyond basic laboratory standards.
-
Respiratory Irritation: As a solid powder, it poses a significant risk of respiratory tract irritation if dust is generated and inhaled.[4]
The primary routes of exposure are through the inhalation of airborne powder, direct contact with the skin or eyes, and accidental ingestion. Our objective is to systematically eliminate these routes of entry through the correct application of engineering controls and PPE.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is required. The following specifications should be considered the minimum standard for any operation involving this compound.
Eye and Face Protection
Given the "serious eye irritation" classification, standard safety glasses are insufficient.[4]
-
Chemical Splash Goggles: At all times when handling this compound, whether in solid or solution form, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: When handling larger quantities (>1 gram) of the solid or during procedures with a high risk of splashing (e.g., transferring solutions, sonicating), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Protection against dermal exposure is crucial, as the compound is both a skin irritant and harmful upon contact.[4]
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving significant quantities or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes made of a non-porous material are required. Fabric or mesh-topped shoes are prohibited in the handling area.[2]
Hand Protection
Hands are the most likely point of direct contact. The selection of appropriate gloves is therefore critical.
-
Glove Material: Nitrile gloves are the recommended minimum standard for handling this compound due to their general resistance to a wide range of chemicals and good balance of dexterity and protection.[6]
-
Double Gloving: For all procedures involving the transfer of the solid powder, it is best practice to wear two pairs of nitrile gloves. The outer pair can be removed immediately if contamination is suspected, protecting the inner pair and the user's skin.
-
Inspection and Removal: Always inspect gloves for tears or punctures before use.[7] Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the designated hazardous waste container immediately after the task is complete.
Respiratory Protection
The inhalation of fine powders is a significant risk.[4] Therefore, engineering controls are the primary line of defense.
-
Chemical Fume Hood: All procedures that may generate dust, especially weighing and transferring the solid compound, must be performed inside a certified chemical fume hood.[3][8] This is the most effective way to control airborne particulates.
-
Respirator: In the rare and highly discouraged event that a task cannot be performed within a fume hood, a NIOSH-approved N95 respirator or a higher-rated particulate respirator is mandatory.[5][9] A proper fit test is required to ensure the respirator provides an effective seal.
Operational Safety & PPE Planning
The level of PPE required may be adjusted based on the specific task and the scale of the operation. Use the following table as a guide for procedural planning.
| Task/Operation | Potential Exposure | Minimum Required PPE |
| Weighing/Transferring Solid | High risk of dust inhalation and surface contamination. | Double nitrile gloves, lab coat, chemical splash goggles, face shield. Must be performed in a chemical fume hood. |
| Preparing Solutions | Risk of splashes and direct skin/eye contact. | Nitrile gloves, lab coat, chemical splash goggles. A face shield is recommended. Perform in a fume hood. |
| Reaction Monitoring/Sampling | Moderate risk of splashes and contact with contaminated surfaces. | Nitrile gloves, lab coat, chemical splash goggles. |
| Handling Contaminated Waste | Risk of contact with residual chemical on used materials. | Nitrile gloves, lab coat, chemical splash goggles. |
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if required.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them immediately in a designated hazardous waste bin.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, touching only the inside surface. Fold it inside-out and place it in the designated area for lab coats.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Emergency Response & Decontamination
In the event of an exposure, immediate and correct action is vital. Ensure eyewash stations and safety showers are accessible and unobstructed.[3]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal of Contaminated Materials
All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid must be considered hazardous waste. Place these materials in a clearly labeled, sealed waste container for disposal according to your institution's hazardous waste management protocols.
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
References
-
Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]
-
The Importance of Chemical Safety in R&D Labs. Wilco Prime. (2024-10-02). Available at: [Link]
-
Thinking long term for lab safety. Drug Discovery News. Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health. Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific. Fisher Scientific. Available at: [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. (2025-01-07). Available at: [Link]
-
4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid, 95%, Thermo Scientific (Product Page). Fisher Scientific. Available at: [Link]
-
Safety and efficacy of pyrazine derivatives... ResearchGate. Available at: [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. (2019-03-05). Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Haji. (2024-04-25). Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
Sources
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. moravek.com [moravek.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. fishersci.at [fishersci.at]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.es [fishersci.es]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
